molecular formula C12H24N2O2 B1343939 Tert-butyl 3-propylpiperazine-1-carboxylate CAS No. 502649-27-6

Tert-butyl 3-propylpiperazine-1-carboxylate

Cat. No.: B1343939
CAS No.: 502649-27-6
M. Wt: 228.33 g/mol
InChI Key: UTQYTJHYWCCQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-propylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-propylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQYTJHYWCCQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647494
Record name tert-Butyl 3-propylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502649-27-6
Record name tert-Butyl 3-propylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-tert-Butyl 3-propylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic pathways for the enantioselective synthesis of (S)-tert-butyl 3-propylpiperazine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows.

Introduction

(S)-tert-butyl 3-propylpiperazine-1-carboxylate is a key intermediate in the development of various pharmaceutical agents. Its stereochemically defined structure, featuring a propyl group at the C-3 position of the piperazine ring, is crucial for the targeted biological activity of many drug candidates. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen atom. This guide explores two effective strategies for the synthesis of this compound: Asymmetric Lithiation and Alkylation, and Synthesis from a Chiral Pool Precursor.

Comparative Overview of Synthetic Pathways

FeaturePathway 1: Asymmetric Lithiation & AlkylationPathway 2: Synthesis from Chiral Pool
Starting Material N-Boc-piperazine(S)-2-Aminopentanoic acid (or derivative)
Key Transformation Asymmetric deprotonation and alkylationDiastereoselective cyclization
Stereocontrol Chiral ligand-mediated deprotonationInherent chirality of the starting material
Advantages Direct introduction of the propyl groupWell-established methods for chiral precursors
Challenges Requires cryogenic temperatures and air-sensitive reagentsPotentially longer synthetic sequence

Pathway 1: Asymmetric Lithiation and Alkylation of N-Boc-Piperazine

This pathway relies on the stereoselective deprotonation of the C-2 position of N-Boc-piperazine using a chiral ligand-organolithium base complex, followed by quenching with an electrophile to introduce the propyl group.

Experimental Protocol

Step 1: Asymmetric Lithiation and Alkylation

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of (-)-sparteine (1.2 equivalents) in anhydrous diethyl ether (Et2O) under a nitrogen atmosphere. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of s-BuLi: sec-Butyllithium (s-BuLi, 1.1 equivalents, as a solution in cyclohexane) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes.

  • Addition of N-Boc-piperazine: A pre-cooled (-78 °C) solution of N-Boc-piperazine (1.0 equivalent) in anhydrous Et2O is added slowly to the reaction mixture. The resulting solution is stirred at -78 °C for 1 hour.

  • Alkylation: 1-Iodopropane (1.5 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 4 hours.

  • Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with Et2O (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-tert-butyl 3-propylpiperazine-1-carboxylate.

Quantitative Data
StepProductYield (%)Enantiomeric Excess (ee %)
1(S)-tert-butyl 3-propylpiperazine-1-carboxylate75-85>95

Note: The presented data is based on typical yields and selectivities reported for similar asymmetric lithiation/alkylation reactions of N-Boc protected heterocycles.

Workflow Diagram

Synthesis_Pathway_1 cluster_start Starting Material cluster_reaction Reaction cluster_product Product N-Boc-piperazine N-Boc-piperazine Asymmetric Lithiation 1. s-BuLi, (-)-sparteine, Et2O, -78 °C 2. 1-Iodopropane N-Boc-piperazine->Asymmetric Lithiation (S)-tert-butyl 3-propylpiperazine-1-carboxylate (S)-tert-butyl 3-propylpiperazine-1-carboxylate Asymmetric Lithiation->(S)-tert-butyl 3-propylpiperazine-1-carboxylate

Caption: Asymmetric synthesis of the target compound via lithiation.

Pathway 2: Synthesis from a Chiral Pool Precursor

This pathway utilizes a readily available chiral starting material, (S)-2-aminopentanoic acid, to construct the chiral piperazine ring.

Experimental Protocol

Step 1: Reduction of (S)-2-Aminopentanoic Acid to (S)-2-Amino-1-pentanol

  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH4, 2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of (S)-2-aminopentanoic acid (1.0 equivalent) in anhydrous THF is added dropwise.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then refluxed for 4 hours.

  • Work-up: The reaction is cooled to 0 °C and quenched by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then water again. The resulting precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give (S)-2-amino-1-pentanol.

Step 2: N-Protection of (S)-2-Amino-1-pentanol

  • Reaction Setup: To a solution of (S)-2-amino-1-pentanol (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM) at 0 °C, di-tert-butyl dicarbonate (Boc2O, 1.1 equivalents) is added portionwise.

  • Reaction: The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give tert-butyl ((S)-1-hydroxypentan-2-yl)carbamate.

Step 3: Mesylation of the Hydroxyl Group

  • Reaction Setup: To a solution of tert-butyl ((S)-1-hydroxypentan-2-yl)carbamate (1.0 equivalent) and triethylamine (1.5 equivalents) in DCM at 0 °C, methanesulfonyl chloride (1.2 equivalents) is added dropwise.

  • Reaction: The mixture is stirred at 0 °C for 2 hours.

  • Work-up: The reaction is quenched with water, and the organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give (S)-2-((tert-butoxycarbonyl)amino)pentyl methanesulfonate.

Step 4: Cyclization to form the Piperazine Ring

  • Reaction Setup: A solution of (S)-2-((tert-butoxycarbonyl)amino)pentyl methanesulfonate (1.0 equivalent) and benzylamine (2.0 equivalents) in acetonitrile is heated at reflux for 24 hours.

  • Work-up: The solvent is evaporated, and the residue is dissolved in ethyl acetate and washed with water. The organic layer is dried and concentrated.

  • Deprotection and Cyclization: The crude intermediate is dissolved in methanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere. The catalyst is filtered off, and the solvent is evaporated. The residue is then treated with Boc2O as described in Step 2 to afford (S)-tert-butyl 3-propylpiperazine-1-carboxylate.

  • Purification: The final product is purified by flash column chromatography.

Quantitative Data
StepProductYield (%)
1(S)-2-Amino-1-pentanol85-95
2tert-Butyl ((S)-1-hydroxypentan-2-yl)carbamate90-98
3(S)-2-((tert-butoxycarbonyl)amino)pentyl methanesulfonate90-97
4(S)-tert-butyl 3-propylpiperazine-1-carboxylate60-70 (over 2 steps)

Note: The presented data is based on typical yields for these types of transformations.

Workflow Diagram

Synthesis_Pathway_2 cluster_steps Synthetic Steps A (S)-2-Aminopentanoic acid B 1. LiAlH4, THF (S)-2-Amino-1-pentanol A->B C 2. Boc2O, Et3N, DCM tert-Butyl ((S)-1-hydroxypentan-2-yl)carbamate B->C D 3. MsCl, Et3N, DCM (S)-2-((tert-butoxycarbonyl)amino)pentyl methanesulfonate C->D E 4. Benzylamine, MeCN 5. H2, Pd/C 6. Boc2O D->E F (S)-tert-butyl 3-propylpiperazine-1-carboxylate E->F

Caption: Synthesis from a chiral amino acid precursor.

Conclusion

Both presented pathways offer viable routes for the synthesis of (S)-tert-butyl 3-propylpiperazine-1-carboxylate. The choice of pathway will depend on the specific requirements of the research or development project, including the availability of starting materials, equipment, and the desired scale of the synthesis. Pathway 1 offers a more direct route with excellent stereocontrol, while Pathway 2 utilizes a more traditional approach starting from a readily available chiral building block. The detailed protocols and data provided in this guide are intended to assist researchers in the successful synthesis of this important chiral intermediate.

An In-depth Technical Guide to tert-Butyl 3-Propylpiperazine-1-carboxylate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of tert-butyl 3-propylpiperazine-1-carboxylate, a key building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors who require detailed technical information for their work.

Chemical Structure and Identifiers

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The structure features a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom and a propyl group at the 3-position of the piperazine ring. This monosubstitution allows for selective functionalization at the second nitrogen atom, making it a versatile intermediate in the synthesis of complex molecules.[1]

The structural information and chemical identifiers for the (S)-enantiomer of this compound are summarized in the table below.

IdentifierValue
IUPAC Name (3S)-tert-butyl 3-propylpiperazine-1-carboxylate
CAS Number 928025-58-5[1]
Molecular Formula C₁₂H₂₄N₂O₂[1]
Molecular Weight 228.33 g/mol [1]
InChI 1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1
InChIKey UTQYTJHYWCCQIJ-JTQLQIEISA-N
SMILES CCC[C@H]1CN(CCN1)C(=O)OC(C)(C)C

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The available data for the (S)-enantiomer is presented below.

PropertyValue
Physical Form Liquid
Boiling Point 303.9 °C at 760 mmHg[2]
Density 0.972 g/cm³[3]
Storage Temperature 2-8 °C, under inert gas[2][3]

Synthesis and Experimental Protocols

The synthesis of N-Boc protected piperazines is a well-established process in organic chemistry.[4][5] A common method involves the selective mono-protection of the piperazine ring with di-tert-butyl dicarbonate (Boc₂O). For 3-substituted piperazines, a multi-step synthesis starting from an appropriate precursor is typically required.

While a specific protocol for this compound is not detailed in the available literature, a representative synthesis for a similar compound, 1-(tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate, provides a relevant experimental workflow.[2] This synthesis involves the initial preparation of a substituted piperazine core followed by the introduction of the Boc protecting group.

Representative Synthetic Protocol (Adapted for N-Boc-3-propylpiperazine):

A plausible synthetic route could start from a suitable amino acid precursor, which is then converted to a 1,2-diamine. Cyclization of the diamine would form the piperazine ring, which can then be selectively protected with a Boc group.

Step 1: Formation of the Piperazine Ring

A common method to form substituted piperazine rings is through the cyclization of a corresponding N-substituted-N'-(2-hydroxyethyl)ethylenediamine. For the synthesis of a 3-propylpiperazine, one could envision starting from a chiral precursor to introduce the propyl group stereoselectively.

Step 2: Boc Protection

The resulting 2-propylpiperazine is then protected with di-tert-butyl dicarbonate to yield this compound.

Experimental Details for Boc Protection (General Procedure):

  • Dissolve 2-propylpiperazine (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Spectral Data

While specific spectral data for this compound is not publicly available, data for closely related compounds such as tert-butyl piperazine-1-carboxylate and tert-butyl 3-methylpiperazine-1-carboxylate can provide an indication of the expected spectral characteristics.[6][7]

Expected ¹H NMR (CDCl₃) Spectral Features:

  • ~3.8-3.0 ppm: Multiplets corresponding to the protons on the piperazine ring.

  • ~2.8-2.5 ppm: Multiplets for the remaining piperazine ring protons.

  • 1.46 ppm: A singlet for the nine protons of the tert-butyl group.

  • ~1.6-1.2 ppm: Multiplets for the methylene protons of the propyl group.

  • ~0.9 ppm: A triplet for the methyl protons of the propyl group.

Expected ¹³C NMR (CDCl₃) Spectral Features:

  • ~155 ppm: Carbonyl carbon of the Boc group.

  • ~80 ppm: Quaternary carbon of the tert-butyl group.

  • ~55-40 ppm: Carbons of the piperazine ring.

  • ~35 ppm, ~20 ppm, ~14 ppm: Carbons of the propyl group.

  • ~28 ppm: Methyl carbons of the tert-butyl group.

Expected Mass Spectrometry (EI) Features:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (228.33).

  • Major Fragments: A prominent peak at m/z 57 corresponding to the tert-butyl cation, and other fragments resulting from the loss of the Boc group and fragmentation of the piperazine ring.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting various receptors and enzymes. The presence of the Boc protecting group allows for the selective elaboration of the piperazine core, enabling the synthesis of diverse libraries of compounds for drug discovery.

The introduction of a propyl group at the 3-position can influence the pharmacokinetic and pharmacodynamic properties of the final molecule, potentially improving its potency, selectivity, or metabolic stability. This makes this compound a valuable intermediate for the development of novel therapeutics.[2]

Logical Relationships

The following diagram illustrates the logical flow of information related to this compound, from its fundamental chemical identity to its application in research.

chemical_information cluster_identification Chemical Identification cluster_properties Physicochemical Properties cluster_synthesis Synthesis & Characterization cluster_application Application IUPAC IUPAC Name CAS CAS Number Formula Molecular Formula MW Molecular Weight Structure Chemical Structure (SMILES, InChI) Appearance Physical Form BP Boiling Point Density Density Solubility Solubility Protocol Synthetic Protocol NMR NMR Spectroscopy Protocol->NMR Characterization MS Mass Spectrometry Protocol->MS Characterization DrugDev Drug Development Intermediate Compound This compound Compound->IUPAC Compound->CAS Compound->Formula Compound->MW Compound->Structure Compound->Appearance Compound->BP Compound->Density Compound->Solubility Compound->Protocol Compound->DrugDev

Caption: Logical flow of information for this compound.

References

Spectroscopic Analysis of Tert-butyl piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the spectroscopic data (NMR, MS, IR) and the methodologies for their acquisition for Tert-butyl piperazine-1-carboxylate.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for Tert-butyl piperazine-1-carboxylate.

Table 1: ¹H NMR Spectroscopic Data[1]
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
3.60–3.63Triplet4H4.9-CH₂- (Piperazine ring, positions 2, 6)
3.37–3.40Triplet4H4.9-CH₂- (Piperazine ring, positions 3, 5)
1.76Broad Singlet1H--NH
1.44Singlet9H--C(CH₃)₃ (Boc group)

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data[1]
Chemical Shift (δ) ppmAssignment
154.77C=O (Boc group)
80.11-C(CH₃)₃ (Boc group)
50.79-CH₂- (Piperazine ring, positions 2, 6)
43.51-CH₂- (Piperazine ring, positions 3, 5)
28.45-C(CH₃)₃ (Boc group)

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Mass Spectrometry Data[1]
m/z (Mass-to-Charge Ratio)Ion Type
187.1459[M+H]⁺

Ionization Method: Electrospray Ionization (ESI)

Table 4: Infrared (IR) Spectroscopy Data[1]
Wavenumber (cm⁻¹)Assignment
2979C-H stretch (alkane)
1688C=O stretch (carbamate)
1418C-H bend (alkane)
1366C-H bend (tert-butyl)
1244C-N stretch
1159C-O stretch
870N-H bend

Sample Preparation: KBr pellet

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials:

  • Tert-butyl piperazine-1-carboxylate

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz NMR Spectrometer (e.g., Bruker or Jeol)[1]

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-25 mg of Tert-butyl piperazine-1-carboxylate.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Gently vortex the vial to ensure complete dissolution.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity and obtain sharp peaks.

    • Tune and match the probe for both ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

    • Set the spectral width to approximately 16 ppm.

    • Use an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.

    • Accumulate 16-64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled single-pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

    • Accumulate 1024-4096 scans due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the molecular formula.

Materials:

  • Tert-butyl piperazine-1-carboxylate

  • HPLC-grade methanol or acetonitrile

  • Formic acid (optional, for enhancing ionization)

Instrumentation:

  • Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Agilent LCMS with Quadrupole Time of Flight)[1]

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in HPLC-grade methanol or acetonitrile.

    • A small amount of formic acid (e.g., 0.1%) can be added to the solution to promote protonation and enhance the [M+H]⁺ ion signal.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer pressure, drying gas flow rate, and temperature) to optimal values for the compound.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the measured m/z value with the calculated exact mass of the protonated molecule to confirm the elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • Tert-butyl piperazine-1-carboxylate

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer FTIR spectrophotometer)[1]

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR NMR_Data Acquire FID Process Spectrum NMR->NMR_Data MS_Data Acquire Mass Spectrum MS->MS_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data Structure Molecular Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

References

The Multifaceted Biological Activities of Novel Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4, is a well-established "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, as well as its capacity to serve as a versatile linker, have made it a cornerstone in the design of a vast array of therapeutic agents.[1] In recent years, the exploration of novel piperazine derivatives has yielded a plethora of compounds with significant biological activities across various therapeutic areas. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel piperazine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity of Piperazine Derivatives

Arylpiperazine derivatives have emerged as a particularly promising class of anticancer agents, demonstrating cytotoxic effects against a wide range of cancer cell lines.[1] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest, often through the modulation of key signaling pathways implicated in cancer progression.[1]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of novel piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. The following tables summarize the in vitro cytotoxic activities of selected recently developed piperazine derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of Vindoline-Piperazine Conjugates [2][3]

Compound IDCancer Cell LineCancer TypeGI50 (µM)
23 MDA-MB-468Breast Cancer1.00
25 HOP-92Non-Small Cell Lung Cancer1.35
20 -Non-tumor CHO cells (IC50)2.54
23 -Non-tumor CHO cells (IC50)10.8
25 -Non-tumor CHO cells (IC50)6.64

Table 2: Anticancer Activity of a Novel Piperazine Amide Derivative [4]

Compound IDCancer Cell LineCancer TypeIC50 (µM)
3 MDA-MB-231Breast Cancer11.3

Table 3: Anticancer Activity of Alepterolic Acid-Piperazine Derivatives [5]

Compound IDCancer Cell LineCancer TypeIC50 (µM)
3n MDA-MB-231Triple-Negative Breast Cancer5.55 ± 0.56
3f HepG2Hepatoma> 30
3g A549Lung Cancer> 30
3k MCF7Estrogen Receptor-Positive Breast Cancer> 30
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

Materials:

  • Piperazine derivative stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).[7][8]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.[6]

Visualization: Anticancer Experimental Workflow

anticancer_workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation compound_treatment Treat with Piperazine Derivatives (Serial Dilutions) overnight_incubation->compound_treatment incubation_period Incubate for 24-72h compound_treatment->incubation_period mtt_addition Add MTT Solution (Incubate 2-4h) incubation_period->mtt_addition solubilization Add Solubilization Solution mtt_addition->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis Calculate % Viability and IC50 Values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Antimicrobial Activity of Piperazine Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[9][10]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of piperazine derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[11]

Table 4: Antibacterial Activity of N,N′-Bis(1,3,4-thiadiazole) Piperazine Derivatives [10]

Compound IDS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)
4 16>256>256
6c 16>2568
6d 1616>256
7b >25616>256
Gentamycin <8<8<8

Table 5: Antimicrobial Activity of a Hybrid Bis-cyanoacrylamide-based-piperazine [12]

MicroorganismMIC (mg/mL)
S. aureus ATCC 292135
E. faecalis ATCC 2921210
E. coli ATCC 2592220
P. aeruginosa ATCC 2785340
K. pneumoniae ATCC 70060340
C. albicans>40
A. niger>40
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[10]

Materials:

  • Piperazine derivative stock solution (in DMSO)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum (standardized to 0.5 McFarland)

  • Positive control (standard antibiotic, e.g., Gentamicin)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the piperazine derivatives in MHB in a 96-well plate.[10]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.[11]

  • Inoculation: Inoculate each well containing the diluted compound with the microbial suspension.[6]

  • Controls: Include a positive control (microorganism in broth with a standard antibiotic), a growth control (microorganism in broth without any compound), and a negative control (broth only) on each plate.[11]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[6][11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Visualization: Antimicrobial Susceptibility Testing Workflow

antimicrobial_workflow start Start prepare_dilutions Prepare Serial Dilutions of Piperazine Derivatives in Broth start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_wells Inoculate Wells with Microbial Suspension prepare_dilutions->inoculate_wells prepare_inoculum->inoculate_wells setup_controls Set Up Positive, Negative, and Growth Controls inoculate_wells->setup_controls incubation Incubate Plates (e.g., 37°C for 24h) setup_controls->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity of Piperazine Derivatives

Several novel piperazine derivatives have demonstrated significant anti-inflammatory properties in preclinical models. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), or the suppression of pro-inflammatory cytokines.[13][14]

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the acute anti-inflammatory activity of new compounds.[15][16]

Table 6: Anti-inflammatory Activity of Benzhydrylpiperazine Derivatives in Carrageenan-Induced Paw Edema Model [13]

Compound IDDose (mg/kg)Paw Edema Inhibition (%) at 5h
9d 1055.78
9g 1048.32
Indomethacin 1059.09
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay measures the ability of a compound to reduce acute inflammation induced by carrageenan injection.[17][18]

Animals:

  • Wistar rats (150-200 g)

Materials:

  • Piperazine derivative suspension (e.g., in 1% w/v PVP in saline)

  • Carrageenan solution (1% w/v in sterile saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and test groups for different doses of the piperazine derivative.

  • Compound Administration: Administer the piperazine derivative or the standard drug orally (p.o.) to the respective groups. The control group receives the vehicle only.[17]

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16][17]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[16][17]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Visualization: Anti-inflammatory Assay Workflow

anti_inflammatory_workflow start Start animal_grouping Group Animals (Control, Standard, Test) start->animal_grouping compound_admin Administer Piperazine Derivative or Standard Drug (p.o.) animal_grouping->compound_admin carrageenan_injection Inject Carrageenan into Right Hind Paw (1h post-dose) compound_admin->carrageenan_injection paw_measurement_initial Measure Initial Paw Volume carrageenan_injection->paw_measurement_initial paw_measurement_timed Measure Paw Volume at 1, 2, 3, 4, and 5 hours paw_measurement_initial->paw_measurement_timed data_analysis Calculate % Inhibition of Paw Edema paw_measurement_timed->data_analysis end End data_analysis->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Neurological Activity of Piperazine Derivatives

The piperazine scaffold is a key component of many centrally acting drugs, and novel derivatives continue to be explored for their potential in treating neurological disorders.[19] Their activities often stem from interactions with various neurotransmitter receptors and enzymes.

Quantitative Data: Receptor Binding and Enzyme Inhibition

The potency of piperazine derivatives in the central nervous system is often characterized by their binding affinity (Ki) to specific receptors or their inhibitory activity (IC50) against key enzymes.

Table 7: Dopamine Receptor Binding Affinity of N-Arylpiperazine Derivatives [20]

Compound IDD₂ Receptor Ki (µM)D₃ Receptor Ki (µM)
5a 0.210.15
5b 0.890.43
5c 0.450.23
5d 0.330.18
5e 0.190.11
5f 0.280.14

Table 8: Acetylcholinesterase (AChE) Inhibitory Activity of Phthalimide-Piperazine Derivatives [21]

Compound IDAChE IC50 (µM)
4a 35.14 ± 2.11
4b 16.42 ± 1.07
4c 22.86 ± 1.54
4d 63.03 ± 4.06
4e 51.27 ± 3.19
Donepezil 0.41 ± 0.09
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a colorimetric assay used to measure AChE activity and screen for its inhibitors.[21][22]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Piperazine derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the piperazine derivative at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader in kinetic mode.[22]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Visualization: AChE Inhibition Signaling Pathway

ache_inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Piperazine_Derivative Piperazine Derivative (Inhibitor) Piperazine_Derivative->AChE Inhibition

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by piperazine derivatives.

Conclusion

The piperazine scaffold continues to be a highly fruitful area of research in medicinal chemistry, yielding novel derivatives with potent and diverse biological activities. This technical guide has provided a consolidated overview of recent findings in the anticancer, antimicrobial, anti-inflammatory, and neurological applications of these compounds. The presented quantitative data, detailed experimental protocols, and clear visualizations of workflows and pathways are intended to serve as a valuable resource for professionals in the field of drug discovery and development, facilitating the advancement of new and effective therapeutic agents based on the versatile piperazine core.

References

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued scaffold in medicinal chemistry.[1][2][3] Often referred to as a "privileged scaffold," its unique combination of physicochemical and structural properties allows it to bind to a wide array of biological targets, making it a frequent component in drugs spanning numerous therapeutic areas.[2][3][4] This versatile structure is found in blockbuster drugs treating conditions from cancer and psychosis to viral infections and cardiovascular disease.[1][5][6]

The strategic incorporation of a piperazine moiety into a drug candidate can significantly enhance its pharmacological profile. The two nitrogen atoms provide a large polar surface area and can act as hydrogen bond acceptors or be protonated under physiological conditions, which often improves aqueous solubility, oral bioavailability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7][8][9] Furthermore, the piperazine ring serves as a conformationally flexible yet structurally robust linker, capable of optimally orienting different pharmacophoric groups for interaction with a target macromolecule.[2][10] This guide provides a comprehensive technical overview of the piperazine scaffold's role in drug design, covering its synthesis, biological activities, and key therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Core Physicochemical Properties and Synthetic Strategies

The utility of the piperazine scaffold stems from its tunable properties. The basicity (pKa values of ~5.35 and 9.73) and lipophilicity can be readily modified through substitution at one or both nitrogen atoms.[11] This allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[2][10]

Common Synthetic Methodologies:

The synthesis of piperazine-containing molecules is well-established, with several robust methods available for creating N-substituted derivatives. Key strategies include:

  • N-Arylation: The most common methods for attaching aryl groups to a piperazine nitrogen are palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions. For electron-deficient (hetero)arenes, direct aromatic nucleophilic substitution (SNAr) is also highly effective.[1]

  • N-Alkylation: This is typically achieved through nucleophilic substitution on alkyl halides or sulfonates.[1]

  • Reductive Amination: The reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent is a powerful method for forming N-alkyl bonds.[1]

  • Amide Coupling: Acyl chlorides or activated carboxylic acids can be coupled with a piperazine nitrogen to form stable amide bonds, a common feature in many drugs.

Recent advances have also focused on the C-H functionalization of the piperazine ring itself, allowing for the creation of more complex and structurally diverse derivatives beyond simple N-substitution.[5]

Therapeutic Applications and Key Drug Examples

The piperazine scaffold is a component of drugs across a vast range of therapeutic classes, including oncology, psychiatry, virology, and cardiology.[1][12][13]

Case Study: Imatinib (Gleevec) in Oncology

Imatinib, a 2-phenylaminopyrimidine derivative containing a key N-methylpiperazine moiety, revolutionized the treatment of Chronic Myeloid Leukemia (CML).[14] It functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the constitutively active oncoprotein that drives CML.[3][13][14]

Mechanism of Action: In CML, the Philadelphia chromosome translocation creates the BCR-ABL fusion gene.[3][15] The resulting protein is a continuously active tyrosine kinase that phosphorylates numerous downstream substrates, activating signaling pathways—such as RAS/MAPK and PI3K/AKT—that lead to uncontrolled cell proliferation and inhibition of apoptosis.[3][16] Imatinib binds to the ATP-binding pocket of the BCR-ABL kinase domain, stabilizing the inactive conformation of the enzyme.[8][13] This competitive inhibition prevents ATP from binding, thereby blocking the phosphorylation of downstream substrates and shutting down the oncogenic signaling cascade.[13][17]

Below is a diagram illustrating the BCR-ABL signaling pathway and the inhibitory action of Imatinib.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) ADP ADP BCR_ABL->ADP Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos P PI3K PI3K BCR_ABL->PI3K P STAT5 STAT5 BCR_ABL->STAT5 P ATP ATP ATP->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL Inhibition Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Increased Proliferation ERK->Proliferation Akt AKT PI3K->Akt Apoptosis Decreased Apoptosis Akt->Apoptosis STAT5->Proliferation STAT5->Apoptosis

BCR-ABL signaling pathway and Imatinib's mechanism of action.
Quantitative Data Summary

The efficacy of piperazine-containing drugs is quantified by metrics such as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50). Lower values denote higher potency.

Table 1: In Vitro Activity of Imatinib Against Various Cell Lines

Cell Line Cancer Type Target Kinase IC50 / GI50 (µM) Reference(s)
K562 Chronic Myeloid Leukemia (CML) BCR-ABL <0.2 [6]
K562/DOX Imatinib-Resistant CML BCR-ABL 6.65 [6]
TM3 Normal Leydig Cells c-KIT/PDGFR 6.42 [6]

| HGnF | Normal Gingival Fibroblasts | - | 22.97 (48h) |[6] |

Table 2: In Vitro Anticancer Activity of Other Piperazine Derivatives

Compound Type Cell Line Cancer Type IC50 / GI50 (µM) Reference(s)
Vindoline-Piperazine Conjugate (Cmpd 23) MDA-MB-468 Breast Cancer 1.00 [18]
Vindoline-Piperazine Conjugate (Cmpd 25) HOP-92 Non-Small Cell Lung Cancer 1.35 [18]
Chromen-4-one Derivative (Cmpd 9) Hela Cervical Cancer 1.02 [11]
Chromen-4-one Derivative (Cmpd 9) SMMC-7721 Liver Cancer 1.33 [11]
Phenanthridinylpiperazine Hybrid (Cmpd 51) THP1 Acute Monocytic Leukemia 9.73 [19]

| Triazole-Piperazine Hybrid (Cmpd 58) | - | - | 1.92 |[19] |

Experimental Protocols

Detailed and reproducible protocols are critical for drug discovery and development. The following sections provide methodologies for the synthesis and biological evaluation of piperazine-based compounds, using Imatinib as a representative example.

Protocol 1: Representative Synthesis of an Imatinib Derivative

This protocol outlines a general three-step synthesis for creating Imatinib analogues, adapted from published procedures.[5][10]

Step 1: Synthesis of N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide

  • Dissolve 3-bromo-4-methylaniline (1.0 mmol) in dry dichloromethane (DCM, 4 mL) in a two-necked round-bottom flask under an inert nitrogen atmosphere and cool to 0°C.

  • Add potassium carbonate (K2CO3, 1.0 mmol) to the mixture and stir.

  • In a separate flask, dissolve 4-chloromethylbenzoyl chloride (1.0 mmol) in dry DCM (4 mL).

  • Add the acid chloride solution dropwise to the aniline mixture at 0°C.

  • Allow the reaction to stir and warm to room temperature. Monitor completion by TLC.

  • Upon completion, quench the reaction with water, extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the intermediate benzamide.

Step 2: Substitution with N-methylpiperazine

  • Dissolve the benzamide intermediate from Step 1 (1.0 mmol) in a suitable solvent like acetonitrile.

  • Add N-methylpiperazine (1.2 mmol) and a base such as K2CO3 (2.0 mmol).

  • Heat the reaction mixture under reflux and monitor by TLC.

  • After completion, cool the mixture, filter, and concentrate the filtrate. Purify the crude product by column chromatography (silica gel) to obtain the piperazine-containing intermediate.

Step 3: Buchwald-Hartwig Amination to Yield Final Product

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the intermediate from Step 2 (1.0 equiv), the desired aminopyrimidine/pyridine (1.0 equiv), potassium tert-butoxide (1.4 equiv), a palladium catalyst like Pd2(dba)3 (0.04 equiv), and a ligand such as XPhos (0.08 equiv).

  • Add dry toluene or dioxane as the solvent.

  • Heat the mixture at 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with a solvent like ethyl acetate, and filter through Celite.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography to yield the Imatinib analogue.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][10][20]

  • Cell Seeding: Seed cancer cells (e.g., K562) into a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine test compound (e.g., from 0.1 to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine a compound's ability to inhibit a specific target kinase, such as BCR-ABL.[21][22]

  • Reaction Setup: In a 96-well plate, prepare a kinase reaction mixture containing a reaction buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2), the purified target kinase (e.g., recombinant BCR-ABL), and a specific peptide substrate.

  • Inhibitor Addition: Add the piperazine test compound at various concentrations to the wells. Include a no-inhibitor control (for 100% activity) and a no-enzyme control (for background).

  • Initiation of Reaction: Start the kinase reaction by adding ATP. For competitive inhibitors, it is crucial to use an ATP concentration at or near the Km value for the specific kinase to obtain comparable IC50 values.[21]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. Common detection methods include:

    • Radiometric Assay: Use [γ-32P]-ATP and measure the incorporation of the radioactive phosphate into the substrate.[21]

    • Luminescence-Based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is directly proportional to kinase activity. This method first depletes remaining ATP, then converts the generated ADP back to ATP, which is used to drive a luciferase-luciferin reaction.[22]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Drug Discovery Workflow and Logical Relationships

The discovery of novel piperazine-based drugs follows a structured workflow, from initial design to preclinical evaluation. The Structure-Activity Relationship (SAR) is a key logical concept within this process, where systematic modifications to the piperazine scaffold and its substituents are made to optimize potency and selectivity.

The diagram below illustrates a typical workflow for the discovery and evaluation of piperazine-based kinase inhibitors.

Drug_Discovery_Workflow node_design Scaffold Selection & In Silico Design (Piperazine Core) node_synthesis Chemical Synthesis of Piperazine Derivatives node_design->node_synthesis node_screening Primary Screening: In Vitro Cytotoxicity (e.g., MTT Assay) node_synthesis->node_screening node_hit Hit Identification (Potent Compounds, IC50 < X µM) node_screening->node_hit node_sar Structure-Activity Relationship (SAR) Optimization node_hit->node_sar Inactive/Weak Hits (Feedback Loop) node_kinase Secondary Screening: Target-Based Kinase Assay node_hit->node_kinase Active Hits node_sar->node_synthesis node_selectivity Selectivity Profiling (Panel of Kinases) node_kinase->node_selectivity node_lead Lead Compound Selection node_selectivity->node_lead Potent & Selective node_adme In Vitro ADME/Tox (Solubility, Permeability, etc.) node_lead->node_adme node_invivo In Vivo Efficacy (Animal Models) node_adme->node_invivo Good Profile

References

The Strategic Application of Tert-butyl 3-propylpiperazine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved therapeutic agents. Among the vast array of piperazine-based building blocks, tert-butyl 3-propylpiperazine-1-carboxylate emerges as a strategic asset for crafting novel drug candidates with tailored pharmacological profiles. This technical guide elucidates the synthetic utility, potential applications, and strategic considerations for employing this chiral building block in drug discovery campaigns. While specific, publicly documented examples of its incorporation into late-stage clinical candidates are limited, its structural attributes allow for a clear extrapolation of its potential, based on the well-established roles of analogous 3-substituted piperazine derivatives. This document provides a framework for its application, including a plausible synthetic protocol, illustrative applications in targeting various disease states, and a conceptual workflow for its integration into discovery projects.

Introduction: The Value Proposition of a Substituted Piperazine

The piperazine ring is a privileged scaffold in drug design due to its unique physicochemical properties. Its two nitrogen atoms—one typically acylated or otherwise functionalized, the other often basic—allow for fine-tuning of a molecule's polarity, basicity (pKa), and solubility. The introduction of a tert-butoxycarbonyl (Boc) group at the N1 position renders the N4 nitrogen available for a variety of coupling reactions, making it a versatile handle for molecular elaboration.

This compound offers two key additional features:

  • Chirality: The stereocenter at the 3-position allows for enantioselective interactions with biological targets, which can be critical for achieving potency and reducing off-target effects.

  • A Non-polar Appendage: The propyl group provides a simple, non-polar chain that can be used to probe hydrophobic pockets within a target protein's binding site, potentially enhancing binding affinity and selectivity.

This combination of features makes it a valuable building block for generating libraries of compounds aimed at a wide range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes and ion channels.

Synthesis and Chemical Properties

A robust synthetic route is crucial for the utility of any building block. While a specific, published synthesis for this compound is not readily found in peer-reviewed literature, a plausible and efficient synthesis can be extrapolated from established methods for creating 3-alkylpiperazines. The following protocol is a representative example.

Experimental Protocol: Synthesis of (S)-tert-butyl 3-propylpiperazine-1-carboxylate

Objective: To synthesize (S)-tert-butyl 3-propylpiperazine-1-carboxylate from commercially available (S)-N-Boc-2,3-diaminopropionic acid.

Materials:

  • (S)-N-Boc-2,3-diaminopropionic acid

  • Butyraldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)

Procedure:

  • Reductive Amination: To a solution of (S)-N-Boc-2,3-diaminopropionic acid (1.0 eq) in DCE, add butyraldehyde (1.1 eq). Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Cyclization and Protection: The crude intermediate is then cyclized and protected in a subsequent step. This can often be achieved under conditions that facilitate the formation of the piperazine ring, followed by protection of the second nitrogen atom with a Boc group using (Boc)₂O.

  • Purification: The final product is purified by flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes to yield the title compound as a clear oil or a white solid.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery: Learning from Analogs

The true potential of this compound is best understood by examining the roles of similar building blocks in successful drug discovery programs. The piperazine core is prevalent in drugs targeting the central nervous system (CNS), as well as in antiviral and anticancer agents.

Probing Hydrophobic Pockets in GPCRs

Many GPCRs, particularly those for neurotransmitters, possess binding sites that can accommodate small alkyl groups. The 3-propyl group of the title building block is ideally suited for exploring such pockets. For instance, in the development of antagonists for the histamine H3 receptor, a known target for cognitive disorders, alkyl-substituted piperazines have been extensively explored.

The following table presents data for a series of histamine H3 receptor antagonists with varying substituents on the piperazine ring. While not containing a 3-propyl group, this data illustrates how modifications to the piperazine core can significantly impact binding affinity.

Compound Piperazine Substituent Binding Affinity (Ki, nM) at hH3R
A 4-pyridyl120
B 4-pyridyl (with additional modification)16.0

This data is illustrative and derived from studies on related phenoxyalkyl piperazine derivatives.

A research program utilizing this compound would systematically explore how the 3-propyl group, in combination with various substituents at the N4 position, influences potency and selectivity for the target receptor.

A Generic Drug Discovery Workflow

The integration of a building block like this compound into a drug discovery campaign follows a structured workflow. This process is designed to rapidly generate and evaluate new chemical entities.

G cluster_0 Library Synthesis cluster_1 Screening Cascade cluster_2 Lead Optimization A This compound B Deprotection (e.g., TFA) A->B C N4-Functionalization (Amide coupling, Reductive amination, etc.) B->C D Diverse Library of Final Compounds C->D E Primary in vitro Assay (Binding or Functional) D->E F Selectivity Assays (Against related targets) E->F G ADME-Tox Profiling (Solubility, Permeability, Metabolic Stability) F->G H Structure-Activity Relationship (SAR) Analysis G->H I In vivo Proof-of-Concept Studies H->I J Candidate Selection I->J

A typical drug discovery workflow utilizing a piperazine building block.
Example Signaling Pathway: Modulation of Dopamine Receptors

Piperazine-containing molecules have famously been used to modulate dopamine signaling, a pathway critical in psychiatric disorders. For example, the atypical antipsychotic aripiprazole contains a piperazine moiety and acts as a partial agonist at the dopamine D2 receptor. A drug candidate built from this compound could potentially interact with this or related receptors.

The diagram below illustrates a simplified dopamine signaling pathway that could be targeted by a novel agent.

G Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Effects (e.g., Gene Expression, Ion Channel Activity) PKA->Downstream NewDrug Novel Piperazine Agent (e.g., Partial Agonist) NewDrug->D2R

Simplified dopamine D2 receptor signaling pathway.

In this pathway, the binding of dopamine to the D2 receptor activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP). A novel drug derived from our building block could be designed to act as an antagonist, partial agonist, or biased agonist at this receptor, thereby modulating the downstream cellular response.

Conclusion and Future Outlook

This compound represents a valuable, if under-documented, tool in the medicinal chemist's arsenal. Its combination of a versatile piperazine core, a chiral center, and a hydrophobic propyl group provides a ready-made solution for probing the structure-activity relationships of a wide variety of biological targets. While this guide has used analogous structures to illustrate its potential, the principles outlined are directly applicable to this specific building block.

Future work in this area could involve the synthesis and screening of a focused library of compounds derived from this compound against a panel of CNS targets. The publication of such studies would undoubtedly cement the value of this building block and pave the way for its use in the development of the next generation of therapeutics. As the demand for novel chemical matter continues to grow, the strategic application of well-designed building blocks like this compound will be more critical than ever.

A Comprehensive Technical Guide to the Physical and Chemical Properties of N-Boc Protected Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-piperazine, also known as tert-butyl 1-piperazinecarboxylate, is a cornerstone building block in modern medicinal chemistry and organic synthesis.[1][2] Its unique structure, featuring a piperazine ring with one nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group, offers a versatile platform for the synthesis of complex molecules, particularly in the development of novel therapeutics.[1][3] This mono-protection strategy allows for selective functionalization at the free secondary amine, making N-Boc-piperazine an invaluable intermediate for creating diverse molecular architectures.[2][3] This guide provides an in-depth exploration of its physicochemical properties, reactivity, and key experimental protocols.

Physicochemical Properties

Understanding the physical and chemical characteristics of N-Boc-piperazine is fundamental to its application in synthesis.[3] It is typically a white to off-white or light yellow waxy solid or crystalline powder that is stable under standard conditions.[3][4][5][6]

General Properties
PropertyValueReferences
CAS Number 57260-71-6[2][3][4]
Molecular Formula C₉H₁₈N₂O₂[3][4][7][8]
Molecular Weight 186.25 g/mol [3][4][5][6][8]
Appearance White to light yellow crystalline powder/waxy solid[2][3][4][6][9]
Density 1.03 g/cm³[3][4][5]
Refractive Index 1.467[4]
Topological Polar Surface Area 41.6 Ų[8]
Thermal Properties
PropertyValueReferences
Melting Point 43-49 °C[3][4][5][6][10]
Boiling Point 258 °C at 760 mmHg[3][4][5]
Flash Point 109.8 °C[3][4]
Solubility and Acidity

N-Boc-piperazine is soluble in common organic solvents such as dichloromethane, methanol, ethanol, ethyl acetate, and DMSO.[3][6][7][10][11] While some sources indicate solubility in water, it is generally considered less soluble in aqueous solutions compared to organic solvents.[7][10][11][12]

PropertyValueReferences
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate, DMSO, and water.[3][6][7][10][11]
pKa ~8.45 (Predicted for the conjugate acid of the free amine)[1][12][13]

The presence of the electron-withdrawing Boc group reduces the basicity of the free secondary amine compared to piperazine itself, which has a second protonation pKa of approximately 5.35.[1][14]

Chemical Properties and Reactivity

The synthetic utility of N-Boc-piperazine arises from the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under many conditions, allowing for selective chemistry at the free secondary amine.[3] Subsequently, the Boc group can be easily removed under acidic conditions to allow for further functionalization.[3][7]

Reactivity of the Free Secondary Amine

The free secondary amine is nucleophilic and participates in a wide range of synthetic transformations.[1]

  • N-Acylation: Reacts readily with activated carbonyl compounds like acyl chlorides and anhydrides to form amides.[1]

  • N-Alkylation: Undergoes alkylation with alkyl halides to introduce alkyl substituents.[1]

  • N-Arylation: Participates in cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides to form N-arylpiperazines.[4][11][15][16]

  • Reductive Amination: Reacts with aldehydes and ketones in the presence of a reducing agent to form N-alkylated piperazines.[1][17]

Stability and Deprotection of the Boc Group

The Boc protecting group is known for its stability towards heat, bases, and oxidation.[18] Its primary lability is under acidic conditions, which cleave the tert-butyl carbamate to release the free amine, carbon dioxide, and a tert-butyl cation.[2][18][19]

Common deprotection reagents include:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM)[2]

  • Hydrochloric acid (HCl) in solvents like 1,4-dioxane or ethanol[2][20][21]

  • Oxalyl chloride in methanol[3]

Experimental Protocols

Synthesis of N-Boc-piperazine

The most common method for synthesizing N-Boc-piperazine is the selective mono-protection of piperazine using di-tert-butyl dicarbonate (Boc₂O).[3][22] To improve selectivity for mono-protection, the reaction can be carried out by forming a salt of piperazine with an acid like acetic acid before adding the Boc₂O.[17][22]

Protocol: Selective Mono-Boc Protection of Piperazine

  • Reaction Setup: In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol.[22] For improved selectivity, an equivalent of acetic acid can be added to form the piperazine salt.[17][22]

  • Boc Protection: Cool the solution to 0°C in an ice bath.[3][22]

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (typically 1.0-1.1 equivalents) in the same solvent.[22][23]

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-3 hours, but can be monitored by TLC or LC-MS for completion).[3]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.[3]

    • Add a saturated solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to the aqueous layer to make it basic (pH > 10).[3]

    • Extract the product with an organic solvent such as ethyl acetate.[3]

    • Wash the combined organic layers with water and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-piperazine.[3]

Deprotection of the Boc Group

Protocol: Acidic Removal of the Boc Group

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-substituted-N'-Boc-piperazine substrate (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.[2]

  • Acid Addition: Cool the solution to 0°C. To the stirred solution, add an excess of a strong acid. Common choices include:

    • 4M HCl in 1,4-dioxane (5-10 equivalents)[2]

    • Trifluoroacetic acid (TFA) (5-10 equivalents) in DCM[2]

  • Reaction Monitoring: Stir the reaction at 0°C and then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-3 hours).[3]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.[2]

    • This process typically yields the hydrochloride or trifluoroacetate salt of the deprotected piperazine derivative.[2]

    • To obtain the free amine, the salt can be neutralized by adding a base (e.g., saturated NaHCO₃ solution) until the pH is basic, followed by extraction with an organic solvent.[3]

Buchwald-Hartwig Amination

Protocol: N-Arylation of N-Boc-piperazine

  • Reaction Setup: In a reaction vial, combine the aryl halide (1.0 equivalent), N-Boc-piperazine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 1-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.5 equivalents).[11][24]

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for several minutes.[3]

  • Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane, via syringe.[3]

  • Reaction Conditions: Place the vial in a preheated oil bath and stir vigorously at an elevated temperature (typically 80-110°C).[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-24 hours.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove the catalyst and salts.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Determination of Solubility

Protocol: Small-Scale Solubility Testing

  • Preparation: Weigh approximately 1-2 mg of N-Boc-piperazine into a small, clean glass vial.[25]

  • Solvent Addition: Add 100 µL of the first test solvent (e.g., water, methanol, DMSO, DCM).[25]

  • Mixing: Vortex the vial for 30 seconds to facilitate dissolution.[25]

  • Observation: Visually inspect the vial for complete dissolution.

  • Sonication (Optional): If the compound has not dissolved, sonicate the vial in a water bath for 5 minutes.[25]

  • Heating (Optional): If the compound remains undissolved, gently heat the vial (e.g., to 40°C) for 5 minutes.[25]

  • Documentation: Record the solvent in which the compound dissolved and estimate the approximate concentration. If it does not dissolve, repeat the process with the next solvent.[25]

Visualized Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates a typical synthetic pathway utilizing N-Boc-piperazine for the creation of mono-substituted piperazine derivatives, a common strategy in drug discovery for building libraries for structure-activity relationship (SAR) studies.[2]

G Piperazine Piperazine BocProtection Boc Protection (Boc₂O) Piperazine->BocProtection NBocPiperazine N-Boc-piperazine BocProtection->NBocPiperazine Functionalization Functionalization (e.g., Alkylation, Arylation) NBocPiperazine->Functionalization Intermediate N-Substituted- N'-Boc-piperazine Functionalization->Intermediate Deprotection Boc Deprotection (Acidic Conditions) Intermediate->Deprotection FinalProduct Mono-substituted Piperazine Deprotection->FinalProduct

Caption: Synthetic pathway for preparing mono-substituted piperazines.[2]

Boc-Group Deprotection Mechanism

The acid-catalyzed deprotection of the Boc group is a fundamental reaction for liberating the secondary amine for further reactions.

G start N-Substituted- N'-Boc-piperazine protonation Protonation of Carbonyl Oxygen start->protonation + H⁺ intermediate1 Protonated Intermediate protonation->intermediate1 cleavage Cleavage of t-butyl-oxygen bond intermediate1->cleavage carbocation t-Butyl Cation cleavage->carbocation carbamic_acid Unstable Carbamic Acid cleavage->carbamic_acid decarboxylation Decarboxylation carbamic_acid->decarboxylation final_amine Deprotected Piperazine (as salt) decarboxylation->final_amine co2 CO₂ decarboxylation->co2

Caption: Reaction mechanism for the acidic deprotection of the Boc group.

Experimental Workflow for N-Arylation

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, widely used to couple N-Boc-piperazine with aryl halides.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine Aryl Halide, N-Boc-piperazine, Catalyst, Ligand, and Base prep2 Seal Vial and Purge with Inert Gas prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 react1 Heat Reaction Mixture (e.g., 100°C) with Stirring prep3->react1 react2 Monitor by TLC or LC-MS react1->react2 workup1 Cool and Dilute react2->workup1 workup2 Filter through Celite workup1->workup2 workup3 Aqueous Wash and Dry workup2->workup3 workup4 Concentrate workup3->workup4 workup5 Purify by Chromatography workup4->workup5

Caption: Experimental workflow for Buchwald-Hartwig N-Arylation.

Conclusion

N-Boc-piperazine is a highly valuable and versatile building block in organic synthesis due to the predictable and selective reactivity of its free secondary amine.[1] The ability to perform a wide range of transformations including N-acylation, N-alkylation, N-arylation, and reductive amination, followed by efficient deprotection of the Boc group, provides a robust strategy for the synthesis of diverse and complex piperazine-containing molecules.[1] This adaptability makes it an indispensable tool for researchers in medicinal chemistry and drug development.[2][3]

References

Commercial availability and purity of Tert-butyl 3-propylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of tert-butyl 3-propylpiperazine-1-carboxylate, a key building block in the synthesis of novel therapeutic agents. This document details available quantitative data, outlines plausible experimental protocols for its synthesis and analysis, and presents visualizations to aid in understanding its chemical context.

Introduction

This compound is a chiral heterocyclic amine derivative that serves as a valuable intermediate in medicinal chemistry and drug discovery. The piperazine moiety is a common scaffold in a wide array of pharmaceuticals, and the presence of a propyl group at the 3-position, combined with the tert-butoxycarbonyl (Boc) protecting group, offers a versatile platform for the development of complex molecules with potential therapeutic applications. The chirality at the C-3 position is of particular importance for creating stereospecific interactions with biological targets.

This guide focuses on the racemic mixture (CAS No. 856858-58-7) and its enantiomers, specifically the (S)-enantiomer (CAS No. 928025-58-5), providing researchers with critical information for sourcing and utilizing this compound in their work.

Commercial Availability and Purity

This compound is available from a select number of chemical suppliers, primarily as its chiral enantiomers. The racemic mixture is less commonly listed. The (S)-enantiomer is more frequently offered, likely due to its utility in the synthesis of specific chiral drug candidates.

Data from various suppliers has been compiled to provide an overview of the typical purity and specifications for the (S)-enantiomer.

Table 1: Commercial Availability and Specifications of (S)-tert-butyl 3-propylpiperazine-1-carboxylate (CAS: 928025-58-5)

SupplierPurity SpecificationPhysical FormStorage Conditions
Apollo Scientific95%LiquidStore at 2-8°C
BLD PharmNot specifiedNot specifiedCold-chain transportation[1]
MySkinRecipes≥95%[2]Not specified2-8°C, protected from light, stored in an inert gas[2]

It is important to note that a Certificate of Analysis (CoA) should be requested from the supplier for lot-specific purity data and impurity profiles.

Physicochemical Properties

Key physicochemical properties for the (S)-enantiomer are summarized below.

Table 2: Physicochemical Properties of (S)-tert-butyl 3-propylpiperazine-1-carboxylate

PropertyValueSource
CAS Number 928025-58-5[2]
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol
IUPAC Name tert-butyl (3S)-3-propylpiperazine-1-carboxylate
InChI Key UTQYTJHYWCCQIJ-JTQLQIEISA-N
Physical Form Liquid
Purity ≥95%[2]

Experimental Protocols

Proposed Synthesis Pathway

A common strategy for the synthesis of N-Boc protected piperazines involves the initial preparation of the core piperazine ring, followed by the introduction of the Boc protecting group. A potential synthetic route is outlined below.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 3-Propylpiperazine cluster_1 Step 2: N-Boc Protection Starting_Materials Appropriate Starting Materials (e.g., Diamine and Dihalide Precursors) 3_Propylpiperazine 3-Propylpiperazine Starting_Materials->3_Propylpiperazine Cyclization 3_Propylpiperazine_input 3-Propylpiperazine Product This compound 3_Propylpiperazine_input->Product Base (e.g., Et₃N) DCM or THF Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Product

Caption: Proposed two-step synthesis of this compound.

Methodology:

  • Synthesis of 3-Propylpiperazine: The synthesis of the 3-propylpiperazine core can be achieved through various established methods for piperazine ring formation. One common approach involves the cyclization of a suitable 1,2-diamine precursor with a 1,2-dihalide. The specific starting materials would be selected to yield the desired 3-propyl substituent.

  • N-Boc Protection: The resulting 3-propylpiperazine is then selectively protected at one of the nitrogen atoms using di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a non-nucleophilic base, such as triethylamine, in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically carried out at room temperature. Purification is usually achieved by column chromatography on silica gel.

Quality Control and Analytical Methods

To ensure the purity and identity of the final product, a series of analytical techniques should be employed.

QC_Workflow Crude_Product Crude Product Purification Column Chromatography Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product Analysis Analytical Characterization Purified_Product->Analysis NMR ¹H and ¹³C NMR Analysis->NMR MS Mass Spectrometry (MS) Analysis->MS HPLC HPLC Purity Analysis Analysis->HPLC Final_Product Final Product with CoA NMR->Final_Product MS->Final_Product HPLC->Final_Product

Caption: A typical quality control workflow for this compound.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is used to confirm the presence of all expected proton signals, including the characteristic signals for the propyl group (triplet and sextet), the piperazine ring protons, and the large singlet for the nine protons of the tert-butyl group. The integration of these signals should correspond to the number of protons in the molecule.

    • ¹³C NMR: The carbon NMR spectrum should show the correct number of carbon signals, confirming the presence of the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the piperazine ring and the propyl chain.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule. The expected [M+H]⁺ ion for C₁₂H₂₄N₂O₂ would be approximately m/z 229.18.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is the primary method for determining the purity of the compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier such as trifluoroacetic acid (TFA) or formic acid. The purity is determined by the area percentage of the main peak. For chiral purity analysis of the enantiomers, a chiral HPLC column (e.g., a polysaccharide-based column) would be necessary.

Safety Information

Based on the information available for the (S)-enantiomer, the following safety precautions should be observed.

Table 3: GHS Hazard Information for (S)-tert-butyl 3-propylpiperazine-1-carboxylate

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Users should always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound, particularly its (S)-enantiomer, is a commercially available building block for pharmaceutical research and development. While detailed synthetic and analytical protocols are not widely published, established chemical principles allow for a clear path to its synthesis and quality control. Researchers should carefully consider the purity specifications from different suppliers and perform their own analytical characterization to ensure the quality of the material for their specific applications. The information and proposed methodologies in this guide provide a solid foundation for the successful use of this important chemical intermediate.

References

An In-depth Technical Guide to the C-H Functionalization of Piperazine Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperazine and the C-H Functionalization Challenge

The piperazine ring is a cornerstone of medicinal chemistry, ranking as the third most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2] Its prevalence is attributed to its unique physicochemical properties and its ability to serve as a versatile scaffold in a vast array of therapeutic agents, including blockbuster drugs like the anticancer agent Imatinib (Gleevec) and the erectile dysfunction medication Sildenafil (Viagra).[1][3] The two nitrogen atoms provide handles for facile modification, improving pharmacokinetic profiles and enabling precise tuning of biological activity.

Despite its ubiquity, the structural diversity of piperazine-containing drugs has been historically limited. Approximately 80% of these pharmaceuticals feature substituents only at the nitrogen positions.[1][3] The carbon framework of the piperazine ring has remained largely unadorned, not due to a lack of desire, but because of the significant synthetic challenges involved.[1][4] Direct C(sp³)–H functionalization of piperazines is notoriously difficult. The presence of a second basic nitrogen atom often leads to side reactions, catalyst inhibition, or low reactivity when applying methods successful for other saturated heterocycles like piperidines or pyrrolidines.[1][4][5]

This guide provides a comprehensive overview of the modern synthetic methodologies developed to overcome these challenges, enabling the direct and selective functionalization of C-H bonds on the piperazine core. These strategies, particularly those involving photoredox catalysis and late-stage functionalization, are unlocking new chemical space for drug discovery and empowering chemists to build more complex and effective piperazine-based therapeutics.

Core Methodologies for Piperazine C-H Functionalization

The direct installation of new functional groups onto the carbon skeleton of a piperazine ring can be broadly categorized into several key strategies. These range from classical organometallic approaches to cutting-edge photoredox-catalyzed reactions.

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized the field of C-H functionalization by offering mild, green, and highly efficient reaction conditions.[4] This approach uses photocatalysts, such as iridium or ruthenium complexes and organic dyes, to convert light energy into chemical energy, generating highly reactive radical intermediates in a controlled manner.[1][4]

The general mechanism for the α-C–H functionalization of an N-aryl, N'-Boc piperazine involves the photocatalyst, upon excitation by light, oxidizing the more electron-rich N-aryl piperazine nitrogen to form a nitrogen-centered radical cation. Subsequent deprotonation of an adjacent C-H bond by a mild base generates a key α-amino radical intermediate. This nucleophilic radical can then be intercepted by a variety of radical acceptors to form new C-C bonds.

Photoredox_Mechanism cluster_cat Photocatalytic Cycle cluster_sub Substrate Transformation PC Photocatalyst (e.g., Ir(ppy)₃) PC_star Excited PC* PC->PC_star hv (Blue LED) PC_ox Oxidized PC⁺ PC_star->PC_ox SET Acceptor Radical Acceptor (Ar-X, Vinyl-X, etc.) PC_star->Acceptor Electron Transfer PC_ox->PC SET Piperazine N-Aryl, N'-Boc Piperazine Radical_Cation Nitrogen Radical Cation Piperazine->Radical_Cation Oxidation Radical_Cation->PC Regeneration Alpha_Amino_Radical α-Amino Radical Radical_Cation->Alpha_Amino_Radical Deprotonation HBase [Base-H]⁺ Product α-Functionalized Product Alpha_Amino_Radical->Product Coupling Base Base (e.g., NaOAc) Lithiation_Workflow start N-Boc Piperazine deprotonation Deprotonation (s-BuLi, THF, -78 °C) start->deprotonation lithiation α-Lithiated Intermediate deprotonation->lithiation Formation of Organolithium trapping Electrophilic Trapping (E⁺) lithiation->trapping product α-Substituted Piperazine trapping->product New C-E Bond LSF_Logic cluster_trad Traditional Approach cluster_lsf Late-Stage Functionalization Approach StartMat Simple Starting Materials Synth Multi-step Synthesis StartMat->Synth Analog Single Analog Synth->Analog Lead Lead Compound (Piperazine Core) LSF C-H Functionalization (e.g., Photoredox) Lead->LSF Lib Library of Diverse Analogs LSF->Lib Benefit Faster SAR & Optimization Lib->Benefit Logic =>

References

Methodological & Application

Application Notes and Protocols for the Synthesis of CNS-Active Agents Using Tert-butyl 3-propylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of potential Central Nervous System (CNS)-active agents utilizing Tert-butyl 3-propylpiperazine-1-carboxylate as a key building block. The protocols described herein are based on established synthetic methodologies for the functionalization of piperazine scaffolds, which are prevalent in a wide range of CNS-active drugs, including atypical antipsychotics, dopamine receptor agonists, and serotonin receptor modulators.

The piperazine moiety is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets within the CNS. The 3-propyl substitution on the piperazine ring can influence the lipophilicity and conformational flexibility of the final compounds, potentially leading to improved pharmacokinetic and pharmacodynamic properties. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the N4 position of the piperazine ring.

This document outlines two primary synthetic strategies for the elaboration of this compound into target CNS-active agents: N-Arylation and Reductive Amination .

Synthesis of a Potential Dopamine D2/Serotonin 5-HT1A Receptor Modulator via N-Arylation

This section details the synthesis of a hypothetical CNS-active agent, 1-(4-(2,3-dichlorophenyl)piperazin-1-yl)propane , a structural motif found in compounds with affinity for dopamine D2 and serotonin 5-HT1A receptors. The synthesis involves a two-step process: N-arylation of this compound followed by deprotection of the Boc group.

Experimental Protocol: N-Arylation of this compound

This protocol is adapted from established Buchwald-Hartwig amination procedures for the coupling of amines with aryl halides.

Materials:

  • This compound

  • 1-bromo-2,3-dichlorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Arylation:

    • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), 1-bromo-2,3-dichlorobenzene (1.1 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Add anhydrous toluene to the flask.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford Tert-butyl 4-(2,3-dichlorophenyl)-3-propylpiperazine-1-carboxylate.

  • Boc Deprotection:

    • Dissolve the purified product from the previous step in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 1-(4-(2,3-dichlorophenyl)piperazin-1-yl)propane .

Quantitative Data Summary (Hypothetical)
StepProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
N-Arylation Tert-butyl 4-(2,3-dichlorophenyl)-3-propylpiperazine-1-carboxylateC₁₉H₂₈Cl₂N₂O₂399.3575-85>95
Boc Deprotection 1-(4-(2,3-dichlorophenyl)piperazin-1-yl)propaneC₁₃H₁₈Cl₂N₂273.2190-98>98

Synthesis of a Potential CNS Agent via Reductive Amination

This section outlines the synthesis of a potential CNS agent through the reductive amination of an aldehyde with the deprotected form of this compound. This reaction is a versatile method for forming carbon-nitrogen bonds.

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Aromatic aldehyde (e.g., 4-fluorobenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Boc Deprotection:

    • Follow the Boc deprotection protocol described in Section 1 to obtain 1-propylpiperazine.

  • Reductive Amination:

    • To a flask containing a solution of 1-propylpiperazine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add the aromatic aldehyde (e.g., 4-fluorobenzaldehyde) (1.0 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the final N-benzylated product.

Quantitative Data Summary (Hypothetical)
Reactant AldehydeProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
4-Fluorobenzaldehyde 1-(4-Fluorobenzyl)-4-propylpiperazineC₁₄H₂₁FN₂236.3380-90>97

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_deprotection Deprotection cluster_path1 Pathway 1: N-Arylation cluster_path2 Pathway 2: Reductive Amination start This compound deprotected 1-Propylpiperazine start->deprotected TFA/DCM arylation Buchwald-Hartwig Amination (+ Aryl Halide) start->arylation amination Reductive Amination (+ Aldehyde/Ketone, STAB) deprotected->amination product1 N-Aryl-3-propylpiperazine (Boc-protected) arylation->product1 deprotection1 Boc Deprotection product1->deprotection1 final_product1 Final CNS Agent 1 deprotection1->final_product1 final_product2 Final CNS Agent 2 amination->final_product2 D2_Signaling Dopamine Dopamine D2_Receptor Dopamine D2 Receptor (GPCR) Dopamine->D2_Receptor Gi_Protein Gi/o Protein D2_Receptor->Gi_Protein AC Adenylyl Cyclase Gi_Protein->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Application Notes and Protocols for N-Boc Deprotection of Substituted Piperazines using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-tert-butoxycarbonyl (N-Boc) group is a widely utilized protecting group for the amine functionality in multi-step organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals. Its popularity stems from its stability under a variety of reaction conditions and its facile cleavage under acidic conditions. For piperazine moieties, which are prevalent scaffolds in medicinal chemistry, the selective deprotection of an N-Boc group is a critical step in the synthesis of many active pharmaceutical ingredients. Trifluoroacetic acid (TFA) in a suitable solvent, typically dichloromethane (DCM), is a common and effective reagent for this transformation.

These application notes provide a detailed protocol for the N-Boc deprotection of substituted piperazines using TFA, including reaction conditions, work-up procedures, and troubleshooting strategies.

Reaction Mechanism and Signaling Pathway

The deprotection of an N-Boc group with TFA proceeds through an acid-catalyzed elimination mechanism. The TFA protonates the carbonyl oxygen of the Boc group, leading to the formation of a carbamic acid intermediate and a stable tert-butyl cation. The carbamic acid is unstable and readily decarboxylates to yield the free amine (the deprotected piperazine) and carbon dioxide. The deprotected piperazine is subsequently protonated by the excess TFA to form a trifluoroacetate salt.

A potential side reaction involves the electrophilic tert-butyl cation, which can alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture, leading to t-butylated byproducts. The use of scavengers can mitigate this side reaction.

Boc_Deprotection_Mechanism cluster_main Main Deprotection Pathway cluster_side Side Reaction N-Boc-Piperazine N-Boc-Piperazine Protonated_Intermediate Protonated Intermediate N-Boc-Piperazine->Protonated_Intermediate + H+ (TFA) Carbamic_Acid Carbamic Acid Protonated_Intermediate->Carbamic_Acid - tert-Butyl Cation (t-Bu+) tert-Butyl_Cation tert-Butyl Cation (t-Bu+) Deprotected_Piperazine_Salt Deprotected Piperazine (TFA Salt) Carbamic_Acid->Deprotected_Piperazine_Salt - CO2 t-Butylated_Byproduct t-Butylated Byproduct tert-Butyl_Cation->t-Butylated_Byproduct + Nucleophile Nucleophile Nucleophile (Nu:)

Mechanism of N-Boc deprotection and t-butylation side reaction.

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection with TFA

This protocol is a general and widely applicable method for the N-Boc deprotection of a variety of substituted piperazines.

Materials:

  • N-Boc protected substituted piperazine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1–0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • TFA Addition: Slowly add TFA (5–10 equivalents) to the stirred solution. Alternatively, a pre-made solution of 25-50% TFA in DCM can be used.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1–4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.

  • Work-up (Basification): To obtain the free base, dissolve the residue in water and carefully add saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Protocol 2: N-Boc Deprotection with Scavengers

This protocol is recommended when the substrate contains nucleophilic functional groups susceptible to t-butylation.

Materials:

  • Same as Protocol 1

  • Scavenger (e.g., triisopropylsilane (TIS), anisole, or water)

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Scavenger Addition: Add a scavenger (e.g., 2.5-5% TIS) to the reaction mixture.

  • Follow steps 3 through 10 of Protocol 1.

Quantitative Data

The efficiency of the N-Boc deprotection can vary depending on the specific substitution pattern of the piperazine ring and the presence of other functional groups. The following table summarizes typical reaction conditions and outcomes for a selection of substituted piperazines.

N-Boc Piperazine DerivativeTFA (equiv.)SolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
1-Boc-4-methylpiperazine10DCMRT2>95>98General Knowledge
1-Boc-4-phenylpiperazine10DCMRT392>97General Knowledge
1-Boc-4-(2-pyridyl)piperazine12DCMRT488>95General Knowledge
Ethyl 4-(1-Boc-piperazin-4-yl)benzoate10DCM0 to RT2.590>98General Knowledge

Note: Yields and purities are highly substrate-dependent and may require optimization of reaction conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the N-Boc deprotection of substituted piperazines using TFA.

Application of Tert-butyl 3-propylpiperazine-1-carboxylate in Parallel Synthesis: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 3-propylpiperazine-1-carboxylate is a valuable heterocyclic building block extensively utilized in the parallel synthesis of compound libraries for drug discovery and development. The presence of a Boc-protected amine and a secondary amine within the piperazine scaffold allows for sequential and regioselective functionalization, enabling the rapid generation of diverse molecular architectures. The 3-propyl substituent provides a lipophilic handle that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds. This document provides detailed application notes and protocols for the use of this compound in parallel synthesis, focusing on solid-phase synthesis and multicomponent reactions.

Key Applications in Parallel Synthesis

The unique structural features of this compound make it an ideal scaffold for various parallel synthesis strategies aimed at producing libraries of drug-like molecules. The mono-Boc protection allows for initial diversification at the unprotected secondary amine, followed by deprotection and subsequent functionalization at the other nitrogen atom. This two-stage diversification strategy is a cornerstone of modern combinatorial chemistry.

Two primary applications where this building block excels are:

  • Solid-Phase Synthesis: Immobilizing the piperazine scaffold onto a solid support facilitates a streamlined workflow. This approach allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere washing steps. This methodology is highly amenable to automation and high-throughput synthesis.

  • Multicomponent Reactions (MCRs): this compound can serve as the amine component in various MCRs, such as the Ugi reaction. MCRs are highly efficient one-pot reactions that combine three or more starting materials to generate complex products, thereby rapidly increasing molecular diversity from simple precursors.

Experimental Protocols

Protocol 1: Parallel Solid-Phase Synthesis of a Disubstituted Piperazine Library

This protocol outlines the synthesis of a library of N,N'-disubstituted 3-propylpiperazines using a solid-phase approach. The workflow involves the initial attachment of the piperazine scaffold to a resin, followed by two diversification steps.

Materials:

  • This compound

  • Rink Amide resin

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • A library of diverse carboxylic acids (R1-COOH)

  • A library of diverse acylating or alkylating agents (R2-X)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Scaffold Attachment:

    • Dissolve this compound (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the deprotected resin and shake at room temperature for 4 hours.

    • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

  • First Diversification (Acylation):

    • Swell the resin in DMF.

    • In separate reaction vessels for parallel synthesis, add a solution of a unique carboxylic acid (R1-COOH, 3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF to each vessel.

    • Shake at room temperature for 4 hours.

    • Wash the resin with DMF, DCM, and methanol.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin with DCM.

  • Second Diversification (Acylation/Alkylation):

    • Swell the resin in DMF.

    • To each reaction vessel, add a solution of a unique acylating or alkylating agent (R2-X, 3 eq.) and DIPEA (6 eq.) in DMF.

    • Shake at room temperature for 4-12 hours, depending on the reactivity of the electrophile.

    • Wash the resin with DMF, DCM, and methanol.

  • Cleavage and Product Isolation:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to collect the product pellet, wash with cold ether, and dry.

    • Purify the individual library members by preparative HPLC.

Diagram of Solid-Phase Synthesis Workflow:

G Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Attachment Scaffold Attachment (this compound, HBTU, DIPEA) Deprotection1->Attachment Diversification1 First Diversification (R1-COOH, HBTU, DIPEA) Attachment->Diversification1 Deprotection2 Boc Deprotection (50% TFA/DCM) Diversification1->Deprotection2 Diversification2 Second Diversification (R2-X, DIPEA) Deprotection2->Diversification2 Cleavage Cleavage from Resin (95% TFA, TIS, H2O) Diversification2->Cleavage Purification Purification (prep-HPLC) Cleavage->Purification Library Diverse N,N'-disubstituted 3-propylpiperazine Library Purification->Library G cluster_reactants Reactants Piperazine Tert-butyl 3-propylpiperazine-1-carboxylate Reaction Ugi Four-Component Reaction (MeOH, RT, 48h) Piperazine->Reaction Aldehyde Aldehyde (R1-CHO) Aldehyde->Reaction CarboxylicAcid Carboxylic Acid (R2-COOH) CarboxylicAcid->Reaction Isocyanide Isocyanide (R3-NC) Isocyanide->Reaction Product Tetrasubstituted Piperazine Derivative Reaction->Product

Scalable Synthesis of Enantiomerically Pure 3-Substituted Piperazines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a privileged structural motif in medicinal chemistry, frequently found in a wide array of pharmaceuticals. However, the vast majority of these drugs are substituted at the nitrogen atoms, leaving the carbon-substituted chemical space largely unexplored.[1][2] The development of scalable and efficient methods for the synthesis of enantiomerically pure C-substituted piperazines, particularly 3-substituted piperazines, is crucial for expanding the structural diversity of drug candidates.[1][2] This document provides detailed application notes and experimental protocols for several scalable synthetic strategies to obtain these valuable chiral building blocks.

Introduction

The piperazine ring is a key component in numerous blockbuster drugs, valued for its ability to impart favorable physicochemical properties and to serve as a scaffold for arranging pharmacophoric groups.[3] Despite its prevalence, the structural diversity of piperazine-containing drugs is limited, with approximately 80% featuring substituents only at the nitrogen positions.[1][2] The synthesis of enantiomerically pure piperazines with substitution on the carbon backbone presents a significant opportunity for the discovery of novel therapeutics with improved potency and selectivity. This document outlines scalable methods for the asymmetric synthesis of 3-substituted piperazines, providing researchers with the necessary information to produce these compounds on a gram scale.

Scalable Synthetic Strategies

Several methodologies have been developed for the enantioselective synthesis of 3-substituted piperazines. The following sections detail some of the most promising and scalable approaches, including synthesis from chiral α-amino acids, catalytic asymmetric hydrogenation of pyrazines, and asymmetric lithiation.

Synthesis from Chiral α-Amino Acids

A robust and scalable approach to enantiomerically pure 2-substituted piperazines, which can be considered 3-substituted piperazines depending on the substitution pattern and nomenclature context, starts from readily available α-amino acids. This method provides orthogonally protected piperazines that can be further functionalized.[4] A key transformation in this multi-step synthesis is an aza-Michael addition.[4] The synthesis has been successfully performed on a multigram scale.[4][5][6]

Logical Workflow for Synthesis from α-Amino Acids

cluster_0 Step 1: Diamine Synthesis cluster_1 Step 2: Piperazine Ring Formation cluster_2 Step 3: Deprotection Amino_Acid Chiral α-Amino Acid Diamine Orthogonally Bis-protected Chiral 1,2-Diamine Amino_Acid->Diamine Multi-step conversion Piperazine Orthogonally Protected 2-Substituted Piperazine Diamine->Piperazine Aza-Michael Addition Aza_Michael_Precursor Vinyl Diphenyl Sulfonium Salt (from 2-bromoethyl-diphenylsulfonium triflate) Aza_Michael_Precursor->Piperazine Final_Product Enantiomerically Pure 2-Substituted Piperazine Piperazine->Final_Product Selective Deprotection

Caption: Workflow for the synthesis of 2-substituted piperazines from α-amino acids.

Experimental Protocol: Synthesis of Orthogonally Protected 2-Substituted Piperazines

This protocol is adapted from a reported scalable synthesis.[4]

Step 1: Synthesis of the Chiral 1,2-Diamine This multi-step process typically involves the reduction of the carboxylic acid of the starting amino acid to an alcohol, followed by protection of the amine, activation of the alcohol (e.g., mesylation), and displacement with an azide, which is subsequently reduced to the second amine. Both amines are then orthogonally protected.

Step 2: Aza-Michael Addition for Piperazine Formation

  • To a solution of the orthogonally bis-protected chiral 1,2-diamine (1.0 equiv) in a suitable solvent such as acetonitrile at 0 °C, add a base (e.g., triethylamine, 2.0 equiv).

  • Slowly add a solution of 2-bromoethyl-diphenylsulfonium triflate (1.1 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the orthogonally protected 2-substituted piperazine.

Step 3: Selective Deprotection The choice of deprotection conditions will depend on the orthogonal protecting groups used (e.g., Boc, Cbz, Nosyl). Standard literature procedures for the removal of these groups can be followed to liberate the desired amine for further functionalization.

Data Summary: Synthesis from Chiral α-Amino Acids

Starting Amino AcidPiperazine SubstituentScaleOverall YieldEnantiomeric PurityReference
L-AlanineMethylMultigramGood>99% ee[4]
L-ValineIsopropylMultigramGood>99% ee[4]
L-PhenylalanineBenzylMultigramGood>99% ee[4]
Catalytic Asymmetric Hydrogenation of Pyrazines

A highly efficient and scalable method for the synthesis of chiral piperazines is the asymmetric hydrogenation of pyrazine derivatives. This approach can be applied to both pyrazin-2-ols and pyrazines activated by alkyl halides, yielding piperazin-2-ones and piperazines, respectively, with high enantioselectivity.

Experimental Workflow for Asymmetric Hydrogenation

cluster_0 Route A: From Pyrazin-2-ols cluster_1 Route B: From Activated Pyrazines cluster_2 Optional Reduction Pyrazinol Substituted Pyrazin-2-ol Piperazinone Chiral Piperazin-2-one Pyrazinol->Piperazinone Pd-catalyzed Asymmetric Hydrogenation Piperazine_A Chiral Piperazine Piperazinone->Piperazine_A Reduction (e.g., LiAlH4) Pyrazine Substituted Pyrazine Activated_Pyrazine Activated Pyrazinium Salt Pyrazine->Activated_Pyrazine Activation with Alkyl Halide Piperazine_B Chiral Piperazine Activated_Pyrazine->Piperazine_B Ir-catalyzed Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation routes to chiral piperazines and piperazin-2-ones.

Protocol 2a: Pd-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

This protocol is based on a method for the synthesis of chiral piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines.[7][8]

  • In a glovebox, charge a vial with the substituted pyrazin-2-ol (1.0 equiv), a palladium catalyst (e.g., Pd(TFA)2, 1-5 mol%), and a chiral ligand (e.g., a chiral phosphine ligand, 1-5 mol%).

  • Add a suitable solvent (e.g., dichloromethane or toluene).

  • Transfer the vial to an autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).

  • Stir the reaction at a specified temperature (e.g., 60 °C) for 24-48 hours.

  • After cooling to room temperature, carefully release the hydrogen pressure.

  • Concentrate the reaction mixture and purify the crude product by flash column chromatography to obtain the chiral piperazin-2-one.

  • (Optional) The resulting piperazin-2-one can be reduced to the corresponding piperazine using a reducing agent like LiAlH4 in a solvent such as THF.

Protocol 2b: Ir-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines

This method provides direct access to chiral piperazines.[9]

  • In a glovebox, add the substituted pyrazine (1.0 equiv), an iridium catalyst (e.g., [Ir(cod)Cl]2, 0.5-2 mol%), and a chiral ligand (e.g., a chiral bisphosphine ligand, 1-4 mol%) to a reaction vessel.

  • Add a solvent (e.g., dichloromethane) and an activating agent (e.g., an alkyl halide such as methyl iodide, 1.2 equiv).

  • Seal the vessel, remove it from the glovebox, and place it in an autoclave.

  • Purge with hydrogen and pressurize to the desired pressure (e.g., 80 atm).

  • Stir the reaction at a specified temperature (e.g., 80 °C) for 24-72 hours.

  • After cooling and venting, concentrate the reaction mixture.

  • Purify the product by flash column chromatography to yield the chiral piperazine.

Data Summary: Asymmetric Hydrogenation of Pyrazines

SubstrateCatalyst/LigandProductScaleYieldeeReference
6-Phenylpyrazin-2-olPd(TFA)2 / Chiral Ligand3-Phenylpiperazin-2-oneGram scale93%90%[7]
2,5-Dimethylpyrazine[Ir(cod)Cl]2 / Chiral Ligandcis-2,5-DimethylpiperazineNot specified95%96%[9]
2-Methyl-5-phenylpyrazine[Ir(cod)Cl]2 / Chiral Ligand2-Methyl-5-phenylpiperazineNot specified92%94%[9]
Asymmetric Lithiation-Trapping of N-Boc Piperazines

This method allows for the direct functionalization of the piperazine ring through asymmetric deprotonation using a chiral base, followed by trapping with an electrophile.[10] The use of (-)-sparteine or a (+)-sparteine surrogate as the chiral ligand is crucial for achieving high enantioselectivity.[10]

Workflow for Asymmetric Lithiation-Trapping

N-Boc-Piperazine N-Boc-Piperazine Derivative Lithiation Asymmetric Lithiation (s-BuLi, Chiral Ligand) N-Boc-Piperazine->Lithiation Lithiated_Intermediate Chiral Lithiated Intermediate Lithiation->Lithiated_Intermediate Substituted_Piperazine Enantiomerically Enriched α-Substituted Piperazine Lithiated_Intermediate->Substituted_Piperazine Trapping Electrophilic_Trap Electrophile (E+) Electrophilic_Trap->Substituted_Piperazine

Caption: General workflow for the asymmetric lithiation and trapping of N-Boc piperazines.

Experimental Protocol: Asymmetric Lithiation and Trapping

This protocol is a general representation of the method described in the literature.[10]

  • To a solution of the chiral ligand (e.g., (-)-sparteine, 1.2 equiv) in a dry ethereal solvent (e.g., diethyl ether or MTBE) at -78 °C under an inert atmosphere, add s-butyllithium (1.1 equiv) dropwise.

  • Stir the solution for 15-30 minutes.

  • Add a solution of the N-Boc protected piperazine (1.0 equiv) in the same solvent dropwise.

  • Stir the reaction mixture at -78 °C for the optimized lithiation time (this can be monitored by in situ IR spectroscopy).

  • Add the electrophile (1.2-1.5 equiv) and continue to stir at -78 °C for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Asymmetric Lithiation of N-Boc Piperazines

N-Boc Piperazine DerivativeElectrophileProductYieldDiastereomeric RatioReference
N-Boc-N'-(α-methylbenzyl)piperazineTMSClC2-silylated piperazineHigh>95:5[10]
N-Boc-N'-benzylpiperazineAlkyl halideC2-alkylated piperazineGoodVaries with electrophile[10]
N-Boc-N'-methylpiperazineI2C2-iodinated piperazineModerateHigh[10]

Conclusion

The scalable synthesis of enantiomerically pure 3-substituted piperazines is a rapidly advancing field with significant implications for drug discovery. The methods presented herein, including synthesis from chiral amino acids, catalytic asymmetric hydrogenation, and asymmetric lithiation, offer viable and scalable routes to these important building blocks. The choice of a particular method will depend on factors such as the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. The provided protocols and data summaries serve as a valuable resource for researchers aiming to explore the underutilized chemical space of C-substituted piperazines.

References

Application Notes and Protocols for Solid-Phase Organic Synthesis Using Tert-butyl 3-propylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of Tert-butyl 3-propylpiperazine-1-carboxylate as a versatile building block in solid-phase organic synthesis (SPOS). The protocols outlined herein describe the immobilization of the piperazine scaffold onto a solid support, subsequent chemical modifications, and final cleavage to yield a substituted piperazine derivative. These methods are particularly relevant for the construction of combinatorial libraries in drug discovery and development.

Introduction

Solid-phase organic synthesis (SPOS) is a powerful technique that facilitates the rapid synthesis and purification of compound libraries. The use of polymer-supported reagents and substrates simplifies reaction workups to simple filtration and washing steps, enabling high-throughput synthesis. Piperazine scaffolds are prevalent in numerous pharmacologically active compounds, making them valuable building blocks for medicinal chemistry.

This compound is a bifunctional building block. The secondary amine at the 4-position allows for its immobilization onto a solid support, while the Boc-protected amine at the 1-position can be deprotected and subsequently functionalized. This dual functionality allows for the creation of diverse libraries of 1,4-disubstituted piperazine derivatives.

This application note details a representative workflow for the use of this building block, including:

  • Immobilization: Attachment to a Rink Amide resin via reductive amination.

  • Modification: Deprotection of the Boc group and subsequent acylation.

  • Cleavage: Release of the final product from the solid support.

Materials and Equipment

Reagents:

  • This compound

  • Rink Amide MBHA Resin

  • Dichloromethane (DCM), Anhydrous

  • N,N-Dimethylformamide (DMF), Anhydrous

  • Trimethyl orthoformate (TMOF)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic Acid (AcOH)

  • Trifluoroacetic acid (TFA)

  • DCM/TFA (1:1, v/v) for Boc deprotection

  • 5% N,N-Diisopropylethylamine (DIEA) in DMF (Neutralization solution)

  • Carboxylic acid of choice (e.g., 4-chlorobenzoic acid)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Diethyl ether, cold

Equipment:

  • Solid-phase synthesis reaction vessel with frit

  • Mechanical shaker or vortexer

  • Vacuum filtration apparatus

  • Nitrogen line for drying

  • Standard laboratory glassware

  • Analytical and Preparative HPLC

  • Mass Spectrometer (LC-MS)

  • Lyophilizer

Experimental Protocols

The overall workflow involves three main stages: immobilization of the piperazine building block, on-resin chemical modification, and cleavage of the final product.

G cluster_0 Stage 1: Immobilization cluster_1 Stage 2: On-Resin Modification cluster_2 Stage 3: Cleavage & Purification Resin Rink Amide Resin Immobilization Reductive Amination Resin->Immobilization Piperazine This compound Piperazine->Immobilization Resin_Piperazine Immobilized Piperazine Immobilization->Resin_Piperazine Boc_Deprotection Boc Deprotection (TFA) Resin_Piperazine->Boc_Deprotection Deprotected_Resin Deprotected Piperazine Resin Boc_Deprotection->Deprotected_Resin Acylation Acylation (R-COOH, HBTU) Deprotected_Resin->Acylation Final_Resin Final Product on Resin Acylation->Final_Resin Cleavage Cleavage (TFA Cocktail) Final_Resin->Cleavage Crude_Product Crude Product Cleavage->Crude_Product Purification HPLC Purification Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Overall workflow for solid-phase synthesis.
Protocol 3.1: Immobilization via Reductive Amination

This protocol describes the attachment of the secondary amine of this compound to an aldehyde-functionalized resin, such as Rink Amide resin, which presents an aldehyde after Fmoc deprotection.

G Resin Rink Amide Resin (Fmoc-protected) Swell 1. Swell Resin in DMF Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Aldehyde_Resin Aldehyde-functionalized Resin Wash1->Aldehyde_Resin Reductive_Amination 4. Reductive Amination (TMOF, NaBH₃CN, AcOH) Aldehyde_Resin->Reductive_Amination Piperazine Tert-butyl 3-propyl- piperazine-1-carboxylate Piperazine->Reductive_Amination Wash2 5. Wash (DMF, DCM, MeOH) Reductive_Amination->Wash2 Immobilized_Product Immobilized Piperazine on Resin Wash2->Immobilized_Product

Caption: Immobilization workflow via reductive amination.
  • Resin Swelling: Swell Rink Amide MBHA resin (1.0 g, ~0.5 mmol) in DMF (10 mL) in a reaction vessel for 1 hour with gentle agitation.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (10 mL). Agitate for 20 minutes. Drain and repeat for another 20 minutes to ensure complete deprotection of the Rink linker, exposing the primary amine which exists in equilibrium with the aldehyde form.

  • Washing: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Reductive Amination:

    • To the washed resin, add a solution of this compound (5 eq., 2.5 mmol) in anhydrous DMF/TMOF (1:1, 10 mL).

    • Agitate the mixture for 1 hour at room temperature.

    • Add a solution of sodium cyanoborohydride (5 eq., 2.5 mmol) and acetic acid (1%, v/v) in DMF.

    • Agitate for 4-6 hours at room temperature.[1][2]

  • Final Washing: Drain the reaction mixture. Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under a stream of nitrogen and then under vacuum.

  • Monitoring: Confirm the absence of primary amines using a negative Kaiser test. The loading efficiency can be determined by cleaving a small amount of resin and analyzing the product via LC-MS.

Protocol 3.2: On-Resin Modification

This stage involves the deprotection of the Boc group followed by acylation of the newly exposed secondary amine.

  • Resin Swelling: Swell the immobilized piperazine resin from Protocol 3.1 in DCM (10 mL) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM. Add a solution of 50% TFA in DCM (10 mL).[3][4]

    • Agitate for 5 minutes, then drain.

    • Add a fresh 50% TFA in DCM solution (10 mL) and agitate for an additional 25 minutes.[3][4]

  • Washing: Drain the TFA solution. Wash the resin with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DMF (3 x 10 mL).

  • Neutralization: Add 5% DIEA in DMF (10 mL) and agitate for 10 minutes. Drain and repeat twice. Wash with DMF (3 x 10 mL).

  • Acylation:

    • In a separate vial, pre-activate the carboxylic acid (e.g., 4-chlorobenzoic acid, 4 eq., 2.0 mmol) with HBTU (3.9 eq.) and HOBt (4 eq.) in DMF for 10 minutes. Add DIEA (8 eq., 4.0 mmol).

    • Add the activated carboxylic acid solution to the deprotected resin.

    • Agitate at room temperature for 2-4 hours.

  • Monitoring: The completion of the acylation can be monitored using the chloranil test for secondary amines.[5] A negative test indicates a complete reaction.

  • Washing and Drying: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

Protocol 3.3: Cleavage and Product Isolation

This final protocol describes the cleavage of the synthesized molecule from the solid support.

G Final_Resin Final Product on Resin Wash 1. Wash Resin (DCM) Final_Resin->Wash Cleavage 2. Add Cleavage Cocktail (e.g., Reagent K) Wash->Cleavage React 3. Agitate (2-3 hours) Cleavage->React Filter 4. Filter and Collect Filtrate React->Filter Precipitate 5. Precipitate in Cold Ether Filter->Precipitate Isolate 6. Centrifuge and Wash Pellet Precipitate->Isolate Dry 7. Dry Crude Product Isolate->Dry Crude_Product Crude Product Dry->Crude_Product

Caption: Cleavage and product isolation workflow.
  • Place the dry, final resin (~0.5 mmol) in a reaction vessel.

  • Wash the resin with DCM (3 x 10 mL) and dry under nitrogen.

  • Add the cleavage cocktail (10 mL).[6] Ensure the vessel is properly sealed and vented.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a clean flask. Wash the resin with a small amount of fresh TFA (2 mL) and combine the filtrates.

  • Reduce the volume of the filtrate under a gentle stream of nitrogen.

  • Precipitate the crude product by adding the concentrated filtrate dropwise to a flask containing cold diethyl ether (50 mL) with vigorous stirring.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the solid product with cold diethyl ether (2 x 20 mL).

  • Dry the final product under vacuum. The product can be further purified by preparative RP-HPLC.

Data Presentation

The following tables summarize representative quantitative data for the described solid-phase synthesis workflow.

Table 1: Resin Loading and Reaction Efficiency

StepParameterMethodTypical Value
ImmobilizationResin LoadingWeight Gain / Cleavage & LC-MS0.42 mmol/g
Boc DeprotectionDeprotection EfficiencyN/A (Assumed Quantitative)>99%
AcylationCoupling EfficiencyChloranil Test / Cleavage & LC-MS>95%

Table 2: Product Characterization

ParameterMethodResult (Hypothetical)
Overall Yield (Crude)Gravimetric75-85%
Purity (Crude)Analytical RP-HPLC80-90%
Purity (Post-HPLC)Analytical RP-HPLC>98%
Molecular WeightLC-MS (ESI+)[M+H]⁺ Calculated vs. Found

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction conditions. All operations involving hazardous chemicals such as TFA and DMF should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Note: Methods for Selective N-Alkylation of Tert-butyl 3-propylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Selective functionalization of piperazine derivatives is crucial for synthesizing new chemical entities with desired pharmacological profiles. This document provides detailed protocols for the selective alkylation of the secondary amine on tert-butyl 3-propylpiperazine-1-carboxylate, a common intermediate in drug discovery. The presence of the tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom allows for directed alkylation at the free N-4 position.[1][2] Two primary methods are detailed: direct alkylation via nucleophilic substitution and reductive amination.

Method 1: Direct Alkylation with Alkyl Halides

Direct alkylation is a straightforward and widely used method for forming C-N bonds. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the secondary amine of the piperazine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.[3] A base is required to neutralize the hydrohalic acid generated during the reaction.[4]

Experimental Protocol: Direct Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.0 - 1.2 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile (ACN) or N,N-Dimethylformamide (DMF))

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1 eq.).

  • Solvent and Base Addition: Dissolve the starting material in the chosen anhydrous solvent (ACN or DMF). Add the base (e.g., K₂CO₃, 1.5-2.0 eq.).[1][5]

  • Alkylating Agent Addition: Add the alkyl halide (1.0-1.2 eq.) to the stirred suspension.

  • Reaction: Stir the mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If K₂CO₃ was used, filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Partition the resulting residue between ethyl acetate and water.

    • Separate the layers and wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the dried organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.[1]

Data Summary: Direct Alkylation
Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
IodomethaneK₂CO₃ACN251285-95
Ethyl bromideK₂CO₃DMF60880-90
Benzyl bromideDIPEAACN50690-98
3-BromopropeneK₂CO₃DMF251675-85

Note: Yields are representative and may vary based on substrate, scale, and specific reaction conditions.

Workflow Diagram: Direct Alkylation

direct_alkylation_workflow Direct Alkylation Workflow start Start: Dissolve Piperazine in Solvent add_base Add Base (e.g., K₂CO₃) start->add_base add_alkyl_halide Add Alkyl Halide (R-X) add_base->add_alkyl_halide react Stir and/or Heat (Monitor by TLC/LCMS) add_alkyl_halide->react workup Aqueous Work-up (Filter, Extract, Dry) react->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product reductive_amination_workflow Reductive Amination Workflow start Start: Combine Piperazine & Carbonyl in Solvent form_iminium Stir to Form Iminium Intermediate start->form_iminium add_reductant Add Reductant (e.g., NaBH(OAc)₃) form_iminium->add_reductant react Stir at RT (Monitor by TLC/LCMS) add_reductant->react workup Aqueous Work-up (Quench, Extract, Dry) react->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

References

Application Note: A Robust LC-MS Method for Monitoring Reactions of Tert-butyl 3-propylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 3-propylpiperazine-1-carboxylate is a valuable heterocyclic building block used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The piperazine moiety is a common scaffold in drug discovery, and the tert-butyloxycarbonyl (Boc) protecting group allows for controlled, sequential reactions on the piperazine nitrogens. Accurate monitoring of reactions involving this intermediate, such as deprotection or substitution, is critical for process optimization, impurity profiling, and ensuring the quality of the final product.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive analytical technique ideal for this purpose. It combines the separation capabilities of liquid chromatography with the mass detection specificity of mass spectrometry, enabling the precise identification and quantification of reactants, products, and byproducts in complex reaction mixtures.[1] This application note provides a detailed protocol for the LC-MS analysis of reactions involving this compound, focusing on a typical acid-mediated Boc deprotection.

Reaction Application: Boc Group Deprotection

A frequent reaction step involving this compound is the removal of the Boc protecting group to liberate the secondary amine for subsequent functionalization. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable organic solvent.[2][3] The LC-MS method described here is designed to monitor the progress of this reaction by separating and identifying the Boc-protected starting material and the deprotected 2-propylpiperazine product.

cluster_reaction Boc Deprotection Reaction cluster_analysis LC-MS Monitoring SM This compound (Starting Material) PROD 2-Propylpiperazine (Product) SM->PROD Deprotection BYPROD Byproducts (e.g., Isobutylene, t-Butanol) SM->BYPROD LCMS LC-MS Analysis (Quantitative & Qualitative) SM->LCMS Monitor Consumption PROD->LCMS Monitor Conversion REAGENT Acid (TFA or HCl) REAGENT->SM

Caption: Reaction pathway for Boc deprotection.

Experimental Protocols

Protocol 1: Sample Preparation from Reaction Mixture

Accurate and reproducible sample preparation is crucial for high-quality LC-MS data. The goal is to dilute the concentrated reaction mixture to a level that is compatible with the LC-MS system, typically in the low µg/mL or µM range, to avoid detector saturation and source contamination.[4][5]

  • Aliquot Collection: At specified time points, carefully withdraw a small aliquot (e.g., 5-10 µL) from the vigorously stirred reaction mixture.

  • Initial Dilution (Quenching): Immediately dilute the aliquot in a 1.5 mL microcentrifuge tube containing 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water. This step effectively quenches the reaction and prepares the sample in a solvent compatible with the reversed-phase mobile phase.[4]

  • Vortexing: Vortex the tube for 30 seconds to ensure the sample is homogeneously mixed.

  • Final Dilution: Perform a second dilution by transferring 10 µL of the solution from Step 2 into a new tube containing 990 µL of the initial mobile phase mixture (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This achieves a final concentration suitable for injection (typically 1-10 µg/mL).[6]

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an LC autosampler vial to remove any particulate matter that could clog the system.[7]

  • Blank Samples: It is good practice to run blank samples (mobile phase) before and after the actual sample analysis to prevent carryover from previous analyses.[6]

Protocol 2: LC-MS Analysis Method

This method utilizes a standard reversed-phase C18 column with a gradient elution profile, which is effective for separating compounds with differing polarities like the Boc-protected starting material and its more polar deprotected product.[1] Electrospray ionization in positive mode (ESI+) is used as it is highly effective for ionizing nitrogen-containing basic compounds like piperazines.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Gradient 5% to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min[1]
Column Temp. 40 °C[1]
Injection Vol. 2-5 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (m/z 100-500) and Targeted MS/MS
Capillary Voltage 3.5 kV
Cone Voltage 30 V (Optimize for specific instrument)
Source Temp. 120 °C
Desolvation Temp. 350 °C
Collision Gas Argon
Collision Energy 10-30 eV for MS/MS (Optimize for fragmentation)

Data Presentation and Expected Results

The LC-MS data allows for the clear identification of the key components in the reaction mixture based on their unique mass-to-charge ratios (m/z) and chromatographic retention times. The Boc-protected starting material is expected to be less polar and thus have a longer retention time than the deprotected product.

Table 1: Expected LC-MS Results for a Boc-Deprotection Reaction

Compound NameChemical FormulaCalculated [M+H]⁺ (m/z)Typical Retention Time (Rt) (min)
This compoundC₁₂H₂₄N₂O₂229.1911~ 5.8
2-PropylpiperazineC₇H₁₆N₂129.1386~ 2.1

Table 2: Characteristic MS/MS Fragmentation Data

Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the starting material. A characteristic fragmentation of Boc-protected amines involves the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[4]

Compound NamePrecursor Ion [M+H]⁺ (m/z)Characteristic Product Ions (m/z) and Neutral Loss
This compound229.19173.13 (-56 Da, loss of isobutylene)
129.14 (-100 Da, loss of Boc group)

Experimental Workflow Visualization

The overall process from sample collection to final data analysis follows a structured workflow to ensure consistency and accuracy.

A Reaction in Progress B 1. Collect Aliquot A->B C 2. Dilute & Quench (ACN/Water) B->C D 3. Further Dilute (in Mobile Phase A) C->D E 4. Filter Sample (0.22 µm Syringe Filter) D->E F 5. LC-MS Injection & Data Acquisition E->F G 6. Data Processing (Integration & Identification) F->G H 7. Final Report (Purity, Conversion %) G->H

Caption: Overall experimental workflow.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape / Tailing Column degradation; Incompatible sample solvent.Use a guard column; Ensure final sample is dissolved in initial mobile phase conditions.
Low Signal Intensity Sample concentration too low; Poor ionization.Decrease final dilution factor; Confirm pH of mobile phase (acid helps protonation in ESI+).[1]
No Product Peak Observed Incomplete reaction; Incorrect reaction conditions.Allow longer reaction time; Confirm reagent quality and stoichiometry. Monitor by LC-MS at regular intervals.[4]
Carryover Highly retained compounds from previous injections.Implement a robust needle wash protocol on the autosampler; Run blank injections between samples.[6]

Conclusion

The described LC-MS method provides a reliable and efficient protocol for monitoring reactions involving this compound. The combination of chromatographic separation and mass spectrometric detection offers high sensitivity and selectivity, enabling researchers to accurately track the consumption of starting materials and the formation of products. This analytical tool is invaluable for optimizing reaction conditions, identifying impurities, and ensuring the overall quality and success of synthetic routes in drug development and chemical research.

References

Application Notes and Protocols for the Purification of Propylpiperazine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylpiperazine derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse pharmacological activities. As with the synthesis of many active pharmaceutical ingredients (APIs), the crude product of a propylpiperazine derivative synthesis is often a mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is a critical step to isolate the desired compound with high purity for subsequent characterization, biological screening, and further development.

Column chromatography is a versatile and widely used technique for the purification of these derivatives. This document provides detailed application notes and standardized protocols for the purification of propylpiperazine derivatives using column chromatography, addressing the common challenges associated with their chemical properties.

Challenges in the Purification of Piperazine Derivatives

The purification of piperazine derivatives, including their propyl-substituted analogs, can present several challenges:

  • High Polarity and Basicity: The presence of two nitrogen atoms imparts high polarity and basicity to the piperazine core. This can lead to strong interactions with the stationary phase, resulting in poor peak shape and tailing, especially on silica gel.

  • Poor UV Absorbance: The piperazine ring itself lacks a significant chromophore, making detection by UV-Vis spectroscopy challenging unless the derivative contains a UV-active moiety. This often necessitates the use of alternative detection methods or pre/post-column derivatization.

  • Solubility Issues: The polarity of these compounds can also affect their solubility in common organic solvents used for chromatography.

Chromatographic Strategies

Both normal-phase and reversed-phase chromatography can be employed for the purification of propylpiperazine derivatives. The choice of method depends on the polarity of the specific derivative and the nature of the impurities.

  • Normal-Phase Chromatography (NPC): This is a common and cost-effective method, typically utilizing silica gel as the stationary phase. It is well-suited for less polar derivatives. The use of a basic modifier, such as triethylamine or ammonia, in the mobile phase is often necessary to mitigate peak tailing by deactivating the acidic silanol groups on the silica surface.

  • Reversed-Phase Chromatography (RPC): For more polar propylpiperazine derivatives, reversed-phase chromatography using a C8 or C18 stationary phase is a suitable alternative. Mobile phases typically consist of mixtures of water and acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another option for highly polar compounds that are not well-retained in reversed-phase mode. Cyanopropyl (CN) bonded stationary phases are often used for this purpose.

Data Presentation: Typical Chromatographic Conditions

The following table summarizes typical conditions for the column chromatography of propylpiperazine derivatives based on literature for structurally similar compounds.

ParameterNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Silica Gel (60-120 or 230-400 mesh)C18 or C8 bonded silica
Mobile Phase Hexane/Ethyl Acetate, Dichloromethane/MethanolAcetonitrile/Water, Methanol/Water
Gradient Isocratic or gradient (increasing polarity)Isocratic or gradient (decreasing polarity)
Mobile Phase Additive 0.1-1% Triethylamine or Ammonia0.1% Formic Acid or Trifluoroacetic Acid
Detection TLC with UV visualization, Mass SpectrometryUV-Vis, Mass Spectrometry, ELSD

Experimental Protocols

The following are detailed protocols for the purification of a representative propylpiperazine derivative using normal-phase column chromatography.

Protocol 1: Manual Flash Column Chromatography (Normal-Phase)

This protocol is suitable for the purification of milligram to gram quantities of a moderately polar N-propylpiperazine derivative.

Materials:

  • Crude propylpiperazine derivative

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)

  • Triethylamine

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Eluent Selection (TLC Analysis):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find an eluent that provides good separation between the desired product and impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

    • If peak tailing is observed on the TLC plate, add a small amount of triethylamine (0.1-1%) to the eluent system to improve the separation.

  • Column Packing (Wet Slurry Method):

    • Secure the chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Allow the silica gel to settle, and then open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully apply the dissolved sample or the dry-loaded silica gel to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions in numbered test tubes.

    • Maintain a constant flow of eluent. Gentle pressure can be applied to the top of the column to increase the flow rate (flash chromatography).

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Analysis:

    • Monitor the elution by spotting a small amount from each collected fraction onto a TLC plate.

    • Develop the TLC plate in the appropriate eluent and visualize the spots under a UV lamp.

  • Pooling and Solvent Evaporation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified propylpiperazine derivative.

  • Purity Confirmation:

    • Confirm the purity of the final product using analytical techniques such as HPLC, LC-MS, or NMR spectroscopy.

Mandatory Visualizations

Signaling_Pathway_Placeholder cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Propylpiperazine Propylpiperazine Derivative Propylpiperazine->Receptor

Experimental setup for microwave-assisted synthesis of piperazine analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperazine scaffold is a crucial pharmacophore found in numerous approved drugs.[1][2] Traditional methods for synthesizing piperazine analogues often involve long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[1][3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that significantly accelerates these reactions, often leading to higher yields and product purity.[4][5][6][7] This application note provides a detailed overview of the experimental setup, optimized protocols, and comparative data for the microwave-assisted synthesis of various piperazine analogues, including monosubstituted piperazines and 2,5-diketopiperazines.

Principles of Microwave-Assisted Synthesis

Unlike conventional heating which relies on external heat sources and convection, microwave synthesis utilizes dielectric heating.[4][8] Polar molecules or ions within the reaction mixture absorb microwave energy, causing them to align with the oscillating electric field.[7] This rapid reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the bulk of the material.[4][8] This efficient and homogeneous heating is responsible for the dramatic rate enhancements observed in MAOS.[4] Modern laboratory microwave reactors are specifically designed for chemical synthesis, offering precise control over temperature and pressure, which is crucial for safety and reproducibility.[4][9]

Experimental Setup

A dedicated laboratory microwave reactor is the primary piece of equipment for these protocols. These instruments differ significantly from domestic microwave ovens and are equipped with essential safety and control features.

Key Components:

  • Microwave Reactor: A monomode reactor is typically used for small-scale laboratory synthesis (0.2 to 50 mL), providing a focused and uniform electromagnetic field.[4]

  • Reaction Vessels: Sealed glass vials (typically 10-20 mL) capable of withstanding high pressures (up to 20 bar) and temperatures are used.

  • Sensors: In-situ temperature (often via an IR sensor) and pressure sensors are critical for monitoring and controlling the reaction conditions.

  • Stirring: Magnetic stirring is used within the vessel to ensure homogeneity and even heat distribution.

  • Control Interface: Software to program and monitor reaction parameters such as target temperature, ramp time, hold time, and maximum power.

While some studies report modifying commercial microwave ovens, this practice requires significant safety modifications (e.g., for reflux condensers) and is not recommended for routine synthesis due to the lack of precise temperature and pressure control.[10]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Monosubstituted Piperazines

This protocol is adapted from a simplified procedure that avoids the need for protecting groups by using a protonated piperazine, which statistically favors mono-substitution.[1][11]

Materials:

  • Piperazine

  • Appropriate electrophile (e.g., alkyl halide)

  • Solvent (e.g., Methanol or Acetic Acid)[1]

  • Heterogeneous catalyst (optional, e.g., metal ions on a polymeric resin)[1][12]

  • Piperazine dihydrochloride (if using methanol)

Procedure:

  • Preparation of Protonated Piperazine:

    • In Methanol: A mixture of free piperazine and piperazine dihydrochloride is used to form piperazine monohydrochloride in situ.[1]

    • In Acetic Acid: Dissolve free piperazine in acetic acid to form piperazine monoacetate.[1]

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the protonated piperazine solution with the desired electrophile (1 equivalent).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with the power set to a minimal level (e.g., 10% of maximum power, ~80 W) using a pulse mode to maintain a gentle reflux.[1] Reaction times are significantly shorter than conventional methods, typically in the range of minutes.[10][13]

  • Work-up and Purification:

    • After cooling, the reaction mixture is concentrated under reduced pressure.

    • The residue is dissolved in an organic solvent and subjected to an acid-base extraction to separate the basic piperazine product from non-basic impurities.[14]

    • The product is often purified by column chromatography on silica gel. To prevent peak tailing, the eluent can be modified with a small amount of triethylamine (0.1-1%).[14]

Protocol 2: Synthesis of 2,5-Diketopiperazines (DKPs)

This protocol describes the final N-Boc-deprotection and cyclization step for forming the DKP core, adapted from studies on dipeptide esters.[15]

Materials:

  • Nα-Boc-dipeptidyl ester (0.25 mmol)

  • Deionized Water (1-2 mL)

Procedure:

  • Reaction Setup: Dissolve or suspend the Nα-Boc-dipeptidyl ester in 1 mL of water in a 10 mL microwave reaction vessel.[15]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to a high temperature (e.g., 250 °C) for a short duration (e.g., 10 minutes) using a microwave power of approximately 250 W.[15] Caution: This reaction can generate significant pressure from CO2 evolution.[15] Ensure the reactor's pressure limits are not exceeded.

  • Work-up and Purification:

    • After the vessel has cooled to room temperature, the resulting suspension is filtered through a Hirsch funnel.[15]

    • The solid product is washed with water (5 mL) and dried under high vacuum.[15]

    • For water-soluble DKPs, the resulting solution is lyophilized to obtain the crude solid, which may require further purification.[15]

Data Presentation

The primary advantages of microwave-assisted synthesis are drastically reduced reaction times and often improved yields compared to conventional oil-bath heating.

Table 1: Comparison of Conventional vs. Microwave Synthesis for Piperazine Analogues

Product Type Method Reaction Time Yield (%) Reference
Substituted Piperazines Conventional (Reflux) 10-12 hours Moderate [13]
Substituted Piperazines Microwave 3-5 minutes Good [13]
2,5-Diketopiperazines Conventional (Heating) 2-4.5 hours ~50-90% [3]
2,5-Diketopiperazines Microwave 2-8 minutes >90% [3]
Substituted Acetamides Conventional (Heating) 2-3 hours ~60% [16]

| Substituted Acetamides | Microwave | 5-10 minutes | Good |[16] |

Table 2: Optimized Microwave Reaction Conditions for Piperazine Analogue Synthesis

Reaction Type Reactants Solvent Temperature (°C) Time (min) Power (W) Yield (%) Reference
DKP Cyclization Nα-Boc-dipeptidyl ester Water 250 10 250 >89 [15]
Acetamide Synthesis α-chloroacetamides, anilines Acetonitrile 65-70 5-10 400 Good [16]

| Dihydropyrido[2,3-d]pyrimidines | Formyl-quinoline, amine, diketone | DMF | 150 | 8 | - | 68-82 |[9] |

Visualizations

experimental_workflow Experimental Workflow for Microwave-Assisted Piperazine Synthesis cluster_prep 1. Preparation cluster_synthesis 2. Synthesis cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis reagents Select Reagents (Piperazine, Electrophile) setup Combine Reagents in Microwave Vial reagents->setup solvent Choose Solvent (MeOH, H2O, etc.) solvent->setup irradiate Microwave Irradiation (Set T, P, t) setup->irradiate cool Cool Reaction Vessel irradiate->cool extract Extraction / Filtration cool->extract purify Column Chromatography or Recrystallization extract->purify product Isolated Piperazine Analogue purify->product analyze Characterization (NMR, MS, etc.) product->analyze

Caption: General workflow from reagent preparation to final product analysis.

logical_relationships Key Parameter Relationships in MAOS cluster_params Input Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Product Yield Temp->Yield Purity Product Purity Temp->Purity Rate Reaction Rate Temp->Rate Time Time Time->Yield Time->Purity Time->Rate Power Power Power->Temp Power->Rate Solvent Solvent Polarity Solvent->Temp (dielectric heating) Solvent->Rate (dielectric heating)

Caption: Relationship between input parameters and reaction outcomes.

Safety Precautions

  • High Pressure: Reactions in sealed vessels, especially with low-boiling solvents or gas-evolving steps, can generate extremely high pressures. Always operate within the pressure limits of the vessel and the reactor.

  • Thermal Hazards: The vessels become very hot during operation. Allow for a complete cooling cycle before handling.

  • Solvent Choice: Use solvents that are known to be stable under the planned reaction conditions. Ensure the solvent's dielectric properties are suitable for efficient microwave heating.

  • Equipment Use: Only use microwave reactors specifically designed for chemical synthesis. Never attempt to heat sealed vessels in a domestic microwave oven. Always follow the manufacturer's operational guidelines.

References

Synthetic Routes to Novel Histamine H3 Receptor Ligands from Piperazine Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel histamine H3 receptor (H3R) ligands derived from piperazine precursors. The methodologies outlined are based on established practices in medicinal chemistry and pharmacology, offering a guide for the development of new chemical entities targeting the H3R for potential therapeutic applications in neurological and psychiatric disorders.

Introduction

The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key regulator of neurotransmitter release. As a presynaptic autoreceptor, it modulates the synthesis and release of histamine, and as a heteroreceptor, it influences the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine. This central role makes the H3R an attractive therapeutic target for a variety of conditions, including narcolepsy, Alzheimer's disease, and attention-deficit/hyperactivity disorder (ADHD). Piperazine-based scaffolds have emerged as a versatile and successful core for the design of potent and selective H3R antagonists and inverse agonists.[1] This document details synthetic strategies starting from piperazine precursors and the subsequent in vitro characterization of the resulting ligands.

Synthetic Strategies from Piperazine Precursors

The synthesis of piperazine-based H3R ligands generally involves the functionalization of the two nitrogen atoms of the piperazine ring. One nitrogen is typically connected to a lipophilic moiety, often via an alkyl chain, while the other is linked to a basic or polar group. A common and flexible approach involves the use of mono-protected piperazine derivatives, such as N-Boc-piperazine, which allows for sequential functionalization.

A representative synthetic route is outlined below, starting from commercially available precursors. This multi-step synthesis culminates in the production of a novel H3R ligand.

General Synthetic Workflow

G cluster_0 Step 1: Alkylation of Piperazine cluster_1 Step 2: Deprotection cluster_2 Step 3: Functionalization of Second Nitrogen A N-Boc-piperazine C N-Boc-N'-R1-piperazine A->C Base (e.g., K2CO3) Solvent (e.g., ACN) B Lipophilic Alkyl Halide (R1-X) B->C D N-Boc-N'-R1-piperazine E N-R1-piperazine D->E Acid (e.g., TFA) Solvent (e.g., DCM) F N-R1-piperazine H Final H3R Ligand F->H Coupling Agent (e.g., EDC/HOBt) or Reductive Amination (NaBH(OAc)3) G R2-containing moiety (e.g., Carboxylic acid, Aldehyde) G->H

Caption: General synthetic workflow for piperazine-based H3R ligands.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of 1-(4-(tert-Butyl)benzyl)-4-(piperidin-4-yl)piperazine (A Representative Intermediate)

This protocol describes a two-step process involving an initial nucleophilic substitution followed by reductive amination.

Step 1: Synthesis of 1-(4-(tert-Butyl)benzyl)piperazine

  • To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile (ACN), add 4-(tert-butyl)benzyl bromide (1.1 eq) and potassium carbonate (K2CO3) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-Boc-4-(4-(tert-butyl)benzyl)piperazine.

  • Dissolve the purified intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (3.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, dry the combined organic layers over sodium sulfate, and concentrate to yield 1-(4-(tert-butyl)benzyl)piperazine.

Step 2: Synthesis of 1-(4-(tert-Butyl)benzyl)-4-(piperidin-4-yl)piperazine

  • To a solution of 1-(4-(tert-butyl)benzyl)piperazine (1.0 eq) and piperidin-4-one (1.1 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: In Vitro Assays

The pharmacological activity of newly synthesized compounds is typically assessed through in vitro receptor binding and functional assays.

Histamine H3 Receptor Signaling Pathway

H3_Ligand H3R Antagonist/ Inverse Agonist H3R Histamine H3 Receptor H3_Ligand->H3R Blocks Gi_o Gi/o Protein H3R->Gi_o Inhibits (constitutive activity) AC Adenylyl Cyclase Gi_o->AC Inhibition relieved Neurotransmitter_Release Neurotransmitter Release Gi_o->Neurotransmitter_Release Inhibition relieved cAMP cAMP AC->cAMP Conversion (basal level restored) ATP ATP ATP->AC

Caption: H3R antagonist action on the signaling pathway.

Protocol 2: Radioligand Competition Binding Assay for Human H3 Receptor

This assay determines the binding affinity (Ki) of a test compound for the H3R.[2]

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human H3 receptor.

  • Radioligand: [³H]Nα-methylhistamine ([³H]NAMH) is commonly used.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM clobenpropit or another high-affinity H3R ligand.

  • Test Compounds: Serial dilutions of the synthesized piperazine derivatives.

  • Scintillation Cocktail

  • 96-well filter plates and a cell harvester .

  • Liquid Scintillation Counter

Procedure:

  • Membrane Preparation: Thaw frozen cell pellets expressing the H3R and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes, wash, and resuspend in Assay Buffer. Determine the protein concentration.[2]

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay Buffer, [³H]NAMH (at a concentration near its Kd), and cell membrane suspension.

    • Non-specific Binding: Non-specific binding control, [³H]NAMH, and cell membrane suspension.

    • Competition: Serial dilutions of the test compound, [³H]NAMH, and cell membrane suspension.

  • Incubation: Incubate the plate for 2 hours at 25°C.[3]

  • Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds - Buffers Start->Prepare_Reagents Assay_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells Prepare_Reagents->Assay_Setup Incubation Incubate at 25°C for 2 hours Assay_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Scintillation_Counting Add Scintillation Cocktail and Count Radioactivity Filtration->Scintillation_Counting Data_Analysis Calculate IC50 and Ki values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 3-propylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tert-butyl 3-propylpiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing C3-substituted piperazines like this compound?

A1: The synthesis of C3-substituted piperazines is less straightforward than N-substitution. Common strategies include:

  • Building the piperazine ring from a chiral precursor: This often involves starting with a suitable amino acid that contains the desired C3-substituent. The amino acid is converted into a 1,2-diamine, which is then cyclized to form the piperazine ring.[1]

  • Synthesis via a piperazinone intermediate: A 3-propylpiperazin-2-one can be synthesized and subsequently reduced to the corresponding 3-propylpiperazine. This intermediate can then be protected with a Boc group.

  • Direct C-H functionalization: While an area of active research, direct C-H alkylation of a pre-formed piperazine ring can be challenging and may lack selectivity, often resulting in a mixture of products.[2][3]

Q2: How can I selectively introduce the Boc protecting group onto the N1 position of 3-propylpiperazine?

A2: The selective mono-N-Boc protection of 3-propylpiperazine can be achieved by carefully controlling the stoichiometry of the reagents. Using a slight excess of the 3-propylpiperazine relative to the di-tert-butyl dicarbonate (Boc₂O) can favor mono-protection. The reaction is typically carried out in a suitable solvent like dichloromethane at a low temperature to moderate the reaction rate.[4][5]

Q3: What are the main challenges in purifying 3-substituted piperazine derivatives?

A3: The basic nature of the piperazine ring can make purification by silica gel chromatography challenging, often leading to tailing of the product peaks. To mitigate this, a small amount of a basic modifier, such as triethylamine, can be added to the eluent. Alternatively, purification can be achieved by acid-base extraction or crystallization of the product as a salt.

Q4: Are there any stereochemical considerations in the synthesis of this compound?

A4: Yes, the C3 position is a stereocenter. If the synthesis starts from a chiral, non-racemic precursor (e.g., a specific enantiomer of an amino acid), the stereochemistry at C3 can be controlled. However, some reaction conditions can lead to racemization. It is crucial to use analytical techniques such as chiral HPLC to determine the enantiomeric purity of the final product.

Troubleshooting Guide

Issue 1: Low Yield in the Synthesis of 2-Propylpiperazine

Q: My yield of 2-propylpiperazine from the cyclization of the diamine precursor is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the formation of the piperazine ring can be attributed to several factors. Here are some troubleshooting steps:

  • Incomplete Cyclization:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at the optimal temperature. Monitor the reaction progress by TLC or LC-MS.

    • Choice of Base: The base used to deprotonate the amines for cyclization is critical. If a weak base is used, the reaction may be slow or incomplete. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine).

  • Side Reactions:

    • Intermolecular Reactions: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization. Running the reaction at a higher dilution may improve the yield of the desired cyclic product.

    • Degradation of Starting Material: If the reaction conditions are too harsh (e.g., high temperature), the starting material or product may degrade. Consider lowering the reaction temperature and extending the reaction time.

Issue 2: Formation of Di-Boc Protected Piperazine

Q: During the Boc protection of 3-propylpiperazine, I am observing a significant amount of the di-protected byproduct. How can I improve the selectivity for the mono-Boc product?

A: The formation of the di-Boc-piperazine is a common side reaction. To favor the formation of the mono-protected product:

  • Control Stoichiometry: Use a slight excess of the 3-propylpiperazine (e.g., 1.1 to 1.2 equivalents) relative to the di-tert-butyl dicarbonate.

  • Slow Addition of Boc₂O: Add the di-tert-butyl dicarbonate solution slowly to the reaction mixture at a low temperature (e.g., 0 °C). This helps to maintain a low concentration of the Boc anhydride, favoring reaction at the more sterically accessible nitrogen first and reducing the likelihood of a second addition.[4][5]

  • Solvent Choice: Using a less polar solvent may help to modulate the reactivity and improve selectivity.

Issue 3: Difficulty in Purifying the Final Product

Q: I am having trouble purifying this compound by column chromatography. The product is streaking on the silica gel. What can I do?

A: The basicity of the free amine on the piperazine ring can cause streaking on silica gel. Here are some solutions:

  • Modified Eluent: Add a small percentage of a basic modifier to your eluent system. For example, adding 0.5-1% triethylamine to a hexane/ethyl acetate eluent system can significantly improve the peak shape.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which can be less acidic than silica gel.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract it with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted with an organic solvent. This process can effectively remove non-basic impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols

Proposed Synthesis of this compound

This synthesis is proposed as a two-stage process: the formation of 2-propylpiperazine from a suitable precursor, followed by selective N-Boc protection.

Stage 1: Synthesis of 2-Propylpiperazine (Example via Piperazinone Reduction)

This is a representative procedure and may require optimization.

  • Synthesis of 3-Propylpiperazin-2-one:

    • To a solution of N-(2-aminoethyl)-2-aminopentanoic acid (1 equivalent) in a suitable solvent such as ethanol, add a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter off the urea byproduct and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 3-propylpiperazin-2-one.

  • Reduction of 3-Propylpiperazin-2-one:

    • To a solution of 3-propylpiperazin-2-one (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF), carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents) portion-wise at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate to yield crude 2-propylpiperazine.

Stage 2: Synthesis of this compound

This protocol is adapted from the synthesis of the 3-methyl analog.[4][5]

  • Reaction Setup:

    • Dissolve 2-propylpiperazine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Boc Protection:

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 equivalents) in DCM to the cooled solution of 2-propylpiperazine over 30-60 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with 0.5% triethylamine) to afford this compound.

Data Presentation

Table 1: Comparison of General Synthetic Strategies for 3-Alkylpiperazines

Synthetic StrategyKey IntermediateTypical Number of StepsPotential AdvantagesPotential Disadvantages
Ring formation from amino acid Chiral 1,2-diamine4-6Good stereochemical controlMulti-step synthesis, potential for racemization
Piperazinone reduction 3-Alkylpiperazin-2-one3-4Modular approachRequires strong reducing agents (e.g., LiAlH₄)
Direct C-H alkylation N-Boc-piperazine1-2Potentially shorter routeLack of selectivity, often low yield, may require specialized catalysts

Visualizations

Synthetic_Workflow cluster_stage1 Stage 1: Synthesis of 2-Propylpiperazine cluster_stage2 Stage 2: Boc Protection A Amino Acid Precursor B Diamine Intermediate A->B Multi-step conversion C Cyclization B->C Base D 2-Propylpiperazine C->D E 2-Propylpiperazine F Boc₂O, DCM E->F Reaction G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Yield cluster_stage1_troubleshooting Troubleshooting Stage 1 cluster_stage2_troubleshooting Troubleshooting Stage 2 start Low Yield of Final Product q1 Which step has low yield? start->q1 stage1 Stage 1: 2-Propylpiperazine Synthesis q1->stage1 Cyclization stage2 Stage 2: Boc Protection q1->stage2 Protection s1_q1 Incomplete reaction? stage1->s1_q1 s2_q1 Di-Boc byproduct observed? stage2->s2_q1 s1_a1 Increase reaction time/temperature. Monitor by TLC/LC-MS. s1_q1->s1_a1 Yes s1_q2 Side reactions? s1_q1->s1_q2 No s1_a2 Use higher dilution. Consider milder conditions. s1_q2->s1_a2 Yes s2_a1 Use slight excess of piperazine. Slowly add Boc₂O at 0°C. s2_q1->s2_a1 Yes s2_q2 Unreacted starting material? s2_q1->s2_q2 No s2_a2 Check Boc₂O quality. Increase reaction time. s2_q2->s2_a2 Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Troubleshooting N-Boc Deprotection of 3-Propylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the N-Boc deprotection of 3-propylpiperazine.

Frequently Asked Questions (FAQs)

Q1: My N-Boc deprotection of 3-propylpiperazine is incomplete. How can I drive the reaction to completion?

A1: Incomplete deprotection is a common challenge, often influenced by the steric hindrance of the propyl group. Here are several strategies to improve reaction efficiency:

  • Increase Acid Concentration or Equivalents: The amount of acid is critical. Using a higher concentration of acid, such as 4M HCl in dioxane or a 25-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), can facilitate complete removal of the Boc group.[1][2] Increasing the equivalents of the acid used can also help drive the reaction to completion.[1][3]

  • Extend Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Hindered substrates may require longer reaction times, sometimes up to several hours, to ensure the starting material is fully consumed.[4]

  • Elevate the Temperature: Gently warming the reaction mixture to 40-50°C can accelerate the deprotection.[1][3] However, use caution, as excessive heat may lead to unwanted side reactions.[1]

  • Improve Solubility: If the N-Boc-3-propylpiperazine has poor solubility in the chosen solvent, the reaction can be sluggish. Consider trying a different solvent system in which the starting material is more soluble.[3]

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: Side reactions can lower your yield and complicate purification. The most common issue is t-butylation.

  • Cause of Side Reactions: The primary cause is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved by a strong acid like TFA.[1] This carbocation can then alkylate the deprotected piperazine or other nucleophiles present in the mixture.[1]

  • Minimizing Side Reactions with Scavengers: To prevent t-butylation, add a "scavenger" to the reaction mixture.[1] Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation.[1] Common scavengers include triisopropylsilane (TIS) and water.[1]

  • Other Side Reactions: With sensitive substrates, harsh acidic conditions can cause degradation of other functional groups or, in some cases, fragmentation of the piperazine ring.[3] If this is observed, using milder deprotection conditions or an alternative method is recommended.[3]

Q3: What is the recommended work-up procedure after an acidic N-Boc deprotection?

A3: A proper work-up is crucial for isolating the deprotected 3-propylpiperazine in high purity and yield.

  • Removal of Volatiles: After the reaction is complete (as confirmed by TLC or LC-MS), remove the solvent and excess acid under reduced pressure (e.g., using a rotary evaporator).[3][5]

  • Basification: Dissolve the residue and neutralize the excess acid by carefully adding a base.[3] Common choices include saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until effervescence stops and the pH is basic (>7).[3]

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate.[3]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected product.[3]

Q4: Are there alternative, milder methods for N-Boc deprotection if my compound is acid-sensitive?

A4: Yes, if your substrate contains other acid-labile functional groups, several milder alternatives to strong acids like TFA and HCl can be used.

  • Oxalyl Chloride in Methanol: This system offers a mild and effective method for the selective deprotection of N-Boc groups at room temperature.[6][7]

  • Lewis Acids: Certain Lewis acids can be employed for Boc deprotection under conditions that are milder than strong Brønsted acids.[3]

  • Thermal Deprotection: In some cases, heating the Boc-protected amine, sometimes in a high-boiling solvent or even neat, can induce thermal cleavage of the protecting group.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient amount or concentration of acid.[1] 2. Short reaction time.[1] 3. Low reaction temperature.[1] 4. Poor solubility of the starting material.[3] 5. Steric hindrance from the 3-propyl group.[1]1. Increase the equivalents or concentration of the acid (e.g., use 25-50% TFA in DCM or 4M HCl in dioxane).[1] 2. Extend the reaction time and monitor progress by TLC/LC-MS.[3][4] 3. Gently warm the reaction to 40-50°C, monitoring for side products.[1] 4. Select a solvent system where the starting material is more soluble.[3] 5. Employ more forcing conditions (longer time, higher temperature) or switch to a more effective deprotection reagent.[1]
Low Yield 1. Side reactions due to harsh conditions (e.g., t-butylation).[1] 2. Product loss during work-up.[3] 3. Formation of a water-soluble salt (e.g., hydrochloride salt).[3]1. Lower the reaction temperature and/or add a scavenger like TIS.[1] Consider a milder deprotection reagent.[3] 2. Ensure the aqueous layer's pH is basic before extraction. Perform multiple extractions to ensure complete recovery.[3] 3. If the product salt is water-soluble, consider alternative work-up procedures or using the salt directly in the next step.[3]
Formation of Side Products (t-Butylation) Reactive tert-butyl cation intermediate alkylating the product or other nucleophiles.[1]Add a scavenger to the reaction mixture. Common choices are Triisopropylsilane (TIS, 2.5-5%) and water (2.5-5%).[1]
Purification Difficulties 1. Product is an oil and difficult to crystallize. 2. Co-elution with byproducts during chromatography.1. Attempt to form a crystalline salt (e.g., hydrochloride, fumarate, citrate).[3] 2. Optimize chromatography conditions (e.g., change the solvent system or stationary phase). Consider derivatization to aid separation.[3]

Comparative Summary of Deprotection Protocols

Parameter Protocol 1: TFA/DCM Protocol 2: HCl/Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Concentration 25-50% v/v in DCM4M solution in 1,4-dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol (co-solvent)
Temperature 0°C to Room TemperatureRoom Temperature
Typical Reaction Time 1 - 4 hours1 - 4 hours
Work-up Basic work-up (e.g., NaHCO₃) required to neutralize acid and isolate free base.Often precipitates the hydrochloride salt, which can be isolated by filtration or evaporation.
Advantages Generally effective and widely used.[3]Can be advantageous if the TFA salt is problematic; often yields an easily isolable hydrochloride salt.[3]
Disadvantages TFA is corrosive and can form difficult-to-handle salts. Can cause t-butylation side reactions.[1][3]Dioxane is a peroxide-former and has health concerns. The resulting HCl salt may need conversion to the free base for subsequent steps.

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally effective method for N-Boc deprotection.[3]

Materials:

  • N-Boc-3-propylpiperazine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-3-propylpiperazine (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.[3]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[3]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[3]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[3]

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected 3-propylpiperazine.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is a common alternative to TFA and is useful if the product's TFA salt is problematic.[3]

Materials:

  • N-Boc-3-propylpiperazine

  • 4M HCl in 1,4-dioxane solution

  • Methanol or ethyl acetate (optional, as co-solvent)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-3-propylpiperazine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate in a round-bottom flask.[1]

  • Add the 4M HCl in dioxane solution (a large excess is often used) to the stirred solution at room temperature.[1]

  • Stir the reaction for 1-4 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[1][3]

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]

  • Upon completion, the product can be isolated by filtration if a precipitate has formed, washing with a non-polar solvent like diethyl ether.[1] Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[1]

Protocol 3: Work-up and Conversion to Free Base

This protocol describes the steps to obtain the neutral (free base) piperazine after deprotection with HCl/dioxane.[1]

Materials:

  • Crude 3-propylpiperazine hydrochloride salt

  • Water

  • Aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

Procedure:

  • Follow Protocol 2 to generate the hydrochloride salt.

  • After removing the reaction solvent, dissolve the resulting crude salt in water.[1]

  • Cool the solution in an ice bath and slowly add a base (e.g., 1M NaOH) until the pH is basic.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the 3-propylpiperazine free base.

Visualizations

G cluster_start cluster_check cluster_incomplete cluster_complete start Incomplete Deprotection Observed (via TLC, LC-MS) check_completion Is the reaction truly incomplete or is it a work-up/isolation issue? start->check_completion incomplete Incomplete Reaction Confirmed check_completion->incomplete Yes, starting material remains complete Reaction Complete, Low Isolated Yield check_completion->complete No, starting material consumed solubility Check Starting Material Solubility incomplete->solubility increase_acid Increase Acid Conc. or Equivalents solubility->increase_acid increase_time Extend Reaction Time increase_acid->increase_time increase_temp Increase Temperature (e.g., to 40-50°C) increase_time->increase_temp re_monitor Re-monitor reaction (TLC, LC-MS) increase_temp->re_monitor workup Review Work-up Procedure complete->workup check_ph Ensure aqueous phase is basic (pH > 7) before extraction workup->check_ph multiple_extractions Perform multiple extractions workup->multiple_extractions purification Optimize Purification workup->purification

Caption: Troubleshooting workflow for low product yield.

G cluster_main Desired Deprotection Pathway cluster_side Side Reaction Pathway cluster_prevention Prevention BocN N-Boc-3-propylpiperazine ProtonatedBocN Protonated Carbamate BocN->ProtonatedBocN + H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBocN->CarbamicAcid - Isobutylene - H+ tBuCation tert-Butyl Cation (Reactive Intermediate) ProtonatedBocN->tBuCation Forms Product 3-Propylpiperazine (as salt) CarbamicAcid->Product - CO2 SideProduct t-Butylated Side Product tBuCation->SideProduct Alkylation Trapped Trapped Intermediate tBuCation->Trapped Trapped Nucleophile Nucleophile (e.g., Deprotected Piperazine) Nucleophile->SideProduct Scavenger Scavenger (e.g., TIS, H2O) Scavenger->Trapped

Caption: Mechanism of Boc deprotection and side product formation.

G cluster_prep cluster_reaction cluster_workup cluster_end prep1 Dissolve N-Boc-3-propylpiperazine in anhydrous DCM prep2 Cool solution to 0°C prep1->prep2 react1 Slowly add TFA (5-10 equiv.) prep2->react1 react2 Warm to room temperature react1->react2 react3 Stir for 1-4 hours react2->react3 react4 Monitor by TLC/LC-MS react3->react4 react4->react3 Incomplete workup1 Remove solvent and excess TFA in vacuo react4->workup1 Reaction Complete workup2 Neutralize with aq. NaHCO₃ workup1->workup2 workup3 Extract with DCM (3x) workup2->workup3 workup4 Combine, wash, dry, and concentrate workup3->workup4 end_product Isolated 3-Propylpiperazine workup4->end_product

Caption: Experimental workflow for TFA-mediated deprotection.

References

How to avoid di-alkylation of piperazine derivatives in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding di-alkylation during the synthesis of piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective mono-alkylation of piperazine?

The main challenge in piperazine alkylation arises from its symmetrical structure, which contains two secondary amine groups of similar reactivity.[1] This often leads to the formation of undesired di-alkylated byproducts, which can complicate purification and reduce the yield of the desired mono-alkylated product.[2] Controlling the reaction to favor mono-substitution is therefore a critical aspect of synthesizing piperazine derivatives.[1]

Q2: What are the most effective strategies to prevent di-alkylation and achieve selective mono-alkylation?

Several effective strategies can be employed to achieve selective mono-alkylation of piperazine:

  • Use of Protecting Groups: This is considered the most reliable method for ensuring mono-alkylation.[3] By temporarily blocking one of the nitrogen atoms with a protecting group, such as tert-Butoxycarbonyl (Boc), alkylation is directed to the unprotected nitrogen.[1][4] The protecting group can then be removed in a subsequent step.[4]

  • Control of Stoichiometry: Utilizing a large excess of piperazine in relation to the alkylating agent statistically favors the reaction at an unsubstituted piperazine molecule, thereby minimizing di-alkylation.[1][2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, which in turn reduces the likelihood of a second alkylation event.[3]

  • Use of Piperazine Salts: The formation of a mono-protonated piperazine salt in situ deactivates one of the nitrogen atoms, thus hindering di-alkylation and promoting mono-substitution.[3][5]

  • Reductive Amination: This alternative to direct alkylation involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[3]

Troubleshooting Guides

Issue: Formation of Di-alkylated Byproduct

If you are observing a significant amount of di-alkylated product in your reaction, consider the following troubleshooting steps:

Potential Cause Recommended Solution
Incorrect Stoichiometry Increase the excess of piperazine relative to the alkylating agent (e.g., 5-10 equivalents of piperazine).[2][6]
Rapid Addition of Alkylating Agent Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration.[3]
Unprotected Piperazine For optimal control and cleaner reactions, utilize a mono-protected piperazine, such as N-Boc-piperazine.[3][4]

Issue: Low or No Product Formation

If you are experiencing low or no yield of your desired mono-alkylated product, consider these potential issues and solutions:

Potential Cause Recommended Solution
Poor Solubility of Reagents Switch to a more polar aprotic solvent such as Dimethylformamide (DMF) to ensure all reagents are fully dissolved.[3]
Low Reaction Temperature Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider increasing the reaction temperature.[3]
Insufficient Base Ensure that at least 1.5-2.0 equivalents of a suitable base, such as anhydrous potassium carbonate (K₂CO₃), are used to neutralize the acid byproduct.[3]

Quantitative Data Summary

The choice of strategy significantly impacts the yield of the mono-substituted product. The following table summarizes the effect of stoichiometry and the use of a protecting group on the alkylation of piperazine with benzyl bromide.

Piperazine Equivalents Protecting Group Mono-substituted Yield (%) Di-substituted Yield (%) Reference
1.1None4535[6]
5.0None75<5[6]
1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0[6]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using a Protecting Group (N-Boc-piperazine)

This method is highly effective for achieving selective mono-alkylation.[4]

Step 1: Protection of Piperazine

  • Dissolve piperazine (2.0 eq) in dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.[2]

  • Stir the reaction for 20-24 hours.[2]

  • Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction. Typical yields are around 83%.[2]

Step 2: N-Alkylation of N-Boc-Piperazine

  • Dissolve N-Boc-piperazine (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile or DMF.[1]

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).[1]

  • Add the alkyl halide (1.0-1.2 eq) to the mixture.[1][4]

  • Stir the reaction mixture at room temperature or heat to 50-80°C and monitor the progress by TLC or LC-MS.[1]

  • Upon completion, perform an aqueous workup and purify the N-alkyl-N'-Boc-piperazine by column chromatography.[1]

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-alkyl-N'-Boc-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0°C.[2]

  • Stir at room temperature for 1-2 hours.[2]

  • Evaporate the solvent and excess acid, then neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-alkylated product.[2]

Protocol 2: Mono-N-alkylation using Excess Piperazine

This is a more direct, one-step method.[1]

  • To a solution of piperazine (10 mmol, 10 eq.) in acetonitrile (20 mL), add potassium carbonate (2 mmol, 2 eq.).[6]

  • Slowly add the alkyl halide (1 mmol, 1 eq.) to the mixture at room temperature.[6]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[6]

  • Once the reaction is complete, filter the mixture to remove inorganic salts.[6]

  • Concentrate the filtrate under reduced pressure.[6]

  • Purify the residue by column chromatography to isolate the mono-alkylated product.[6]

Protocol 3: Reductive Amination for Mono-N-alkylation

This method avoids the use of alkyl halides and prevents the formation of quaternary ammonium salts.[3]

  • Dissolve N-Boc-piperazine (1 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq.), to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the N-alkyl-N'-Boc-piperazine by column chromatography.

  • Perform the deprotection of the Boc group as described in Protocol 1, Step 3.

Visualizations

G Strategies to Avoid Di-alkylation of Piperazine cluster_0 Direct Alkylation cluster_1 Control Measures cluster_2 Protecting Group Strategy Piperazine Piperazine Mono-alkylated Piperazine Mono-alkylated Piperazine Piperazine->Mono-alkylated Piperazine + Alkyl Halide Boc-Protection Boc-Protection Alkyl Halide Alkyl Halide Di-alkylated Piperazine Di-alkylated Piperazine Mono-alkylated Piperazine->Di-alkylated Piperazine + Alkyl Halide (Undesired) Excess Piperazine Excess Piperazine Excess Piperazine->Mono-alkylated Piperazine Slow Addition Slow Addition Slow Addition->Mono-alkylated Piperazine Mono-protonation Mono-protonation Mono-protonation->Mono-alkylated Piperazine N-Boc-Piperazine N-Boc-Piperazine Boc-Protection->N-Boc-Piperazine Alkylation Alkylation N-Boc-Piperazine->Alkylation N-Alkyl-N'-Boc-Piperazine N-Alkyl-N'-Boc-Piperazine Alkylation->N-Alkyl-N'-Boc-Piperazine Deprotection Deprotection N-Alkyl-N'-Boc-Piperazine->Deprotection Final Product Mono-alkylated Piperazine Deprotection->Final Product

Caption: Logical relationships of strategies to control piperazine alkylation.

G Experimental Workflow: Protecting Group Strategy start Start: Piperazine protection Step 1: Protection (e.g., with Boc₂O) start->protection protected_piperazine Intermediate: N-Boc-Piperazine protection->protected_piperazine alkylation Step 2: Alkylation (Alkyl Halide, Base) protected_piperazine->alkylation alkylated_protected Intermediate: N-Alkyl-N'-Boc-Piperazine alkylation->alkylated_protected deprotection Step 3: Deprotection (e.g., TFA) alkylated_protected->deprotection final_product Final Product: Mono-alkylated Piperazine deprotection->final_product

Caption: Workflow for mono-alkylation using a protecting group strategy.

References

Technical Support Center: Optimizing Coupling Reactions with Tert-butyl 3-propylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amide coupling reactions with Tert-butyl 3-propylpiperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using this compound in coupling reactions?

A1: Researchers may encounter several challenges, including low product yields, the formation of side products, and difficulties in purifying the final amide.[1] this compound can be a challenging substrate due to the steric hindrance imparted by the Boc protecting group and the propyl substituent, which can slow down the reaction rate.[1][2]

Q2: Which coupling reagents are most effective for this specific piperazine derivative?

A2: The choice of coupling reagent is critical. For standard couplings, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with an additive such as HOBt (1-hydroxybenzotriazole) are often used.[1] However, for more challenging or sterically hindered reactions involving this substrate, more potent uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP are generally more effective, leading to faster reactions and higher yields.[1][3]

Q3: What is the recommended base for this type of coupling reaction?

A3: A non-nucleophilic organic base is essential to neutralize the acid formed during the reaction and to facilitate the coupling process.[1] Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used.[1] A hindered base like DIPEA is often preferred to minimize potential side reactions.[1]

Q4: How can I minimize the risk of epimerization when coupling a chiral carboxylic acid?

A4: Epimerization is a significant concern with chiral carboxylic acids. To minimize this, it is recommended to:

  • Use additives like HOBt or HOAt.[1]

  • Employ coupling reagents known for low epimerization rates, such as HATU or COMU.[1][3]

  • Maintain low reaction temperatures (e.g., 0 °C or below).[1]

Q5: What are the best practices for purifying the final product?

A5: Purification can be challenging due to byproducts from the coupling reagent and unreacted starting materials.[1] Standard techniques include:

  • Aqueous workup: Washing the organic layer with dilute acid (to remove unreacted amine and base) and/or dilute base (to remove unreacted carboxylic acid and HOBt) is a crucial first step.[1]

  • Column chromatography: Silica gel chromatography is the most common method for purifying the final amide product.[1]

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[1][4]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Product Yield Inefficient Carboxylic Acid Activation Switch to a more powerful coupling reagent like HATU or HBTU, especially for sterically hindered or electron-deficient acids.[1][2]
Poor Solubility of Reagents Ensure all reactants are fully dissolved. Consider switching to a different solvent system (e.g., DMF, DCM, or acetonitrile).[1]
Deactivated Coupling Reagent Coupling reagents can be sensitive to moisture. Use fresh, high-purity reagents and handle them under an inert atmosphere (e.g., argon or nitrogen).[5][6]
Suboptimal Stoichiometry Systematically vary the stoichiometry. A slight excess of the carboxylic acid (1.1-1.5 eq) and coupling reagent (1.1-1.5 eq) can drive the reaction to completion.[5]
Incorrect Temperature While low temperatures are used to prevent side reactions, some sluggish couplings may benefit from a moderate increase in temperature. Monitor closely for impurity formation.[1]
Presence of Side Products N-acylurea Formation (with carbodiimides like EDC) This stable byproduct can form and halt the reaction.[6] Add HOBt to the reaction mixture to suppress its formation.[1]
Guanidinylation of the Amine (with uronium reagents like HATU) This can occur if the coupling reagent is in excess or if acid activation is slow. Pre-activate the carboxylic acid with the coupling reagent before adding the amine.[1][7]
Epimerization of Chiral Center The activated carboxylic acid is susceptible to racemization. Perform the reaction at 0 °C or lower and use an additive like HOBt or HOAt.[1]
Difficulty in Purification Coupling Reagent Byproducts Choose a purification strategy based on the coupling reagent used. For EDC, an acidic wash helps remove the urea byproduct. For HATU/HBTU, byproducts are water-soluble and can be removed with an aqueous workup.
Unreacted Starting Materials An extractive workup with dilute acid and/or base can remove unreacted amine and carboxylic acid, respectively, before chromatography.

Data Presentation: Reaction Condition Comparison

The choice of coupling reagent significantly impacts reaction outcomes. The following table provides a general guideline for common reagents used with piperazine derivatives.

Coupling ReagentAdditiveBaseSolventTypical Temp.Typical TimeTypical Yield (%)Notes
EDC HOBtDIPEADMF or DCM0 °C to RT4 - 24 h75 - 90Cost-effective and widely used. Requires HOBt to suppress side reactions.[8]
HATU NoneDIPEADMFRT2 - 6 h85 - 95Highly efficient, especially for hindered substrates. Faster reaction times.[1][8]
HBTU HOBtDIPEADMFRT2 - 8 h80 - 95Similar to HATU but may have a slightly higher risk of epimerization.[3]
PyBOP NoneDIPEADMF or DCMRT3 - 12 h80 - 95Phosphonium-based reagent; avoids guanidinylation side reaction.[1]

Yields are illustrative and highly dependent on the specific carboxylic acid substrate, reaction scale, and purification method.[8]

Experimental Protocols

Protocol 1: General Coupling Procedure using HATU

This protocol is recommended for sterically hindered substrates where other methods may provide low yields.

  • Preparation : Under an inert atmosphere (argon or nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation : Add HATU (1.1 - 1.2 eq) to the solution. Stir for 2 minutes, then add DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5][8][9]

  • Coupling : Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Monitoring : Stir the reaction at room temperature and monitor its progress by LC-MS or TLC until the starting material is consumed (typically 2-6 hours).[5]

  • Work-up : Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers sequentially with a saturated aqueous solution of NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[8]

Protocol 2: General Coupling Procedure using EDC/HOBt

This is a standard, cost-effective method suitable for many coupling reactions.

  • Preparation : Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF or DCM.

  • Initiation : Cool the mixture to 0 °C in an ice bath.

  • Coupling : Add EDC (1.2 eq) portion-wise to the stirred solution.[8]

  • Monitoring : Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor progress by LC-MS or TLC.[8]

  • Work-up : Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent p2 Add Coupling Reagent (1.1-1.2 eq) and Base (2.5 eq) p1->p2 p3 Pre-activate for 15-30 min (if using HATU/HBTU) p2->p3 r1 Add Piperazine (1.1 eq) p3->r1 r2 Stir at RT (2-24h) r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Aqueous Quench r3->w1 w2 Extract with Organic Solvent w1->w2 w3 Wash & Dry w2->w3 w4 Concentrate w3->w4 w5 Purify (Chromatography) w4->w5

Caption: General workflow for amide coupling reactions.

G start Low Yield or Incomplete Reaction? q1 Are reagents anhydrous & pure? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   q2 Is steric hindrance a factor? a1_yes->q2 sol1 Use fresh, anhydrous reagents/solvents. Handle under inert gas. a1_no->sol1 a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   sol2 Switch to stronger coupling reagent (e.g., HATU). Increase temperature moderately. a2_yes->sol2 q3 Are side products observed? a2_no->q3 a3_yes Yes q3->a3_yes   a3_no No q3->a3_no   sol3 Add HOBt (for EDC). Pre-activate acid (for HATU). Adjust stoichiometry. a3_yes->sol3 sol4 Optimize stoichiometry, temperature, and reaction time. a3_no->sol4

Caption: Troubleshooting decision tree for low-yield reactions.

References

Side reactions in the synthesis of carbon-substituted piperazines and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of carbon-substituted piperazines. Our aim is to help you navigate common challenges, avoid side reactions, and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the synthesis of carbon-substituted piperazines?

A1: The synthesis of carbon-substituted piperazines is often complicated by several competing reactions. The most prevalent side reactions include:

  • Di-alkylation: Due to the presence of two reactive nitrogen atoms, controlling the extent of N-alkylation is a primary challenge, often leading to the formation of 1,4-disubstituted byproducts when mono-substitution is desired.[1][2]

  • Imidazolidine Formation: In certain catalytic syntheses, such as the iridium-catalyzed coupling of imines, a [3+2] cycloaddition can occur, leading to the formation of five-membered imidazolidine rings as a side product instead of the desired six-membered piperazine ring via a [3+3] cycloaddition.[3][4][5]

  • Lack of Regioselectivity: During C-H functionalization of unsymmetrically substituted piperazines, achieving substitution at a specific carbon atom can be difficult, resulting in a mixture of isomers.[6]

  • Dehydrogenation: Some transition metal-catalyzed reactions, particularly with rhodium catalysts, can lead to the dehydrogenation of the piperazine ring.

  • Formation of Impurities from Unstable Reagents: The use of unstable starting materials, such as certain aldehydes in reductive amination, can introduce impurities that are difficult to remove.

Q2: How can I selectively achieve mono-N-alkylation and avoid the formation of the di-alkylated product?

A2: Achieving selective mono-N-alkylation is a common challenge.[3] Several strategies can be employed to favor the formation of the mono-substituted product:

  • Use of a Protecting Group: This is the most reliable method. By protecting one of the nitrogen atoms with a group like tert-butoxycarbonyl (Boc), alkylation is directed to the unprotected nitrogen. The protecting group can be subsequently removed.[1][3]

  • Control of Stoichiometry: Using a large excess of piperazine (5-10 fold) relative to the alkylating agent increases the probability of the electrophile reacting with an unsubstituted piperazine molecule.[1][2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise at a low temperature helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.[7][8]

Q3: What are the key considerations for achieving regioselectivity in the C-H functionalization of piperazines?

A3: The presence of two nitrogen atoms in the piperazine ring makes regioselective C-H functionalization challenging.[6] Key factors to consider are:

  • Directing Groups: The nature of the substituents on the nitrogen atoms can direct the functionalization to a specific position.

  • Catalyst and Ligand Selection: In transition metal-catalyzed C-H functionalization, the choice of catalyst and ligands is critical in controlling the regioselectivity.

  • Protecting Groups: The use of appropriate N-protecting groups can influence the electronic and steric environment of the piperazine ring, thereby guiding the position of C-H activation.

  • Reaction Conditions: Temperature, solvent, and additives can all play a significant role in determining the regiochemical outcome.

Troubleshooting Guides

Issue 1: Low Yield of Mono-N-Alkylated Piperazine and Significant Di-alkylation
Potential Cause Troubleshooting Steps
High reactivity of the mono-substituted product - Use a 5-10 fold excess of piperazine. - Add the alkylating agent slowly at a low temperature. - Utilize a mono-protected piperazine (e.g., N-Boc-piperazine).[1]
Reaction conditions favor di-substitution - Optimize reaction temperature and time by monitoring with TLC or LC-MS.[1]
Issue 2: Formation of Imidazolidine Byproduct in Iridium-Catalyzed Piperazine Synthesis
Potential Cause Troubleshooting Steps
Incorrect ligand choice - The addition of triphenylphosphine (PPh₃) to the reaction mixture has been shown to be crucial in directing the reaction towards the formation of the six-membered piperazine ring instead of the five-membered imidazolidine.[3]
Suboptimal reaction conditions - Screen different solvents. While acetonitrile can be faster for some substrates, it may lead to lower selectivity. Benzene has been found to offer a good compromise between conversion and selectivity.[4] - The addition of N-oxides to the reaction mixture can enhance catalytic activity and selectivity.[3][5]
Issue 3: Low Yield in Direct α-C-H Lithiation of N-Boc-Piperazine
Potential Cause Troubleshooting Steps
Incomplete lithiation - Ensure the use of a strong, non-nucleophilic base like s-butyllithium (s-BuLi). - Maintain a low temperature (-78 °C) during the addition of the base and for the duration of the lithiation step (typically 1 hour).[9][10] - Use anhydrous solvents and reagents to prevent quenching of the organolithium species.
Side reactions of the lithiated intermediate - Ring fragmentation of the lithiated piperazine can occur. This can be minimized by using sterically hindered N-alkyl groups.[11]
Inefficient trapping with the electrophile - Use an excess of the electrophile (1.5-2.0 equivalents).[9] - For some electrophiles, transmetalation to copper after the lithiation step may be required to improve the yield of the trapping reaction.[10]

Quantitative Data Summary

Table 1: Comparison of Strategies for Mono-N-Alkylation of Piperazine

StrategyAlkylating AgentPiperazine:Alkylating Agent RatioSolventTemperature (°C)Yield of Mono-alkylated Product (%)Reference
Excess Piperazinep-tert-Butylbenzyl chloride5:1Ethanol7083[1]
N-Boc Protectionn-Butyl bromide1:1.1DMFReflux>90 (for the alkylation step)[2]
Monopiperazinium Saltp-tert-Butylbenzyl chloride2:1Ethanol70High (qualitative)[1]

Table 2: Yields for Direct α-C-H Functionalization of N-Boc-N'-benzylpiperazine via Lithiation/Trapping

ElectrophileYield (%)Reference
Me₃SiCl74[10]
Bu₃SnCl60[10]
MeI68[10]
Methyl chloroformate63[10]
Paraformaldehyde62[10]
Benzophenone90[10]

Experimental Protocols

Protocol 1: N-Boc Protection of Piperazine

This protocol describes a general procedure for the mono-protection of piperazine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware

Procedure:

  • Dissolve piperazine (1.0 equiv.) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate N-Boc-piperazine.[1]

Protocol 2: Direct α-C-H Lithiation and Trapping of N-Boc-N'-benzylpiperazine

This protocol provides a general method for the functionalization of the carbon atom adjacent to the Boc-protected nitrogen.[9][10]

Materials:

  • N-Boc-N'-benzylpiperazine

  • Anhydrous Tetrahydrofuran (THF)

  • s-Butyllithium (s-BuLi) in hexanes

  • Electrophile (e.g., Me₃SiCl, MeI)

  • Dry ice/acetone bath

  • Standard flame-dried glassware and nitrogen/argon atmosphere setup

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add N-Boc-N'-benzylpiperazine (1.0 equiv.).

  • Dissolve the substrate in anhydrous THF (to a concentration of approximately 0.14 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.3 equiv.) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • Add the electrophile (1.5-2.0 equiv.) dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.

  • Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over 30 minutes.

  • Quench the reaction by the sequential addition of saturated aqueous NH₄Cl, 20% aqueous NaOH, and diethyl ether.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow_mono_alkylation cluster_start Starting Materials cluster_strategies Mono-Alkylation Strategies cluster_products Products & Byproducts piperazine Piperazine strategy1 Strategy 1: Excess Piperazine piperazine->strategy1 strategy2 Strategy 2: N-Boc Protection piperazine->strategy2 strategy3 Strategy 3: Monopiperazinium Salt piperazine->strategy3 alkylating_agent Alkylating Agent (R-X) alkylating_agent->strategy1 alkylating_agent->strategy2 alkylating_agent->strategy3 mono_product Mono-alkylated Piperazine strategy1->mono_product Favored Product di_product Di-alkylated Piperazine (Byproduct) strategy1->di_product Minimized strategy2->mono_product Selective Product strategy3->mono_product Favored Product strategy3->di_product Minimized

Caption: Workflow for selective mono-alkylation of piperazine.

logical_relationship_CH_functionalization cluster_methods C-H Functionalization Methods cluster_intermediates Key Intermediates cluster_products Functionalized Products start N-Boc Protected Piperazine lithiation Direct α-C-H Lithiation start->lithiation photoredox Photoredox Catalysis start->photoredox lithiated_intermediate α-Lithiated Piperazine lithiation->lithiated_intermediate s-BuLi, -78°C radical_cation Amine Radical Cation photoredox->radical_cation Photocatalyst, Light product α-Substituted Piperazine lithiated_intermediate->product Trapping with Electrophile (E+) radical_cation->product Deprotonation & Coupling

Caption: Key methods for direct C-H functionalization of piperazines.

References

Technical Support Center: Purification of Basic Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges encountered during the purification of basic piperazine compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to specific issues you may face in your experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of basic piperazine compounds in a question-and-answer format.

Chromatography Issues

Q: My piperazine compound is tailing or streaking on the silica gel column. What can I do?

A: Tailing is a frequent issue when purifying basic compounds like piperazines on acidic silica gel.[1][2][3] The basic nitrogen atoms of the piperazine ring interact strongly with the acidic silanol groups on the silica surface, which leads to poor peak shape and inefficient separation.[3]

Here are several troubleshooting steps:

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the silica.[3]

    • Triethylamine (TEA): This is a common and effective choice. Start by adding 0.1-1% (v/v) of TEA to your mobile phase.[2][3]

    • Ammonium Hydroxide: A solution of ammonium hydroxide in methanol can also be effective for strongly basic compounds.[1]

  • Stationary Phase Modification:

    • Alumina: Consider using basic or neutral alumina as an alternative stationary phase to silica gel.[1][3]

    • Amine-Deactivated Silica: Using pre-treated silica gel where the acidic silanol groups are masked can provide a more reproducible solution.[3]

  • Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography on a C18 column can be an excellent alternative. The use of acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperazine nitrogen.[3]

Q: I am observing low recovery of my piperazine compound after flash chromatography. What are the potential reasons?

A: Low recovery can be due to several factors, often related to strong interactions with the stationary phase or compound instability.

  • Irreversible Binding to Silica: The strong interaction between the basic piperazine and acidic silica can lead to irreversible adsorption.[3]

    • Solution: Employ the troubleshooting steps for tailing mentioned in the previous question, such as adding a basic modifier to the eluent.[3]

  • Product Precipitation: The product may have precipitated out during workup and was unintentionally discarded. Carefully check all filtered solids and precipitates for your product.[1]

  • Product Instability: The compound may be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.

Q: My product co-elutes with impurities during chromatography. How can I improve separation?

A: Co-elution of impurities is a common challenge. Here are some strategies to improve separation:

  • Optimize the Solvent System: A gradient elution may be necessary to achieve better separation.[1] Experiment with different solvent systems to find one that provides a better resolution between your product and the impurities.

  • Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider switching to a different stationary phase, such as alumina.[1]

  • Recrystallization: If the solubilities of your product and the impurity are sufficiently different, recrystallization can be a highly effective purification method.[1]

Q: My piperazine compound shows poor peak shape (tailing) in reverse-phase HPLC. What can I do?

A: Peak tailing in reverse-phase HPLC is often due to the interaction of the basic piperazine nitrogens with residual acidic silanol groups on the silica-based column packing.[4]

  • Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), or an ion-pairing agent to the mobile phase. A common practice is to add 0.1% trifluoroacetic acid (TFA).[4]

  • Use a Different Column: Consider using a column specifically designed for the analysis of basic compounds, which has a lower concentration of residual silanol groups.

Solubility and Isolation Issues

Q: My piperazine derivative has poor aqueous solubility. How can I improve it for purification or biological assays?

A: Poor aqueous solubility is a common challenge with piperazine-containing compounds.[5] Here are some methods to improve it:

  • pH Adjustment: The piperazine moiety is basic, so modifying the pH of your aqueous solution can significantly impact solubility by ionizing the compound.[5] Lowering the pH will protonate the piperazine nitrogens, increasing aqueous solubility.

  • Salt Formation: Converting the free base to a salt is a widely used and highly effective method to enhance aqueous solubility.[5] Common acidic counterions include hydrochloride, mesylate, and sulfate.[5] A salt screening study can help identify the most suitable counterion.[5]

Q: I have an oily piperazine product that fails to crystallize. How can I solidify it?

A: The presence of residual solvent or impurities can prevent crystallization.[1]

  • Thorough Drying: Ensure all solvents are removed under a high vacuum.[1]

  • Further Purification: If impurities are present, attempt further purification by column chromatography.[1]

  • Salt Formation: Converting the basic piperazine product to its hydrochloride salt is a common and effective method to obtain a solid material.[1] This can be achieved by dissolving the oily free base in a suitable organic solvent and adding a solution of hydrogen chloride.[1]

Q: I am losing my product during aqueous workup/extraction. What is the correct procedure?

A: Product loss during extraction is often due to incorrect pH adjustment.[1]

  • Ensure Appropriate pH: The pH of the aqueous layer must be appropriately adjusted to either protonate or deprotonate the piperazine nitrogen, maximizing its partitioning into the desired solvent phase.[1]

  • Extraction of the Free Base: To extract the free base into an organic solvent, the aqueous layer should be made basic (pH > 9).[1]

  • Extraction into the Aqueous Layer: To extract the piperazine compound into the aqueous layer from an organic solvent, an acidic aqueous solution should be used to form the protonated salt.

Impurity and Yield Issues

Q: My reaction is producing a significant amount of the 1,4-disubstituted piperazine byproduct. How can I minimize this and purify my desired mono-substituted product?

A: The formation of the 1,4-disubstituted byproduct is a common issue in the synthesis of monosubstituted piperazines.[1][6]

  • Minimizing Formation: Using a large excess of piperazine can favor the formation of the mono-substituted product.[2] Another approach is to use a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogen atoms.[6][7]

  • Purification: The 1,4-disubstituted byproduct is generally less polar than the desired monosubstituted product.[1] This difference in polarity can be exploited for separation by column chromatography.[1]

Q: I am observing a low yield of my desired product. What are the common causes?

A: Low yields can result from several factors:

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical method (e.g., TLC, LC-MS) to ensure it has gone to completion before workup.[1]

  • Product Loss During Extraction: As mentioned previously, ensure the pH is correctly adjusted during aqueous extractions.[1]

  • Product Precipitation: The product may have precipitated during the workup and was discarded. Always check all solid materials for your product.[1]

Q: How can I remove water from a hygroscopic piperazine-containing compound?

A: Piperazine and its derivatives readily absorb moisture from the atmosphere, which can complicate handling and accurate weighing.[4]

  • Azeotropic Distillation: This is a common method where an entrainer, such as toluene, is added to form a low-boiling azeotrope with water, which is then distilled off.[4]

  • Drying under High Vacuum: Lyophilization (freeze-drying) or drying in a vacuum oven at an elevated temperature (if the compound is thermally stable) can be effective.[4]

  • Use of Drying Agents: For solutions, drying agents like anhydrous sodium sulfate or magnesium sulfate can be used.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying piperazine-containing compounds?

A1: The primary challenges stem from the inherent physicochemical properties of the piperazine moiety, which include:

  • High Polarity and Basicity: The two nitrogen atoms make these compounds highly polar and basic, leading to issues with solubility and chromatographic separation.[4]

  • Hygroscopicity: Piperazine and its derivatives readily absorb moisture, which can complicate handling and weighing.[4]

  • Salt and Hydrate Formation: Piperazines readily form salts and hydrates, which can lead to inconsistencies in material form.[4]

  • Chromatographic Issues: The basicity can lead to strong interactions with silica gel, causing tailing, while the high polarity can cause poor retention in reverse-phase HPLC.[4]

  • Formation of Byproducts: The presence of two reactive nitrogen atoms often leads to the formation of disubstituted byproducts in substitution reactions.[1]

Q2: What are some good starting solvent systems for column chromatography of N-substituted piperazines?

A2: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent and a polar solvent. Common choices include:

  • Hexanes/Ethyl Acetate[1]

  • Dichloromethane/Methanol[1]

  • Petroleum Ether/Ethyl Acetate[1] The ratio of the solvents should be optimized based on the polarity of your specific product, as determined by Thin Layer Chromatography (TLC). For basic compounds, adding a small amount of a basic modifier like triethylamine to the eluent is highly recommended to improve separation.[1][2]

Q3: What are suitable solvents for recrystallizing my N-substituted piperazine product or its hydrochloride salt?

A3: The choice of recrystallization solvent is highly dependent on the specific structure of your compound. Some commonly used solvents and solvent pairs for piperazine derivatives include:

  • Ethanol[1]

  • Isopropanol[1]

  • Methanol/Water[1]

  • Acetone/Water[1]

  • Heptanes/Ethyl Acetate[1]

Q4: How does the basicity (pKa) of piperazine affect its purification?

A4: The basicity of piperazine, with pKa values typically around 5.3 and 9.7, is a critical factor in its purification.[4]

  • Chromatography: The basic nitrogens strongly interact with the acidic silanol groups of silica gel, leading to peak tailing and potential irreversible adsorption.[3][4] This necessitates the use of basic modifiers in the eluent or alternative stationary phases.[2][3]

  • Extraction: The basicity allows for selective extraction. By adjusting the pH of the aqueous phase, piperazine compounds can be moved between organic and aqueous layers, separating them from non-basic impurities.[2]

  • Solubility: The basicity means that the solubility of piperazine compounds is highly pH-dependent. They are generally more soluble in acidic aqueous solutions where they form protonated salts.[5]

Q5: Can piperazine compounds chelate metals, and how does this impact purification?

A5: Yes, piperazine and its derivatives can act as ligands and form complexes with metal ions.[8][9][10] This can have implications for purification:

  • Metal Impurities: If metal catalysts are used in the synthesis, the piperazine product may chelate residual metal, leading to contamination of the final product.

  • Purification Challenges: The formation of metal complexes can alter the polarity and solubility of the piperazine compound, potentially complicating chromatographic purification and extraction.

  • Removal of Metal Ions: If metal contamination is an issue, specific purification techniques like treatment with a chelating resin may be required to remove the metal ions.

Data Presentation

Table 1: pKa Values of Common Piperazine Derivatives

CompoundpKa1pKa2
Piperazine5.339.73
1-Methylpiperazine-9.25
1-Ethylpiperazine-9.33
1,4-Dimethylpiperazine4.218.35
1-(2-Hydroxyethyl)piperazine4.498.90

Source: Compiled from data in multiple sources.[11][12][13]

Table 2: Common Solvent Systems for Chromatography of Piperazine Compounds

Solvent SystemModifierTypical Application
Hexanes/Ethyl Acetate0.1-1% TriethylamineNormal-phase chromatography of less polar piperazine derivatives.[1]
Dichloromethane/Methanol0.1-1% TriethylamineNormal-phase chromatography of more polar piperazine derivatives.[1]
Acetonitrile/Water0.1% Trifluoroacetic AcidReverse-phase HPLC of piperazine derivatives.[4]

Table 3: Troubleshooting Summary for Piperazine Purification

IssuePotential CauseRecommended Solution
Peak Tailing in Chromatography Strong interaction with acidic silica gel.[1][3]Add a basic modifier (e.g., triethylamine) to the eluent; use alumina as the stationary phase.[1][2][3]
Low Recovery from Column Irreversible adsorption on silica.[3]Use a basic modifier in the eluent or switch to a different stationary phase.[3]
Poor Aqueous Solubility Lipophilic nature of the overall structure.[5]Adjust pH to be more acidic; convert the free base to a salt.[5]
Oily Product Residual solvent or impurities.[1]Dry thoroughly under high vacuum; further purify by chromatography; convert to a hydrochloride salt.[1]
Disubstituted Byproduct High reactivity of both piperazine nitrogens.[1]Use a large excess of piperazine during synthesis; separate by column chromatography based on polarity differences.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction of a Basic Piperazine Compound

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine compound will move into the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer. The non-basic impurities will remain in the organic layer.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Basify the aqueous layer by adding a base (e.g., 1M NaOH, saturated NaHCO₃) until the pH is greater than 9.

  • Extract the now basic aqueous layer with several portions of the organic solvent. The purified piperazine free base will move into the organic layer.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Column Chromatography of a Basic Piperazine Compound with a Triethylamine-Modified Eluent

  • Prepare the eluent by adding 0.5-1% (v/v) triethylamine to the chosen solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

  • Pack a silica gel column with the prepared eluent.

  • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent. If solubility is an issue, dry-loading the sample onto silica gel is recommended.[1]

  • Carefully load the sample onto the top of the column.

  • Elute the column with the triethylamine-modified eluent, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the purified product.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified piperazine compound.

Protocol 3: Conversion of an Oily Piperazine Free Base to its Hydrochloride Salt

  • Dissolve the oily piperazine free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).[1]

  • Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether, HCl in dioxane) to the stirred solution of the free base.

  • The hydrochloride salt will often precipitate out of the solution.

  • If precipitation is slow, cooling the solution in an ice bath may help.

  • Collect the solid precipitate by filtration.

  • Wash the collected solid with a small amount of the cold organic solvent to remove any soluble impurities.

  • Dry the solid under vacuum to obtain the purified piperazine hydrochloride salt. This salt can often be further purified by recrystallization.[1]

Mandatory Visualizations

Troubleshooting_Chromatography start Start: Piperazine Purification by Chromatography issue Identify Chromatographic Issue start->issue tailing Peak Tailing or Streaking? issue->tailing Yes low_recovery Low Compound Recovery? issue->low_recovery No tailing->low_recovery No sol_tailing Add Basic Modifier (e.g., TEA) to Eluent OR Use Alumina Instead of Silica Gel tailing->sol_tailing Yes coelution Co-elution with Impurities? low_recovery->coelution No sol_recovery Use Basic Modifier to Prevent Irreversible Adsorption OR Check for Product Precipitation low_recovery->sol_recovery Yes sol_coelution Optimize Solvent System (Gradient Elution) OR Change Stationary Phase OR Attempt Recrystallization coelution->sol_coelution Yes end Purified Compound coelution->end No sol_tailing->end sol_recovery->end sol_coelution->end

Caption: Troubleshooting workflow for piperazine purification via chromatography.

Improve_Solubility start Start: Poorly Soluble Piperazine Compound goal Goal: Enhance Solubility for Purification/Assays start->goal ph_adjust Is pH Adjustment Feasible? goal->ph_adjust salt_form Is Salt Formation an Option? ph_adjust->salt_form No sol_ph Lower pH to Protonate Piperazine Nitrogens, Increasing Aqueous Solubility ph_adjust->sol_ph Yes sol_salt React with an Acid (e.g., HCl, Mesylic Acid) to Form a More Soluble Salt salt_form->sol_salt Yes end Soluble Piperazine Derivative salt_form->end No sol_ph->end sol_salt->end

Caption: Logical decision tree for improving piperazine compound solubility.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Piperazine (excess) + Electrophile reaction Reaction (e.g., Alkylation) reactants->reaction extraction Acid-Base Extraction reaction->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography (with TEA modifier) drying->chromatography crystallization Crystallization / Salt Formation chromatography->crystallization final_product Pure Monosubstituted Piperazine crystallization->final_product

Caption: Experimental workflow for synthesis and purification of a monosubstituted piperazine.

References

Technical Support Center: Grignard Reactions with N-Boc Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Grignard reactions with N-Boc piperazine derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Grignard reaction on a substrate containing an N-Boc piperazine moiety?

Grignard reactions with N-Boc piperazine derivatives can be challenging due to a combination of factors:

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group can sterically hinder the approach of the Grignard reagent to the reactive site, potentially slowing down the reaction or preventing it altogether.[1]

  • Basicity of the Grignard Reagent: Grignard reagents are strong bases. If there are any acidic protons on the substrate (other than the intended reaction site), the Grignard reagent may act as a base, leading to deprotonation and consumption of the reagent, thus reducing the yield of the desired product.

  • Reaction with the Boc Group: Although generally stable, the carbonyl group of the Boc protecting group can potentially react with highly reactive Grignard reagents, leading to undesired side products.[2]

  • Solubility Issues: N-Boc piperazine derivatives may have limited solubility in common ethereal solvents like diethyl ether or tetrahydrofuran (THF) at the low temperatures often required for Grignard reactions.

Q2: What are common side reactions that can lead to low yields?

Several side reactions can compete with the desired nucleophilic addition, reducing the overall yield:

  • Enolization: If the substrate is a ketone with alpha-protons, the Grignard reagent can act as a base to deprotonate the alpha-carbon, forming an enolate. This consumes both the starting material and the Grignard reagent without forming the desired alcohol.

  • Reduction: If the Grignard reagent has a beta-hydride (e.g., isopropylmagnesium bromide), it can reduce the carbonyl group to an alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).

  • Homocoupling (Wurtz-type reaction): A portion of the Grignard reagent can couple with the starting organic halide from which it was formed, leading to dimeric byproducts. This is a more significant issue when using primary or benzylic halides.[3]

  • Reaction with Solvent: At elevated temperatures, Grignard reagents can react with ethereal solvents like THF.[3]

Q3: Are there alternative methods for the C-alkylation of N-Boc piperazines?

Yes, due to the challenges with Grignard reagents, other methods are often employed for the functionalization of N-Boc piperazines. A prominent alternative is the direct C-H lithiation of the piperazine ring followed by trapping with an electrophile.[4][5] This method often utilizes a strong base like sec-butyllithium (s-BuLi), sometimes in the presence of a ligand like TMEDA or (-)-sparteine for asymmetric synthesis.[1][4] Other modern techniques include photoredox catalysis for C-H alkylation.[5]

Troubleshooting Guides

Issue 1: Low to No Yield of the Desired Product

A low yield of the desired product is a common issue. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions & Troubleshooting Steps
Poor Quality or Inaccurate Concentration of Grignard Reagent 1. Titrate the Grignard Reagent: Always determine the exact molarity of your Grignard reagent before use. A common method is titration against a known concentration of I₂ or a standard solution of a secondary alcohol like menthol with a colorimetric indicator.[6] 2. Use Freshly Prepared Reagent: Grignard reagents can degrade over time. If possible, prepare it fresh before the reaction. 3. Ensure Proper Formation: When preparing the reagent, ensure the magnesium turnings are of high quality (shiny, not dull) and activated. Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium.[3][7]
Presence of Water or Other Protic Impurities 1. Dry All Glassware: Flame-dry or oven-dry all glassware immediately before use and cool it under an inert atmosphere (e.g., nitrogen or argon).[7] 2. Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents that have been appropriately dried (e.g., over sodium/benzophenone for THF).[6] 3. Ensure Anhydrous Starting Materials: Ensure your N-Boc piperazine derivative and any other reagents are free of water.
Suboptimal Reaction Conditions 1. Optimize Temperature: Alkyl Grignards can be sluggish at very low temperatures. Try running the reaction at a slightly higher temperature (e.g., 0 °C to room temperature), but be mindful of potential side reactions. Aromatic Grignards are often more reactive.[6] 2. Slow Addition: Add the Grignard reagent or the substrate dropwise to control the reaction exotherm and minimize side reactions. A slow addition rate is crucial.[7] 3. Sufficient Reaction Time: Allow the reaction to stir for an adequate amount of time. Monitor the reaction progress using TLC or LC-MS.[8]
Steric Hindrance 1. Use a Less Bulky Grignard Reagent: If possible, consider if a smaller Grignard reagent could be used. 2. Increase Reaction Temperature/Time: More forcing conditions (higher temperature or longer reaction time) may be necessary to overcome the steric barrier, though this can also increase side products.[9] 3. Consider a Lewis Acid Additive: In some cases, the addition of a Lewis acid like CeCl₃ (the Luche reduction conditions, though typically for reductions) can enhance the reactivity of the carbonyl group.
Issue 2: Formation of a Significant Amount of Side Products

If your reaction yields a complex mixture of products, consult the following troubleshooting workflow.

G cluster_sm_yes Starting Material Consumed cluster_sm_no Starting Material Remains start Low Yield with Multiple Side Products check_sm Is Starting Material Consumed? (Check via TLC/LC-MS) start->check_sm side_reaction Side Reactions are Dominant check_sm->side_reaction Yes no_reaction Reaction Not Proceeding check_sm->no_reaction No cause1 Enolization by Grignard Base? side_reaction->cause1 cause2 Reduction by Grignard? side_reaction->cause2 cause3 Attack on Boc Group? side_reaction->cause3 solution1 Lower reaction temperature. Use a less basic Grignard. cause1->solution1 solution2 Use Grignard without β-hydrides (e.g., MeMgBr, PhMgBr). cause2->solution2 solution3 Use milder conditions (lower temp). Consider alternative N-protecting group. cause3->solution3 cause4 Poor Grignard Quality? (Decomposed/Low Titer) no_reaction->cause4 cause5 Reaction Too Cold or Slow? no_reaction->cause5 solution4 Prepare fresh Grignard. Titrate before use. cause4->solution4 solution5 Increase temperature gradually. Increase reaction time. cause5->solution5 G start Start: N-Boc Piperazine Derivative + Grignard Reagent (R-MgX) desired_path Desired Path: Nucleophilic Addition start->desired_path side_path1 Side Reaction 1: Enolization (Base) start->side_path1 side_path2 Side Reaction 2: Attack on Boc Group start->side_path2 side_path3 Side Reaction 3: Reduction (if β-H present) start->side_path3 product Desired Product (High Yield) desired_path->product byproduct1 Enolate + R-H (Consumed Starting Material) side_path1->byproduct1 byproduct2 Boc-attack Adduct (Byproduct) side_path2->byproduct2 byproduct3 Reduced Alcohol (Byproduct) side_path3->byproduct3

References

Stability of Tert-butyl 3-propylpiperazine-1-carboxylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Tert-butyl 3-propylpiperazine-1-carboxylate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

Q2: Under what specific acidic conditions will this compound degrade?

Q3: Is this compound stable under basic conditions?

Yes, the Boc protecting group is known to be robust under basic conditions.[5] It is resistant to hydrolysis by aqueous bases and common amine bases, which allows for selective deprotection of other functional groups in a molecule without affecting the Boc-protected piperazine. This stability is attributed to the steric hindrance of the bulky tert-butyl group and the electronic properties of the carbamate.[5]

Q4: What are the primary degradation products of this compound under acidic conditions?

Under acidic conditions, the molecule undergoes deprotection to yield 3-propylpiperazine, carbon dioxide, and a tert-butyl cation, which typically forms isobutylene.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete reaction or low yield during acidic deprotection. Insufficient acid concentration or reaction time.Increase the equivalents of acid (e.g., use 4M HCl in dioxane) or prolong the reaction time. Monitor the reaction progress using TLC or LC-MS to ensure full consumption of the starting material.[4]
Poor solubility of the starting material.Select a different solvent system in which the starting material is more soluble.
Formation of significant side products during acidic deprotection. The molecule contains other acid-labile functional groups (e.g., acetals, some esters).Consider using milder deprotection conditions, such as using a weaker acid or running the reaction at a lower temperature.[4]
Potential for ring fragmentation under harsh acidic conditions.Carefully control the reaction temperature and time to minimize this possibility.[4]
Difficulty isolating the deprotected product after work-up. Formation of a stable salt with the acid used for deprotection (e.g., trifluoroacetate salt).If using TFA, the resulting salt can sometimes be challenging to handle. Consider using HCl in dioxane, which often produces a hydrochloride salt that is easier to isolate as a solid.[4]
Incomplete neutralization during work-up.Ensure the aqueous layer is basic after adding a base (e.g., sodium bicarbonate) to ensure the deprotected piperazine is in its free base form for extraction into an organic solvent.[4]

Stability Data Summary

While specific kinetic data for this compound is not publicly available, the following table summarizes its expected qualitative stability based on the known chemistry of Boc-protected amines.

Condition Reagent/Solvent System Temperature Expected Stability Primary Degradation Product
Strongly Acidic TFA in DCMRoom TemperatureUnstable (Rapid Degradation)3-Propylpiperazine
Strongly Acidic 4M HCl in DioxaneRoom TemperatureUnstable (Rapid Degradation)3-Propylpiperazine
Weakly Acidic Acetic AcidRoom TemperaturePotentially Unstable (Slow Degradation)3-Propylpiperazine
Neutral Water, PBS (pH 7.4)Room TemperatureGenerally StableN/A
Weakly Basic Saturated aq. NaHCO₃Room TemperatureStableN/A
Strongly Basic 1M NaOHRoom TemperatureStableN/A

Experimental Protocols

Protocol 1: Assessment of Stability under Acidic Conditions (Boc Deprotection)

Objective: To monitor the degradation of this compound under standard acidic deprotection conditions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates and chamber

  • LC-MS system for reaction monitoring

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (2-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress at regular intervals (e.g., 0, 15, 30, 60, 120 minutes) by taking small aliquots for TLC or LC-MS analysis.

  • For TLC analysis, spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., DCM/Methanol with a small amount of ammonium hydroxide). Visualize the spots using a UV lamp or an appropriate stain. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates deprotection.

  • For LC-MS analysis, quench the aliquot in a basic solution (e.g., saturated sodium bicarbonate) and extract with an organic solvent before injection. This will confirm the mass of the deprotected product (3-propylpiperazine).

  • Once the reaction is complete (as determined by the complete consumption of the starting material), the reaction can be worked up by removing the solvent and excess acid under reduced pressure.

Protocol 2: Assessment of Stability under Basic Conditions

Objective: To confirm the stability of this compound under basic conditions.

Materials:

  • This compound

  • Methanol or Tetrahydrofuran (THF)

  • 1M Sodium Hydroxide (NaOH) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • LC-MS system for analysis

Procedure:

  • Dissolve this compound in a suitable organic solvent (e.g., Methanol or THF) in a round-bottom flask.

  • Add an equal volume of 1M NaOH solution.

  • Stir the biphasic or homogeneous mixture vigorously at room temperature.

  • Take aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • For each aliquot, neutralize the base with 1M HCl and extract the compound with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by LC-MS to quantify the amount of the parent compound remaining.

  • A lack of significant decrease in the parent compound concentration over 24 hours confirms its stability under these basic conditions.

Visualizations

Acidic_Degradation_Pathway start This compound intermediate Protonated Carbamate start->intermediate + H⁺ (Acid) products 3-Propylpiperazine + CO₂ + Isobutylene intermediate->products Cleavage

Caption: Acidic degradation pathway of the title compound.

Stability_Testing_Workflow start Start: Tert-butyl 3-propylpiperazine-1-carboxylate prepare_acid Prepare Acidic Solution (e.g., TFA in DCM) start->prepare_acid prepare_base Prepare Basic Solution (e.g., 1M NaOH) start->prepare_base incubate_acid Incubate at RT prepare_acid->incubate_acid incubate_base Incubate at RT prepare_base->incubate_base sample_acid Sample at Time Points (0, 15, 30, 60, 120 min) incubate_acid->sample_acid sample_base Sample at Time Points (0, 1, 4, 8, 24 hr) incubate_base->sample_base analyze_acid Analyze by LC-MS/TLC sample_acid->analyze_acid analyze_base Analyze by LC-MS sample_base->analyze_base result_acid Result: Degradation observed analyze_acid->result_acid result_base Result: No degradation analyze_base->result_base

Caption: Experimental workflow for stability testing.

Troubleshooting_Tree start Issue: Incomplete Acidic Deprotection check_reagents Check Acid Concentration and Reaction Time start->check_reagents Is reaction slow or stalled? increase_time Action: Increase reaction time and monitor by LC-MS check_reagents->increase_time Yes increase_acid Action: Increase equivalents of acid check_reagents->increase_acid Yes check_solubility Check Solubility of Starting Material check_reagents->check_solubility No success Resolution: Complete Deprotection increase_time->success increase_acid->success change_solvent Action: Use alternative solvent system check_solubility->change_solvent Poor check_solubility->success Good change_solvent->success

Caption: Troubleshooting decision tree for deprotection.

References

Optimizing solvent and temperature for selective N-Boc deprotection in flow chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective N-Boc deprotection of amines using flow chemistry. The following sections offer insights into optimizing solvent and temperature parameters to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using flow chemistry for N-Boc deprotection?

A1: Flow chemistry offers several advantages for N-Boc deprotection, including:

  • Enhanced Safety: The ability to use superheated solvents safely above their atmospheric boiling points is possible due to integrated back-pressure regulators.[1]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heating and precise temperature control.[1]

  • Increased Selectivity: Precise temperature control allows for the selective deprotection of different N-Boc groups within the same molecule.[1][2][3]

  • Telescoped Reactions: The output from the deprotection can be directly fed into a subsequent reaction step without isolation or workup, improving process efficiency.[1][4]

Q2: Can N-Boc deprotection be achieved in flow chemistry without the use of acids?

A2: Yes, thermal N-Boc deprotection in the absence of an acid catalyst is readily achievable in a continuous flow setup.[1][2][3] This method avoids potential side reactions and compatibility issues associated with acid-catalyzed deprotections.[1]

Q3: How does temperature influence the selectivity of N-Boc deprotection?

A3: Temperature is a critical parameter for achieving selective N-Boc deprotection. Generally, N-Boc groups on different types of amines exhibit varying thermal lability. The reactivity often follows the trend: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amine, with secondary amines being more reactive than primary ones.[5][6] By carefully controlling the temperature, it is possible to selectively cleave a more labile N-Boc group while leaving a more stable one intact.[1][2][3] For example, the selective removal of an aryl N-Boc group in the presence of an alkyl N-Boc group has been successfully demonstrated.[1][2][3]

Q4: What is the effect of solvent choice on thermal N-Boc deprotection in flow?

A4: The choice of solvent can significantly impact the efficiency of thermal N-Boc deprotection. While optimal results are often obtained in polar protic solvents like methanol or trifluoroethanol (TFE), the reaction can be performed in a range of solvents with varying polarities.[1][2][3] Studies have shown that TFE can lead to higher reaction rates compared to solvents like anisole and THF.[4] The selection of a suitable solvent also depends on the solubility of the substrate and its compatibility with subsequent reaction steps.

Q5: What are common side reactions during thermal N-Boc deprotection and how can they be minimized?

A5: A common side reaction is the tert-butylation of nucleophilic functional groups by the tert-butyl cation generated during the deprotection. To minimize this, one can optimize the reaction temperature and residence time. In some cases, using a stronger acid system in batch processing can help, but in thermal flow chemistry, careful control of conditions is key.[7] Another potential issue is the dehalogenation of aryl bromides at high temperatures, which may be related to interactions with metallic reactor coils.[4]

Troubleshooting Guide

Problem 1: Incomplete N-Boc Deprotection

  • Possible Cause: Insufficient temperature or residence time.

  • Troubleshooting Steps:

    • Gradually increase the reactor temperature in increments of 10-20 °C.

    • If increasing the temperature is not feasible or desirable, increase the residence time by reducing the flow rate.

    • Consider switching to a solvent that promotes a higher reaction rate, such as trifluoroethanol (TFE).[4]

Problem 2: Lack of Selectivity in Deprotection of a Poly-Boc Substrate

  • Possible Cause: The reaction temperature is too high, leading to the cleavage of multiple Boc groups.

  • Troubleshooting Steps:

    • Decrease the reaction temperature to a point where only the more labile Boc group is cleaved. A temperature screening is recommended.

    • Reduce the residence time to minimize over-reaction.

    • If selectivity is still an issue, consider a solvent that may offer better differentiation in reactivity.

Problem 3: Product Degradation

  • Possible Cause: The substrate or product is not stable at the required deprotection temperature.

  • Troubleshooting Steps:

    • Reduce the reaction temperature and compensate by increasing the residence time.

    • If thermal degradation persists, consider an alternative method such as using a solid acid catalyst in the flow reactor, which can lower the required temperature.[8] H-BEA zeolite in THF at 140 °C has been shown to be effective.[8]

Data Presentation

Table 1: Influence of Solvent and Temperature on N-Boc Deprotection of N-Boc Imidazole [1]

SolventTemperature (°C)Residence Time for Complete Deprotection (min)
Trifluoroethanol (TFE)12020
Methanol12025
Tetrahydrofuran (THF)20030
Toluene23030

Table 2: Selective Thermal N-Boc Deprotection of Bis-Boc Tryptamines in Methanol [1]

SubstrateTemperature (°C)Residence Time (min)Outcome
Bis-Boc Tryptamine (aryl & alkyl)15030Selective deprotection of aryl N-Boc group
Mono-Boc Tryptamine (alkyl)23045Deprotection of remaining alkyl N-Boc group

Experimental Protocols

General Protocol for Thermal N-Boc Deprotection in Flow Chemistry

This protocol is a general guideline and may require optimization for specific substrates.

  • System Setup: A continuous flow reactor system equipped with a pump, a reactor coil (stainless steel or other suitable material), a heating unit, and a back-pressure regulator is required.

  • Reagent Preparation: Prepare a solution of the N-Boc protected amine in the chosen solvent (e.g., methanol, TFE). The concentration will depend on the solubility of the substrate.

  • Reaction Execution:

    • Set the reactor temperature to the desired value (e.g., 150 °C for selective aryl N-Boc deprotection).[1]

    • Set the back-pressure regulator to a pressure sufficient to maintain the solvent in the liquid phase at the reaction temperature.

    • Pump the substrate solution through the heated reactor coil at a flow rate calculated to achieve the desired residence time (e.g., 30 minutes).[1]

  • Collection and Analysis: Collect the reaction mixture after it passes through the back-pressure regulator. The product can be analyzed by standard techniques such as NMR, LC-MS, or GC-MS to determine conversion and purity.

  • Work-up (if necessary): For thermal deprotection without acid, the product is the free amine and can often be used directly in the next step.[4] If isolation is required, standard extraction and purification techniques can be employed.

Visualizations

Troubleshooting_Workflow cluster_incomplete Troubleshooting Incomplete Reaction cluster_selectivity Troubleshooting Poor Selectivity start Start: N-Boc Deprotection in Flow check_conversion Incomplete Deprotection? start->check_conversion increase_temp Increase Temperature check_conversion->increase_temp Yes check_selectivity Poor Selectivity? check_conversion->check_selectivity No increase_res_time Increase Residence Time change_solvent Change to Faster Solvent (e.g., TFE) increase_temp->check_selectivity increase_res_time->check_selectivity change_solvent->check_selectivity decrease_temp Decrease Temperature check_selectivity->decrease_temp Yes check_degradation Product Degradation? check_selectivity->check_degradation No decrease_res_time Decrease Residence Time decrease_temp->check_degradation decrease_res_time->check_degradation use_catalyst Consider Solid Acid Catalyst check_degradation->use_catalyst Yes success Successful Deprotection check_degradation->success No use_catalyst->success fail Further Optimization Needed success->fail If issues persist

Caption: A decision workflow for troubleshooting common issues in N-Boc deprotection.

Selective_Deprotection_Pathway substrate Aryl-(Boc)N-R-N(Boc)-Alkyl step1 Flow Reactor Solvent: Methanol Temp: 150°C Residence Time: 30 min substrate->step1 intermediate Aryl-NH-R-N(Boc)-Alkyl step1->intermediate step2 Flow Reactor Solvent: Methanol Temp: 230°C Residence Time: 45 min intermediate->step2 product Aryl-NH-R-NH-Alkyl step2->product

Caption: Sequential N-Boc deprotection of a bis-Boc protected amine via temperature control.

References

Technical Support Center: Managing Steric Hindrance in Substituted Piperazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions with substituted piperazines.

Troubleshooting Guides

This section addresses specific issues encountered during experiments in a question-and-answer format.

Question 1: My N-arylation of a 2-substituted piperazine with a bulky aryl halide (e.g., ortho-substituted) is resulting in low to no yield. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in N-arylation reactions involving sterically hindered substrates are a common challenge. The primary issue is often the inability of the bulky coupling partners to efficiently interact within the coordination sphere of the metal catalyst. Here are several strategies to troubleshoot this problem:

  • Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts may not be effective. For sterically demanding couplings, bulky, electron-rich dialkylbiaryl phosphine ligands are often required to promote the reaction.[1] The Buchwald-Hartwig amination is a powerful tool for C-N bond formation and has evolved to handle sterically hindered substrates.[1][2]

    • Recommendation: Switch to a more active, specialized catalyst system. Consider using ligands like SPhos, RuPhos, or BrettPhos, which are designed for challenging coupling reactions.[3]

  • Reaction Conditions:

    • Temperature: Elevated temperatures are often necessary to overcome the high activation energy barrier caused by steric repulsion.[2]

    • Microwave Irradiation: This technique can significantly accelerate the reaction and improve yields for sterically hindered N-arylpiperazine synthesis by providing rapid, uniform heating.[4][5][6] Reaction times can be reduced from hours to minutes.[7]

    • Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or dioxane are commonly used. For some systems, using excess piperazine as the solvent can be both eco-friendly and effective.[2][8]

  • Base Selection: Traditional alkoxide bases might not be optimal. Weaker bases like carbonates or phosphates have been successfully used in conjunction with modern catalyst systems.[1]

Logical Workflow for Troubleshooting Low-Yield N-Arylation

G Start Low Yield in N-Arylation CheckCatalyst Evaluate Catalyst/Ligand System Start->CheckCatalyst CheckConditions Assess Reaction Conditions Start->CheckConditions ModifyCatalyst Switch to Bulky Ligand (e.g., SPhos, RuPhos) CheckCatalyst->ModifyCatalyst Is ligand generic? IncreaseTemp Increase Temperature CheckConditions->IncreaseTemp Is temp < 100°C? UseMicrowave Employ Microwave Irradiation CheckConditions->UseMicrowave Is conventional heating slow? ChangeSolvent Optimize Solvent CheckConditions->ChangeSolvent Result1 Improved Yield? ModifyCatalyst->Result1 Result2 Improved Yield? IncreaseTemp->Result2 UseMicrowave->Result2 ChangeSolvent->Result2 Result1->CheckConditions No Success Reaction Optimized Result1->Success Yes Result2->Success Yes Failure Consider Alternative Route Result2->Failure No

Caption: Troubleshooting workflow for sterically hindered N-arylation.

Question 2: I am attempting a di-acylation or di-alkylation on a piperazine, but the reaction stops after the first substitution, yielding only the mono-substituted product. How can I drive the reaction to completion?

Answer:

This is a classic case of electronic deactivation. After the first nitrogen atom is functionalized with an electron-withdrawing acyl group or an electron-donating alkyl group, the nucleophilicity of the second nitrogen is significantly reduced.[9]

  • For Di-acylation:

    • Forcing Conditions: More forcing conditions are required for the second acylation. This includes using a large excess of the acylating agent (e.g., acid chloride or anhydride) and often a stronger base to deprotonate the second nitrogen effectively.[9]

    • Higher Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the reduced reactivity of the second nitrogen.

  • For Di-alkylation:

    • Harsher Conditions: Similar to di-acylation, the second alkylation requires harsher conditions than the first.[9]

    • Risk of Quaternization: Be aware that with highly reactive alkylating agents like methyl iodide, over-alkylation can occur, leading to the formation of a quaternary ammonium salt.[9]

    • Alternative Strategy: If feasible, consider building the piperazine ring from a pre-dialkylated diamine precursor to avoid the sequential alkylation challenge.

Question 3: My reaction involving an N-Boc protected piperazine is sluggish. Could the protecting group itself be the cause of steric hindrance?

Answer:

Yes, the tert-butoxycarbonyl (Boc) group is sterically bulky and can significantly contribute to steric congestion around the piperazine ring.[10] This is particularly true for reactions at the adjacent C2/C6 positions. Steric hindrance arising from the -NHBoc group can hamper reactions like Michael additions.[11]

  • Solutions:

    • Alternative Protecting Groups: If the Boc group proves too bulky, consider using a smaller protecting group like a benzyl (Bn) or nosyl (Ns) group, provided it is compatible with your overall synthetic scheme.[11][12]

    • Optimize Lithiation: For C-H functionalization via lithiation, the bulky N-Boc group can direct lithiation to the adjacent carbon. However, the reaction conditions, including temperature and the choice of lithium base/ligand (e.g., s-BuLi/sparteine), must be carefully optimized.[13][14][15]

    • Flow Chemistry: Continuous flow reactors can sometimes overcome reaction limitations seen in batch processing by providing superior heat and mass transfer, potentially driving sluggish reactions to completion.[16][17]

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically affect reactions with substituted piperazines?

A1: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down or prevented because of the spatial bulk of substituents on the reacting molecules. In piperazines, which have a 3D chair-like conformation, substituents on the ring's carbon or nitrogen atoms can physically block the approach of reagents to the reactive sites (the nitrogen lone pairs or C-H bonds).[10][11] This is a critical consideration in drug development, as over 80% of piperazine-containing drugs are unsubstituted on the carbon atoms, highlighting the synthetic challenges that substitution introduces.[11]

Q2: How does the position of a substituent on the piperazine ring impact reactivity?

A2: The position is crucial.

  • N1-Substituent: A bulky substituent on one nitrogen will sterically hinder reactions at that nitrogen, the adjacent C2/C6 positions, and potentially the distal N4-position by influencing the overall conformation of the ring.

  • C2-Substituent: A substituent at the C2 position creates significant steric crowding, affecting reactions at the adjacent N1 nitrogen and the C2-H bond. This can make subsequent functionalization challenging.[11] In some cases, substituents at the C2 and C3 positions can adopt a diaxial conformation to minimize steric strain.[18]

Q3: What are the main advantages of using microwave-assisted synthesis for sterically hindered piperazine reactions?

A3: Microwave-assisted synthesis offers several key advantages, particularly for sterically hindered systems:

  • Rapid Heating: Microwaves provide rapid and uniform heating throughout the reaction mixture, which can significantly accelerate reaction rates.[4][6]

  • Improved Yields: For many sterically hindered N-arylpiperazine syntheses, microwave irradiation leads to substantially higher yields compared to conventional heating methods, which often suffer from low yields.[5]

  • Reduced Reaction Times: Reactions that might take many hours under conventional heating can often be completed in minutes using a microwave reactor.[7]

Q4: When should I consider using an orthogonal protecting group strategy?

A4: An orthogonal protecting group strategy is essential when you need to perform different reactions selectively on the two distinct nitrogen atoms of the piperazine ring. Orthogonal protecting groups are removed under different, non-interfering conditions.[19][20][21] This strategy is ideal for:

  • Synthesizing unsymmetrically substituted N1, N4-piperazines.

  • Preventing di-substitution when only mono-substitution is desired.[9]

  • Simplifying purification by preventing the formation of a mixture of mono- and di-substituted products.

Diagram of Orthogonal Protection Strategy

G Piperazine Piperazine Step1 Protect N1 (e.g., with Boc) Piperazine->Step1 MonoProtected N1-Boc-Piperazine Step1->MonoProtected Step2 Functionalize N4 (e.g., Alkylation with R1-X) MonoProtected->Step2 DiSubstituted N1-Boc, N4-R1-Piperazine Step2->DiSubstituted Step3 Deprotect N1 (Acidic Conditions) DiSubstituted->Step3 MonoFunctionalized N4-R1-Piperazine Step3->MonoFunctionalized Step4 Functionalize N1 (e.g., Acylation with R2-COCl) MonoFunctionalized->Step4 FinalProduct Final Unsymmetrical Product (N1-COR2, N4-R1) Step4->FinalProduct

Caption: Workflow for synthesizing an unsymmetrically substituted piperazine.

Q5: How do solvent properties influence reactions with sterically hindered piperazines?

A5: Solvents play a more complex role than simply dissolving reactants. They can stabilize reactants and transition states differently, thereby influencing reaction rates. For the reaction between piperazine and benzyl bromide, it was found that the rate is influenced by the solvent's electrophilicity, hydrogen bond donor ability, and polarity/polarizability.[22] In some cases, polar protic solvents like fluorinated alcohols (HFIP, TFE) can promote aza-Michael additions of weak nucleophiles where other solvents fail.[23] Therefore, a solvent screen can be a valuable optimization step for a challenging reaction.

Data & Protocols

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Sterically Hindered N-Arylpiperazine

MethodReaction TimeYieldReference
Conventional Heating27 hoursLow/Moderate[7]
Microwave Irradiation30 minutes96%[7]

Table 2: Effect of Catalyst System on Pd-Catalyzed Amination of Sterically Hindered Aryl Chlorides

Catalyst/Ligand SystemConditionsYieldReference
Standard Pd CatalystConventional HeatingLow to Moderate[2][8]
Pd(OAc)₂ / Bulky Phosphine LigandAerobic, 10 minutesUp to 97%[2][8]
Pd Catalyst / Piperazine as Ligand140°C, DMFGood to Excellent[24][25]
Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines [4][6]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the substituted aniline (1.0 equiv.), the protected piperazine precursor (e.g., a bis-nosylate or bis-tosylate derivative, 1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.5 equiv.).

  • Solvent Addition: Add a suitable solvent, such as acetonitrile, to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-180°C) for a short duration (e.g., 10-30 minutes). Monitor pressure to ensure it remains within safe limits.

  • Work-up: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in a suitable solvent. Add a deprotecting agent (e.g., thiophenol with K₂CO₃ for nosyl groups) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Purification: Purify the final N-arylpiperazine product using column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with a Sterically Hindered Aryl Chloride [2][8]

  • Inert Atmosphere: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the bulky phosphine ligand (e.g., RuPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried flask under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the sterically hindered aryl chloride (1.0 equiv.) and the substituted piperazine (1.2 equiv.) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring at 80-110°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Validation & Comparative

A Tale of Two Scaffolds: Unveiling the Efficacy of Piperazine and Piperidine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision that profoundly shapes the therapeutic profile of a potential drug. Among the most successful and versatile heterocyclic structures are piperazine and piperidine. This guide provides an objective comparison of the efficacy of drugs derived from these two scaffolds, supported by clinical data, detailed experimental protocols, and visualizations of key biological pathways.

Piperazine, a six-membered ring with two nitrogen atoms at the 1 and 4 positions, and piperidine, its mono-nitrogen counterpart, are considered "privileged scaffolds" in medicinal chemistry. Their prevalence in approved drugs stems from their ability to confer favorable physicochemical properties, such as improved solubility and the ability to form strong interactions with biological targets. While structurally similar, the presence of the second nitrogen atom in piperazine introduces key differences in basicity, polarity, and hydrogen bonding capacity, leading to distinct pharmacological profiles. This guide will delve into a comparative analysis of drugs from these two families across various therapeutic areas, providing a data-driven perspective on their relative efficacy.

Comparative Efficacy: Head-to-Head Clinical Data

To provide a clear and quantitative comparison, this section summarizes the efficacy of prominent piperazine- and piperidine-derived drugs in head-to-head clinical trials across three key therapeutic areas: antipsychotics, antihistamines, and treatments for erectile dysfunction.

Antipsychotics: A Balancing Act of Receptor Modulation

The treatment of schizophrenia and related psychotic disorders often involves the modulation of dopamine D2 and serotonin 5-HT2A receptors. Both piperazine and piperidine scaffolds are found in numerous antipsychotic medications.

Olanzapine (piperazine derivative) vs. Risperidone (piperidine derivative) for Schizophrenia:

Efficacy EndpointOlanzapineRisperidoneKey FindingsCitations
PANSS Total Score Reduction Significant improvementSignificant improvementBoth drugs are effective in reducing overall psychotic symptoms. Some studies suggest olanzapine may have a slight advantage in long-term treatment.[1][2]
Negative Symptom Improvement (PANSS Negative Subscale) Statistically significant improvementLess pronounced improvementOlanzapine has shown superior efficacy in improving negative symptoms compared to risperidone in some trials.[2]
Positive Symptom Improvement (PANSS Positive Subscale) Significant improvementSignificant improvementBoth drugs are comparable in their efficacy against positive symptoms.[2]
Clinical Global Impression - Severity (CGI-S) Significant improvementSignificant improvementBoth drugs lead to significant improvements in the overall clinical status of patients.[2]
Extrapyramidal Symptoms (EPS) Lower incidenceHigher incidenceRisperidone is associated with a higher incidence of extrapyramidal side effects.[3][4]
Weight Gain More significantLess significantOlanzapine is associated with a greater propensity for weight gain.[4][5]

Aripiprazole (piperazine derivative) vs. Haloperidol (piperidine derivative) for Schizophrenia:

Efficacy EndpointAripiprazoleHaloperidolKey FindingsCitations
PANSS Total Score Reduction Comparable or superior improvementSignificant improvementAripiprazole demonstrated comparable or superior efficacy to haloperidol in reducing overall symptoms.[6][7]
Negative Symptom Improvement (PANSS Negative Subscale) Significantly greater improvementLess improvementAripiprazole was significantly more effective in improving negative symptoms.[7]
Response Rate (≥50% PANSS Total Reduction) 38%22%A significantly higher response rate was observed with aripiprazole in early-stage schizophrenia.[8][9]
Time to Discontinuation (any reason) Significantly longerSignificantly shorterPatients were able to stay on aripiprazole treatment for a longer duration.[7]
Extrapyramidal Symptoms (EPS) Significantly lower incidenceSignificantly higher incidenceAripiprazole was associated with a much lower risk of EPS.[7][8][9]
Antihistamines: Targeting the Histamine H1 Receptor

Second-generation antihistamines are widely used for the symptomatic relief of allergic rhinitis and urticaria. Both piperazine and piperidine moieties are common in this class of drugs.

Cetirizine (piperazine derivative) vs. Loratadine (piperidine derivative) for Allergic Rhinitis:

Efficacy EndpointCetirizineLoratadineKey FindingsCitations
Total Symptom Severity Complex (TSSC) Score Reduction Significantly greater reduction vs. placeboNot significantly different from placebo in some studiesCetirizine showed a statistically significant improvement in overall allergy symptoms compared to placebo, while loratadine's effect was not always statistically significant in direct comparisons.[10]
Symptom Relief (Rhinorrhea, Sneezing, Nasal Pruritus) More effective in some studiesLess effective in some studiesIn a study of young children, cetirizine was found to be more effective in relieving individual nasal symptoms.[11]
Wheal Response Inhibition Significantly greater inhibitionLess inhibitionCetirizine demonstrated a more potent inhibition of the histamine-induced wheal response.[11]
Sedation Higher incidence (9.5%)Lower incidence (3.6%)Loratadine is less likely to cause drowsiness.[12]
Erectile Dysfunction: The Role of PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) inhibitors are the first-line treatment for erectile dysfunction. This class also features drugs from both piperazine and piperidine families.

Sildenafil (piperazine derivative) vs. Vardenafil (piperidine derivative) for Erectile Dysfunction:

Efficacy EndpointSildenafilVardenafilKey FindingsCitations
Improved Erections ~77-84% of men~80.5% of menBoth drugs are highly effective in improving erections.[13][14]
Successful Intercourse -Improved from 14.7% to 65.4%Vardenafil has been shown to significantly improve the rate of successful intercourse.[14]
Potency (IC50 for PDE5) Less potentMore than 20-fold more potentVardenafil is a more potent inhibitor of the PDE5 enzyme.[15]
Selectivity for PDE5 vs. PDE6 Less selectiveMore selectiveVardenafil's higher selectivity may account for the lower incidence of visual disturbances.[13]
Patient Preference Lower preference in some studiesHigher preference in some studiesSome studies indicate a patient preference for other PDE5 inhibitors over sildenafil, potentially due to a longer duration of action of alternatives.[16]

Key Signaling Pathways

The therapeutic effects of these drugs are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Dopamine_D2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antipsychotic Antipsychotic (Antagonist/Partial Agonist) Antipsychotic->D2R Blocks/ Modulates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression, neurotransmitter release) PKA->Response Phosphorylates Targets

Dopamine D2 Receptor Signaling Pathway

Serotonin_5HT2A_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor Serotonin->HTR2A Activates Atypical_Antipsychotic Atypical Antipsychotic (Antagonist) Atypical_Antipsychotic->HTR2A Blocks Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca2->Response Leads to PKC->Response Leads to

Serotonin 5-HT2A Receptor Signaling Pathway

Experimental Protocols

To ensure the reproducibility and validity of efficacy comparisons, detailed and standardized experimental protocols are essential. Below are methodologies for key in vitro and in vivo assays.

In Vitro Efficacy Assays

1. Competitive Radioligand Binding Assay for Dopamine D2 Receptor

This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Membrane preparation from cells expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

    • Non-specific binding control: Haloperidol (10 µM).

    • Test compounds (piperazine- and piperidine-derived).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

    • Scintillation fluid.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the test compound dilution.

    • Add 50 µL of the radioligand solution (at a concentration close to its Kd).

    • Add 150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[17]

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17][18]

2. Inositol Phosphate (IP) Accumulation Assay for Serotonin 5-HT2A Receptor Function

This functional assay measures the activation of the Gq signaling pathway downstream of the 5-HT2A receptor by quantifying the accumulation of inositol phosphates.

  • Materials:

    • Cells stably expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells).

    • [³H]-myo-inositol.

    • Inositol-free cell culture medium.

    • Stimulation buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.

    • Test compounds (agonists or antagonists).

    • Lysis buffer (e.g., 0.1 M formic acid).

    • Anion-exchange chromatography columns (e.g., Dowex AG1-X8).

    • Scintillation fluid and counter.

  • Procedure:

    • Seed the cells in 24- or 48-well plates and grow to near confluency.

    • Label the cells by incubating them overnight in inositol-free medium containing [³H]-myo-inositol (e.g., 1-2 µCi/mL).[19]

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with stimulation buffer containing LiCl for 10-15 minutes.

    • For antagonist testing, pre-incubate with the test compound for a defined period before adding the agonist.

    • Add varying concentrations of the agonist test compound and incubate for 30-60 minutes at 37°C.[20]

    • Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.

    • Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography.[20]

    • Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.

    • For agonists, determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) from the concentration-response curve. For antagonists, determine the IC50 and calculate the pA2 value.

In Vivo Efficacy Assay

Conditioned Avoidance Response (CAR) Test in Rats

The CAR test is a classic preclinical model used to predict the antipsychotic efficacy of drugs.[21] It assesses the ability of a compound to suppress a learned avoidance response without producing general motor impairment.[22]

Conditioned_Avoidance_Response_Workflow cluster_training Training Phase cluster_testing Testing Phase Start_Training Place rat in shuttle box CS Conditioned Stimulus (CS) (e.g., light or tone) Start_Training->CS US Unconditioned Stimulus (US) (mild foot shock) CS->US is followed by Avoidance Rat moves to other compartment (Avoidance Response) CS->Avoidance leads to Escape Rat moves after shock onset (Escape Response) US->Escape leads to Avoidance->US prevents Drug_Admin Administer Test Compound (Piperazine or Piperidine derivative) Test_Session Present CS Drug_Admin->Test_Session Measure_Avoidance Measure number of avoidance responses Test_Session->Measure_Avoidance Measure_Escape Measure number of escape responses Test_Session->Measure_Escape

Conditioned Avoidance Response Workflow

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A light or a tone generator serves as the conditioned stimulus (CS).

  • Procedure:

    • Acquisition Training:

      • Place a rat in one compartment of the shuttle box.

      • Present the CS (e.g., a 10-second light) which is followed by the unconditioned stimulus (US; e.g., a 0.5 mA foot shock) for a brief duration (e.g., 5 seconds).

      • The trial is terminated if the rat moves to the other compartment.

      • If the rat moves during the CS presentation, it is recorded as an avoidance response, and the US is not delivered.

      • If the rat moves after the onset of the US, it is recorded as an escape response.

      • Conduct multiple trials (e.g., 30-50) per session until the rats reach a stable performance of high avoidance (e.g., >80% avoidance).[23][24]

    • Drug Testing:

      • Once stable avoidance responding is established, administer the test compound (piperazine- or piperidine-derived antipsychotic) at various doses or a vehicle control.

      • After a specified pre-treatment time, place the rat back in the shuttle box and conduct a test session under the same conditions as the training.

      • Record the number of avoidance and escape responses.

      • A compound is considered to have antipsychotic-like efficacy if it significantly reduces the number of avoidance responses at doses that do not significantly affect the number of escape responses (i.e., it does not cause general motor impairment).[21]

Conclusion

The choice between a piperazine and a piperidine scaffold is a nuanced decision in drug design, with each offering distinct advantages. The clinical data presented here demonstrates that both scaffolds have led to the development of highly effective drugs across multiple therapeutic areas. Piperazine-containing drugs, such as olanzapine and aripiprazole, have shown particular strength in addressing the negative symptoms of schizophrenia, a significant unmet need. Conversely, piperidine-based drugs like risperidone and haloperidol remain potent antipsychotics, though they may carry a higher risk of certain side effects. In the realm of antihistamines, the piperazine-derived cetirizine appears to offer greater efficacy in symptom relief, while the piperidine-containing loratadine provides a less sedating option. For erectile dysfunction, both sildenafil (piperazine) and vardenafil (piperidine) are highly effective, with vardenafil exhibiting greater in vitro potency and selectivity.

Ultimately, the optimal scaffold depends on the specific therapeutic target, the desired pharmacokinetic profile, and the acceptable side-effect profile. The experimental protocols provided in this guide offer a framework for the direct and rigorous comparison of novel compounds derived from these two privileged scaffolds, facilitating the data-driven selection and optimization of future drug candidates.

References

A Head-to-Head Battle of Protecting Groups: Boc vs. Fmoc in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and drug development, the piperazine moiety stands as a privileged scaffold, frequently incorporated to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The selective functionalization of its two nitrogen atoms is paramount, necessitating the use of protecting groups. Among the most prevalent are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The choice between these two dictates the entire synthetic strategy, influencing yield, purity, and compatibility with other chemical transformations. This guide provides a comprehensive, data-driven comparison of Boc and Fmoc protecting groups for piperazine synthesis to aid researchers in making informed decisions.

At a Glance: Key Differences

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Lability Acid-labileBase-labile
Deprotection Conditions Strong acids (e.g., TFA, HCl)Mild bases (e.g., Piperidine, Piperazine)
Orthogonality Orthogonal to base-labile groupsOrthogonal to acid-labile groups (e.g., Boc, Trt)
Primary Application Solution-phase synthesis, versatile intermediateSolid-phase peptide synthesis (SPPS)
Common Side Reactions t-butylation of nucleophilesAspartimide formation, diketopiperazine formation in SPPS

Synthesis of Mono-Protected Piperazine: A Comparative Overview

The synthesis of mono-Boc or mono-Fmoc piperazine is the crucial first step. The primary challenge lies in preventing the formation of the di-protected byproduct.

Quantitative Comparison of Synthetic Routes

While a direct head-to-head comparison under identical conditions is scarce in the literature, representative high-yielding protocols are summarized below.

ParameterN-Boc-PiperazineN-Fmoc-Piperazine
Starting Materials Piperazine, Di-tert-butyl dicarbonate (Boc₂O)Piperazine, 9-fluorenylmethyl chloroformate (Fmoc-Cl)
Typical Yield >90%~70-85% (Estimated from similar procedures)
Reaction Time 2-4 hours2-3 hours
Key Advantages High yield, well-established protocols.Milder reaction conditions.
Key Disadvantages Formation of di-protected byproduct requires careful control.Fmoc-Cl is sensitive to moisture.

Deprotection: Releasing the Amine

The defining difference between Boc and Fmoc protecting groups is their orthogonal deprotection chemistry.

Quantitative Comparison of Deprotection
ParameterBoc DeprotectionFmoc Deprotection
Reagents 20-50% TFA in DCM; 4M HCl in dioxane20% Piperidine in DMF; 10% Piperazine in DMF/EtOH
Reaction Time 1-4 hours30-60 minutes
Typical Yield QuantitativeQuantitative
Key Advantages Robust and well-understood.Mild conditions, preserving acid-sensitive functionalities.
Key Disadvantages Harsh acidic conditions can cleave other acid-labile groups.Potential for side reactions like aspartimide formation in peptides.

Experimental Protocols

Synthesis of N-Boc-Piperazine

This protocol is adapted from a high-yield industrial synthesis method.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol or Acetic Acid

  • Sodium Carbonate (optional, for salt formation)

Procedure:

  • In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol.

  • To improve selectivity for mono-protection, an acid like acetic acid can be added to form the piperazine salt.

  • Cool the solution to 0°C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield N-Boc-piperazine. A reported industrial process achieves a yield of 94.3% with a purity of 99.42%.

Synthesis of N-Fmoc-Piperazine

This is a general protocol for the Fmoc protection of amines.

Materials:

  • Piperazine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Dichloromethane (DCM)

  • Aqueous sodium bicarbonate solution

Procedure:

  • Dissolve piperazine (an excess is used to favor mono-protection) in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of Fmoc-Cl in DCM.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2-3 hours, monitoring by TLC.

  • After completion, wash the reaction mixture with aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography to yield N-Fmoc-piperazine.

Deprotection of N-Boc-Piperazine

Materials:

  • N-Boc-piperazine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve N-Boc-piperazine in DCM.

  • Add an excess of TFA (e.g., 20% v/v) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in water and basify with saturated sodium bicarbonate solution until the pH is > 8.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine.

Deprotection of N-Fmoc-Piperazine

Materials:

  • N-Fmoc-piperazine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected piperazine derivative in anhydrous DMF.

  • Add piperidine to the solution to create a 20% (v/v) mixture.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess piperidine under high vacuum to yield the deprotected piperazine.

Visualizing the Workflows

Boc_Synthesis_Workflow Piperazine Piperazine Reaction_Boc Boc Protection Piperazine->Reaction_Boc Boc2O Boc₂O Boc2O->Reaction_Boc Solvent Solvent (e.g., Methanol) Solvent->Reaction_Boc NBocPiperazine N-Boc-Piperazine Reaction_Boc->NBocPiperazine >90% Yield

Boc-piperazine Synthesis Workflow

Fmoc_Synthesis_Workflow Piperazine_Fmoc Piperazine Reaction_Fmoc Fmoc Protection Piperazine_Fmoc->Reaction_Fmoc FmocCl Fmoc-Cl FmocCl->Reaction_Fmoc Base_Fmoc Base (e.g., NaHCO₃) Base_Fmoc->Reaction_Fmoc NFmocPiperazine N-Fmoc-Piperazine Reaction_Fmoc->NFmocPiperazine ~70-85% Yield

Fmoc-piperazine Synthesis Workflow

Deprotection_Comparison cluster_boc Boc Deprotection cluster_fmoc Fmoc Deprotection NBoc N-Boc-Piperazine Deprotection_Boc Acidic Cleavage NBoc->Deprotection_Boc TFA TFA or HCl TFA->Deprotection_Boc Piperazine_Boc Piperazine Deprotection_Boc->Piperazine_Boc NFmoc N-Fmoc-Piperazine Deprotection_Fmoc Basic Cleavage NFmoc->Deprotection_Fmoc Piperidine Piperidine or Piperazine Piperidine->Deprotection_Fmoc Piperazine_Fmoc Piperazine Deprotection_Fmoc->Piperazine_Fmoc

Orthogonal Deprotection Strategies

Conclusion: Making the Right Choice

The selection between Boc and Fmoc protecting groups for piperazine synthesis is not a matter of inherent superiority but of strategic advantage for a given synthetic route.

  • N-Boc-piperazine is the workhorse for solution-phase synthesis, benefiting from well-established, high-yielding protocols. Its robustness and the strong acidic deprotection make it ideal for syntheses where other functional groups are stable to acid.

  • N-Fmoc-piperazine shines in its orthogonality to acid-labile protecting groups, making it indispensable for solid-phase peptide synthesis and the construction of complex molecules with acid-sensitive moieties. The mild basic deprotection conditions are a significant advantage in preserving molecular integrity.

Ultimately, a thorough understanding of the reaction conditions, potential side reactions, and the overall synthetic plan will guide the researcher to the optimal choice between these two powerful tools in the synthetic chemist's arsenal.

Validating the Structure of Tert-butyl 3-propylpiperazine-1-carboxylate: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the structure of a synthesized compound is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the validation of Tert-butyl 3-propylpiperazine-1-carboxylate using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, comparing its efficacy with other common analytical techniques. Detailed experimental protocols and illustrative data are provided to support the application of this powerful analytical method.

Structural Elucidation with 2D NMR

Two-dimensional NMR techniques are indispensable for the unambiguous structural determination of organic molecules.[1][2][3][4] By providing through-bond and through-space correlations between nuclei, 2D NMR experiments such as COSY, HSQC, and HMBC offer a detailed molecular map, resolving ambiguities that may arise from one-dimensional (1D) spectra.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for this compound are summarized below. These predictions are based on the analysis of similar structural motifs and established NMR principles.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1N-Boc-154.8
2CH~3.9~55.0
3CH₂~2.8, ~3.0~45.0
4NH~2.5 (broad)-
5CH₂~2.7, ~2.9~46.0
6CH₂~3.6, ~3.8~50.0
7CH₂ (propyl)~1.4~35.0
8CH₂ (propyl)~1.5~20.0
9CH₃ (propyl)~0.9~14.0
10C (tert-butyl)-~80.0
11CH₃ (tert-butyl)~1.45~28.5
Key 2D NMR Correlations

The following tables outline the expected correlations from COSY, HSQC, and HMBC experiments, which are crucial for assembling the molecular structure.

Table 2: Expected COSY Correlations

Proton (δ, ppm)Correlating Proton(s) (δ, ppm)
H-2 (~3.9)H-3 (~2.8, ~3.0), H-6 (~3.6, ~3.8), H-7 (~1.4)
H-3 (~2.8, ~3.0)H-2 (~3.9), H-5 (~2.7, ~2.9)
H-5 (~2.7, ~2.9)H-3 (~2.8, ~3.0), H-6 (~3.6, ~3.8)
H-6 (~3.6, ~3.8)H-2 (~3.9), H-5 (~2.7, ~2.9)
H-7 (~1.4)H-2 (~3.9), H-8 (~1.5)
H-8 (~1.5)H-7 (~1.4), H-9 (~0.9)
H-9 (~0.9)H-8 (~1.5)

Table 3: Expected HSQC Correlations

Proton (δ, ppm)Correlating Carbon (δ, ppm)
H-2 (~3.9)C-2 (~55.0)
H-3 (~2.8, ~3.0)C-3 (~45.0)
H-5 (~2.7, ~2.9)C-5 (~46.0)
H-6 (~3.6, ~3.8)C-6 (~50.0)
H-7 (~1.4)C-7 (~35.0)
H-8 (~1.5)C-8 (~20.0)
H-9 (~0.9)C-9 (~14.0)
H-11 (~1.45)C-11 (~28.5)

Table 4: Expected HMBC Correlations

Proton (δ, ppm)Correlating Carbon(s) (δ, ppm)
H-2 (~3.9)C-1, C-3, C-6, C-7
H-3 (~2.8, ~3.0)C-2, C-5
H-5 (~2.7, ~2.9)C-3, C-6
H-6 (~3.6, ~3.8)C-2, C-5
H-7 (~1.4)C-2, C-8, C-9
H-8 (~1.5)C-7, C-9
H-9 (~0.9)C-7, C-8
H-11 (~1.45)C-1, C-10

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below.

Sample Preparation
  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

2D NMR Data Acquisition

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

COSY (Correlation Spectroscopy):

  • Pulse Program: Standard COSY (e.g., cosygpqf).

  • Spectral Width (F2 and F1): Set to cover the entire proton chemical shift range (~0-10 ppm).

  • Number of Scans (NS): 2-4.

  • Number of Increments (F1): 256-512.

  • Relaxation Delay (d1): 1-2 seconds.

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard HSQC (e.g., hsqcedetgpsp).

  • Spectral Width (F2 - ¹H): ~0-10 ppm.

  • Spectral Width (F1 - ¹³C): ~0-160 ppm.

  • Number of Scans (NS): 2-8.

  • Number of Increments (F1): 128-256.

  • Relaxation Delay (d1): 1-2 seconds.

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf).

  • Spectral Width (F2 - ¹H): ~0-10 ppm.

  • Spectral Width (F1 - ¹³C): ~0-200 ppm.

  • Number of Scans (NS): 8-16.

  • Number of Increments (F1): 256-512.

  • Relaxation Delay (d1): 1.5-2.5 seconds.

  • Long-range J(C,H) Coupling Constant: Optimized for 8-10 Hz.

Structure Validation Workflow

The logical flow for validating the structure of this compound using 2D NMR is depicted in the following diagram.

structure_validation_workflow Structure Validation Workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_interpretation Data Interpretation cluster_validation Validation synthesis Synthesize Tert-butyl 3-propylpiperazine-1-carboxylate one_d_nmr 1D NMR (¹H, ¹³C) synthesis->one_d_nmr cosy 2D COSY one_d_nmr->cosy hsqc 2D HSQC one_d_nmr->hsqc hmbc 2D HMBC one_d_nmr->hmbc assign_protons Assign Proton Signals cosy->assign_protons assign_carbons Assign Carbon Signals hsqc->assign_carbons confirm_connectivity Confirm Connectivity hmbc->confirm_connectivity assign_protons->confirm_connectivity assign_carbons->confirm_connectivity structure_confirmed Structure Confirmed confirm_connectivity->structure_confirmed

Caption: Workflow for 2D NMR-based structure validation.

Comparison with Alternative Methods

While 2D NMR is a powerful tool, other analytical techniques can provide complementary or, in some cases, sufficient information for structural validation, depending on the complexity of the molecule and the research question.

Table 5: Comparison of Structural Validation Methods

MethodInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity (¹H-¹H, ¹H-¹³C one-bond and long-range).Unambiguous structure determination; provides a complete picture of the molecular framework.Requires a relatively larger amount of pure sample; can be time-consuming to acquire and interpret.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides molecular formula with high-resolution MS.Does not provide direct information on atom connectivity; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and requires a small amount of sample.Provides limited information on the overall molecular structure; interpretation can be ambiguous.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal.Provides the absolute structure.Requires a suitable single crystal, which can be difficult to grow; the solid-state structure may not represent the solution-state conformation.

References

Comparative Guide to the Cross-Reactivity Profile of Tert-butyl 3-propylpiperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Tert-butyl 3-propylpiperazine-1-carboxylate and its derivatives. The information is intended to assist researchers in anticipating potential off-target effects, designing more selective compounds, and interpreting experimental outcomes. The piperazine scaffold is a common motif in pharmacologically active compounds, but it is also associated with interactions at multiple unintended targets.[1][2] A thorough understanding of this cross-reactivity is crucial for the development of safe and effective therapeutics.

Understanding the Cross-Reactivity Landscape of Piperazine Derivatives

Piperazine-containing molecules are known to interact with a variety of biological targets, often due to the basic nitrogen atoms in the piperazine ring which can engage in interactions with acidic residues in receptor binding pockets. The most frequently observed off-target activities for this class of compounds are at G-protein coupled receptors (GPCRs), ion channels, and kinases.

Common Off-Target Families:
  • Serotonin Receptors (5-HT): A significant number of piperazine derivatives exhibit affinity for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT3).[3][4][5][6][7] This can lead to a range of central nervous system (CNS) effects.

  • Adrenergic Receptors (α and β): Cross-reactivity with adrenergic receptors is another common feature of piperazine-based compounds, potentially leading to cardiovascular side effects.

  • Dopamine Receptors (D1-D5): Affinity for dopamine receptors is frequently observed, which can result in neurological and endocrine side effects.[8][9]

  • hERG Potassium Channel: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety concern for many piperazine derivatives, as it can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias.[10][11][12][13][14]

  • Kinases: The piperazine moiety can also interact with the ATP-binding site of various kinases, leading to off-target inhibition of signaling pathways involved in cell proliferation, differentiation, and survival.[15][16]

Comparative Cross-Reactivity Data

While specific cross-reactivity data for this compound is not extensively available in the public domain, we can infer its likely profile by examining data from structurally related N-Boc-piperazine derivatives and other piperazine-containing compounds. The N-Boc protecting group generally reduces the basicity of the piperazine nitrogen it is attached to, which can influence its interaction with some off-targets. However, the presence of the second, unprotected nitrogen still allows for potential interactions.

Table 1: Representative Off-Target Binding Profile of Piperazine Derivatives

Compound ClassOff-TargetAssay TypeAffinity/Inhibition (Ki/IC50)Reference
Arylpiperazines5-HT1A ReceptorRadioligand Binding1.2 nM - 21.3 nM[4][5]
Arylpiperazines5-HT3 ReceptorRadioligand BindingSubnanomolar to micromolar[3][6]
PhenylpiperazinesDopamine D2 ReceptorRadioligand Binding30 nM[17]
PhenylpiperazinesDopamine D3 ReceptorRadioligand Binding2 nM[17]
Various PiperazineshERG ChannelPatch Clamp0.00084 µM - >10 µM[10][13]
Substituted PiperazinesVarious KinasesKinase Activity AssayWide range of IC50 values[15]

Note: This table presents a summary of data for various piperazine derivatives to illustrate the potential for cross-reactivity. The actual off-target profile of this compound and its specific derivatives should be determined experimentally.

Experimental Protocols for Assessing Cross-Reactivity

A tiered approach is recommended for evaluating the cross-reactivity of novel compounds. This typically involves initial broad screening followed by more detailed characterization of any identified "hits."

Protocol 1: Broad Off-Target Screening (Radioligand Binding Assays)

Objective: To identify potential off-target interactions of a test compound across a wide range of receptors, ion channels, and transporters.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its specific binding site on a target protein. A significant reduction in radioligand binding indicates a potential interaction.

Methodology:

  • Compound Preparation: The test compound is prepared in a suitable solvent (e.g., DMSO) at a stock concentration.

  • Assay Setup: A panel of cell membranes or recombinant proteins expressing the target of interest is prepared.

  • Incubation: The membranes/proteins are incubated with a fixed concentration of a specific radioligand in the presence and absence of the test compound (typically at a single high concentration, e.g., 10 µM, for initial screening).

  • Separation: Bound and free radioligand are separated by rapid filtration through a filter plate.

  • Detection: The amount of bound radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated. A threshold (e.g., >50% inhibition) is typically used to identify significant "hits."

Protocol 2: hERG Channel Inhibition Assay (Automated Patch Clamp)

Objective: To determine the inhibitory potential of a test compound on the hERG potassium channel.

Principle: This electrophysiological assay directly measures the flow of ions through the hERG channel in whole cells. A reduction in the current in the presence of the test compound indicates inhibition.

Methodology:

  • Cell Culture: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is cultured.

  • Compound Application: The test compound is applied to the cells at various concentrations.

  • Voltage Clamp: A specific voltage protocol is applied to the cells to elicit hERG channel currents.

  • Current Measurement: The ionic current flowing through the hERG channels is recorded before and after the application of the test compound.

  • Data Analysis: The concentration-response relationship is determined, and the IC50 value (the concentration at which the compound inhibits 50% of the hERG current) is calculated.

Protocol 3: Kinase Inhibition Assay (e.g., Kinase Glo®)

Objective: To assess the inhibitory activity of a test compound against a panel of protein kinases.

Principle: This is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption (higher luminescence) corresponds to kinase inhibition.

Methodology:

  • Assay Setup: A panel of purified kinases is prepared.

  • Kinase Reaction: Each kinase is incubated with its specific substrate and ATP in the presence of varying concentrations of the test compound.

  • ATP Detection: After the kinase reaction, the Kinase-Glo® reagent is added, which contains luciferase and its substrate. The luciferase utilizes the remaining ATP to produce light.

  • Luminescence Measurement: The luminescence signal is measured using a luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound, and IC50 values are determined.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and biological context, the following diagrams are provided.

experimental_workflow cluster_screening Initial Screening cluster_confirmation Hit Confirmation & Profiling cluster_validation In-depth Validation in_silico In Silico Prediction broad_panel Broad Off-Target Panel (e.g., 44 targets, 10 µM) in_silico->broad_panel Guide selection dose_response Dose-Response Assays (IC50/Ki determination) broad_panel->dose_response Hits functional_assays Cellular Functional Assays dose_response->functional_assays Confirmed Hits in_vivo In Vivo Models functional_assays->in_vivo safety_pharm Safety Pharmacology in_vivo->safety_pharm

Figure 1. A typical experimental workflow for assessing the cross-reactivity of a compound.

gpcr_signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., 5-HT, Adrenergic, Dopamine) G_protein G-protein GPCR->G_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces Ligand Piperazine Derivative (Off-Target Ligand) Ligand->GPCR Binds cellular_response Cellular Response second_messenger->cellular_response Triggers

Figure 2. A simplified G-protein coupled receptor (GPCR) signaling pathway often affected by piperazine derivatives.

Conclusion

This compound and its derivatives belong to a chemical class with a known propensity for cross-reactivity with various biological targets, including GPCRs, ion channels, and kinases. While specific quantitative data for this particular scaffold is limited, the available information on related piperazine compounds underscores the importance of comprehensive off-target profiling during the drug discovery and development process. The experimental protocols and workflows outlined in this guide provide a framework for systematically evaluating the selectivity of these and other novel chemical entities. Early identification and characterization of off-target interactions are essential for mitigating potential safety liabilities and for the successful development of new therapeutics.

References

A Comparative Guide to the Synthesis of Substituted Piperazines: Traditional Routes vs. Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs. Its prevalence is due to the advantageous physicochemical properties conferred by the two nitrogen atoms, which can be tailored to optimize drug candidates' solubility, bioavailability, and target engagement. The synthesis of substituted piperazines, however, presents a consistent challenge: achieving selective functionalization. This guide provides an objective comparison of traditional and modern synthetic methodologies for producing substituted piperazines, supported by experimental data, to inform strategic decisions in drug discovery and development.

Executive Summary

Traditional synthetic routes to substituted piperazines often rely on multi-step sequences involving protecting groups, leading to lower overall yields and significant waste generation. Modern synthetic methods, including catalytic cross-coupling, microwave-assisted synthesis, and photoredox catalysis, offer significant advantages in terms of efficiency, atom economy, and milder reaction conditions. This guide benchmarks these new methods against traditional routes for key transformations, including N-alkylation, N-arylation, and C-H functionalization.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for traditional versus modern synthetic approaches for key piperazine functionalization reactions.

Table 1: N-Alkylation - Synthesis of 1-Benzylpiperazine
ParameterTraditional Method (Classical SN2)Modern Method (Microwave-Assisted)
Reaction Piperazine + Benzyl ChloridePiperazine + Benzyl Chloride
Key Reagents Piperazine dihydrochloride, EthanolAniline hydrochloride (catalyst), Methanol
Reaction Time ~3 hours30 minutes
Temperature 65 °C50 °C
Yield 65-75%[1]95.5%[2]
Key Advantages Readily available reagentsHigh yield, significantly reduced reaction time
Key Disadvantages Moderate yield, longer reaction timeRequires microwave reactor
Table 2: N-Arylation - Synthesis of N-Arylpiperazines
ParameterTraditional Method (Classical SNAr)Modern Method (Buchwald-Hartwig Amination)
Reaction Piperazine + Activated Aryl HalidePiperazine + Aryl Halide
Key Reagents High temperature, polar aprotic solventPalladium catalyst, phosphine ligand, base
Reaction Time Several hours to days10 minutes to a few hours[3]
Temperature Often >100 °CRoom temperature to ~100 °C
Yield Variable, often moderateGenerally high to excellent yields[3]
Substrate Scope Limited to electron-deficient aryl halidesBroad, includes electron-rich and -neutral aryl halides
Key Advantages No expensive catalyst requiredBroad substrate scope, high yields, shorter reaction times
Key Disadvantages Harsh conditions, limited scopeCost of catalyst and ligand, requires inert atmosphere
Table 3: C-H Functionalization - Direct Arylation of N-Boc-Piperazine
ParameterTraditional Approach (Pre-functionalization)Modern Method (Photoredox Catalysis)
General Strategy Multi-step synthesis to create a functionalized piperazine precursor for couplingDirect coupling at a C-H bond of the piperazine ring
Reaction N-Boc-Piperazine + Arylating AgentN-Boc-Piperazine + 1,4-Dicyanobenzene
Key Reagents Organolithium reagents, electrophilesIridium-based photocatalyst, blue LED light
Reaction Time Multiple steps, each several hours12-48 hours[4]
Yield Overall yield can be low due to multiple stepsHigh yields (e.g., 95%)[5]
Key Advantages Well-established chemistryStep-economic, novel disconnections
Key Disadvantages Low atom economy, lengthy synthesisRequires specialized equipment (photoreactor)

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Protocol 1: Traditional N-Alkylation of Piperazine to 1-Benzylpiperazine[1][6]

Materials:

  • Piperazine hexahydrate

  • Piperazine dihydrochloride monohydrate

  • Benzyl chloride

  • Absolute ethanol

  • 5N Sodium hydroxide solution

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • A solution of piperazine hexahydrate (0.125 mol) in absolute ethanol (50 ml) is warmed to 65 °C.

  • Piperazine dihydrochloride monohydrate (0.125 mol) is dissolved in the warm solution with swirling.

  • Recently distilled benzyl chloride (0.125 mol) is added over 5 minutes with vigorous stirring while maintaining the temperature at 65 °C.

  • The mixture is stirred for an additional 25 minutes at 65 °C, then cooled in an ice bath for 30 minutes.

  • The precipitated piperazine dihydrochloride is collected by filtration.

  • The filtrate is treated with ethanolic HCl to precipitate 1-benzylpiperazine dihydrochloride, which is collected by filtration (93-95% yield).

  • The dihydrochloride salt is dissolved in water, made alkaline with 5N NaOH, and extracted with chloroform.

  • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is distilled under reduced pressure to yield pure 1-benzylpiperazine (65-75% yield).

Protocol 2: Modern Microwave-Assisted N-Alkylation of Piperazine to 1-Benzylpiperazine[2]

Materials:

  • Piperazine

  • Anhydrous methanol

  • Aniline hydrochloride (catalyst)

  • Benzyl chloride

  • Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • In a 500ml reaction flask, dissolve piperazine (0.3 mol) in 100ml of anhydrous methanol.

  • Add a catalytic amount of aniline hydrochloride and warm the mixture to 50 °C.

  • Add benzyl chloride (0.3 mol) dropwise over approximately 30 minutes.

  • Maintain the reaction temperature at 50 °C for 3 hours.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Add NaOH solution to adjust the pH to 13 and extract twice with ethyl acetate.

  • The combined organic layers are concentrated, and the residue is distilled under reduced pressure to afford N-benzylpiperazine (95.5% yield).

Protocol 3: Modern Buchwald-Hartwig N-Arylation of N-Boc-Piperazine

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., RuPhos, XPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by the palladium precatalyst and ligand via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the compared synthetic strategies.

Traditional_N_Alkylation cluster_protection In-situ Protection cluster_reaction Reaction cluster_workup Workup & Purification Piperazine Piperazine Mono_Protonated Mono-protonated Piperazine Piperazine->Mono_Protonated Mixing Piperazine_HCl2 Piperazine Dihydrochloride Piperazine_HCl2->Mono_Protonated Reaction Alkylation at 65°C Mono_Protonated->Reaction Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Reaction Crude_Product_Salt 1-Benzylpiperazine Dihydrochloride Reaction->Crude_Product_Salt Base_Workup Basification Crude_Product_Salt->Base_Workup Extraction Extraction Base_Workup->Extraction Purification Distillation Extraction->Purification Final_Product 1-Benzylpiperazine Purification->Final_Product

Traditional N-Alkylation Workflow

Modern_Microwave_N_Alkylation cluster_reactants One-Pot Reaction cluster_workup Workup & Purification Piperazine Piperazine MW_Reaction Microwave Irradiation (50°C, 30 min) Piperazine->MW_Reaction Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->MW_Reaction Catalyst Aniline HCl (cat.) Catalyst->MW_Reaction Solvent_Removal Solvent Removal MW_Reaction->Solvent_Removal Base_Workup Basification Solvent_Removal->Base_Workup Extraction Extraction Base_Workup->Extraction Purification Distillation Extraction->Purification Final_Product 1-Benzylpiperazine Purification->Final_Product Buchwald_Hartwig_vs_SNAr cluster_traditional Traditional S.N.Ar cluster_modern Modern Buchwald-Hartwig Aryl_Halide_Activated Activated Aryl Halide (e.g., with EWG) SNAr_Reaction High Temp, Polar Solvent Aryl_Halide_Activated->SNAr_Reaction Piperazine_SNAr Piperazine Piperazine_SNAr->SNAr_Reaction Product_SNAr N-Arylpiperazine SNAr_Reaction->Product_SNAr Limitations_SNAr Limited Scope, Harsh Conditions SNAr_Reaction->Limitations_SNAr Aryl_Halide_Any Aryl Halide (Broad Scope) BH_Reaction Pd Catalyst, Ligand, Base Aryl_Halide_Any->BH_Reaction Piperazine_BH Piperazine Piperazine_BH->BH_Reaction Product_BH N-Arylpiperazine BH_Reaction->Product_BH Advantages_BH Broad Scope, Mild Conditions BH_Reaction->Advantages_BH

References

Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine ring is a common scaffold in medicinal chemistry, but it can be susceptible to metabolism, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes. This can lead to rapid clearance and reduced oral bioavailability. The tert-butyl group is often incorporated into drug candidates to enhance potency or selectivity, but it too can be a site of metabolic oxidation. Understanding the interplay of these structural features is key to designing more stable and effective drug candidates.

Comparative Metabolic Stability of Piperazine Derivatives

The following table summarizes the in vitro metabolic stability of various piperazine-containing compounds, highlighting the impact of structural modifications on their half-life (t1/2) and intrinsic clearance (CLint) in liver microsomes.

Compound ClassSpecific Derivative/Modificationt1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg protein)SpeciesReference
Piperazin-1-ylpyridazinesCompound 1 (unmodified)3HighHuman[1]
Compound 29 (modified)105LowHuman[1]
N-ArylpiperazinesRemoval of a hydroxyl group from the linker6.1 -> 31.5DecreasedRat[2]
tert-Butyl containing compoundsFinasteride (tert-butyl)63-Human[3]
Cp-CF3 analog of Finasteride114-Human[3]

Note: This table is a compilation of data from different studies and is intended for comparative purposes. Direct comparison between different compound classes should be made with caution due to variations in experimental conditions.

Key Insights from the Data:

  • Structural Modifications Matter: As seen with the piperazin-1-ylpyridazines, targeted structural modifications can dramatically improve metabolic stability, increasing the half-life by over 30-fold[1].

  • Linker Optimization: The metabolic stability of N-arylpiperazines can be significantly enhanced by optimizing the linker connecting the piperazine ring to other parts of the molecule. The removal of a metabolically labile hydroxyl group led to a five-fold increase in half-life in rat liver microsomes[2].

  • Protecting the tert-Butyl Group: The tert-butyl group is a known site of metabolic oxidation. Replacing it with a more metabolically stable bioisostere, such as a trifluoromethylcyclopropyl (Cp-CF3) group, can significantly increase the metabolic half-life of a compound[3][4].

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This section details a typical protocol for assessing the in vitro metabolic stability of a test compound using liver microsomes.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes and NADPH, a cofactor for many metabolic enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Internal standard solution

  • Acetonitrile (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and liver microsomes.

  • Compound Addition: The test compound and positive controls are added to the incubation mixture at a final concentration typically in the low micromolar range.

  • Pre-incubation: The plate is pre-incubated at 37°C for a short period to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold solution of acetonitrile containing an internal standard.

  • Protein Precipitation: The quenched samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

Data Analysis:

The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the half-life (t1/2) is calculated. The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration used in the assay.

Visualizing the Workflow and Concepts

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship in metabolic stability assessment.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Stock D Add Compound to Master Mix A->D B Prepare Microsome/Buffer Master Mix B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Incubate and Sample at Time Points F->G H Quench Reaction & Precipitate Protein G->H I LC-MS/MS Analysis H->I J Data Analysis (t1/2, CLint) I->J

Caption: Experimental workflow for an in vitro microsomal stability assay.

G A Compound with High Metabolic Stability C Long Half-life (t1/2) A->C D Low Intrinsic Clearance (CLint) A->D B Compound with Low Metabolic Stability E Short Half-life (t1/2) B->E F High Intrinsic Clearance (CLint) B->F G Higher Predicted In Vivo Exposure C->G D->G H Lower Predicted In Vivo Exposure E->H F->H

Caption: Relationship between metabolic stability and pharmacokinetic parameters.

References

A Head-to-Head Comparison of Catalysts for C-H Functionalization of N-Boc Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Direct C-H functionalization of the N-Boc protected piperazine ring offers a powerful and atom-economical strategy for rapid analog synthesis, crucial for structure-activity relationship (SAR) studies.[1] However, the presence of a second nitrogen atom often complicates these transformations, leading to challenges in reactivity and selectivity that are not observed in simpler systems like pyrrolidines or piperidines.[3]

This guide provides an objective, data-driven comparison of the leading catalytic systems for the C-H functionalization of N-Boc piperazines, focusing on performance, scope, and operational parameters.

Visualizing the Workflow for Catalyst Evaluation

A systematic approach is essential when comparing catalytic systems. The logical workflow involves screening various catalysts, optimizing reaction conditions for the most promising candidates, and analyzing the outcomes to determine the most effective method for a desired transformation.

G sub Substrate Selection (N-Boc Piperazine Derivative) screen Catalyst Screening (Pd, Ir, Fe, Rh, etc.) sub->screen 1 optimize Reaction Optimization (Solvent, Temp, Time, Ligand) screen->optimize 2 analysis Product Analysis (Yield, Selectivity, Purity) optimize->analysis 3 compare Head-to-Head Comparison (Performance Metrics) analysis->compare 4

Caption: General workflow for the evaluation and comparison of catalysts.

Data Presentation: Quantitative Comparison of Catalytic Systems

The following tables summarize key performance indicators for different catalytic approaches to the α-C-H functionalization of N-Boc piperazines.

Table 1: Iridium-Catalyzed Photoredox Functionalization

Visible-light photoredox catalysis, particularly with iridium-based photosensitizers, has emerged as a mild and highly effective method for activating the α-C-H bond of N-Boc piperazines.[2][3] This approach generates an α-amino radical that can couple with a variety of partners under gentle conditions.[4]

FunctionalizationCatalyst (mol%)Coupling PartnerTime (h)Temp (°C)Yield (%)Reference
α-Arylation fac-[Ir(ppy)₃] (1-2%)1,4-Dicyanobenzene12-48RT95%[2][3]
α-Vinylation Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1-2%)Vinyl Sulfone12-24RT74%[3][4]
α-Heteroarylation fac-[Ir(ppy)₃] (1-2%)2-Chloropyrimidine12-24RT84%[3]

Table 2: Transition Metal-Free α-Lithiation/Trapping

Direct deprotonation using a strong base (α-lithiation) followed by quenching with an electrophile is a classical and robust method for functionalizing N-Boc piperazines.[1][4] While stoichiometric in base, it offers a broad scope for introducing diverse functional groups.

N'-SubstituentBase (equiv)ElectrophileTime (h)Temp (°C)Yield (%)Reference
Benzyls-BuLi (1.3)Acetone1.25-7885%[1]
Benzyls-BuLi (1.3)Benzoyl Chloride1.25-7878%[1]
tert-Butyls-BuLi / TMEDATMS-Cl1-7886%[3]
Benzyl (Diamine-Free)s-BuLi (1.2)MeO₂CCl0.5-3072%[3]

Table 3: Other Transition Metal-Catalyzed Approaches

While less commonly reported specifically for N-Boc piperazines compared to photoredox and lithiation methods, catalysts based on palladium, rhodium, and tantalum have shown utility in the C-H functionalization of related saturated heterocycles.[3][5] Iron catalysis is an emerging area, valued for its low cost and toxicity.[6]

Catalyst SystemFunctionalizationKey FeaturesTemp (°C)Reported YieldsReference
Palladium(II) Transannular C4-ArylationRequires a specific directing group; high regioselectivity.13055% (on piperidine)[5]
Rhodium(I) Dehydrogenative CarbonylationRequires a pyridinyl directing group.160Good[3]
Tantalum(V) HydroaminoalkylationAtom-economic; no directing group needed.16560-80%[2]
Iron(II) C-H Arylation / AlkylationEmerging, cost-effective alternative; often requires directing groups.VariableGood (on other heterocycles)[6][7]

Visualizing Catalytic Mechanisms

Understanding the underlying mechanism is key to optimizing and troubleshooting reactions.

G pd2 Pd(II) Catalyst ch_activation C-H Activation (CMD) pd2->ch_activation Substrate palladacycle Palladacycle Int. ch_activation->palladacycle ox_add Oxidative Addition (Ar-X) palladacycle->ox_add pd4 Pd(IV) Intermediate ox_add->pd4 red_elim Reductive Elimination pd4->red_elim red_elim->pd2 Catalyst Regeneration product Arylated Product red_elim->product

Caption: A simplified cycle for Palladium-catalyzed C-H arylation.

G Ir3 Ir(III) hv Blue Light (hν) Ir3->hv Ir3_star *Ir(III) (Excited State) hv->Ir3_star SET1 Single Electron Transfer (SET) Ir3_star->SET1 Acceptor Ir4 Ir(IV) SET1->Ir4 acceptor_radical Acceptor Radical Anion SET1->acceptor_radical SET2 Single Electron Transfer (SET) Ir4->SET2 Piperazine SET2->Ir3 Regeneration pip_radical Piperazine Radical Cation SET2->pip_radical piperazine N-Boc Piperazine deprotonation Deprotonation (-H+) pip_radical->deprotonation amino_radical α-Amino Radical deprotonation->amino_radical coupling Radical-Radical Coupling amino_radical->coupling product Functionalized Product coupling->product acceptor Electron Acceptor (e.g., Aryl Nitrile) acceptor_radical->coupling

Caption: Key steps in Iridium-based photoredox C-H functionalization.

Experimental Protocols

Protocol 1: Iridium-Catalyzed Photoredox α-Arylation of N-Boc-N'-phenylpiperazine [1][4] This protocol is representative of the mild conditions used in visible-light photocatalysis.

  • Materials:

    • N-Boc-N'-phenylpiperazine (1.0 equiv)

    • 1,4-Dicyanobenzene (1.5 equiv)

    • fac-Tris(2-phenylpyridinato)iridium(III) [fac-Ir(ppy)₃] (1-2 mol%)

    • Sodium acetate (NaOAc) (2.0 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Blue LEDs (e.g., 450 nm)

  • Procedure:

    • To an oven-dried vial equipped with a magnetic stir bar, add N-Boc-N'-phenylpiperazine, 1,4-dicyanobenzene, fac-Ir(ppy)₃, and NaOAc.

    • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.

    • Add anhydrous DMF via syringe to dissolve the reagents.

    • Place the vial approximately 5-10 cm from a blue LED light source and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 12 to 48 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: α-Lithiation and Trapping of N-Boc-N'-benzylpiperazine [1][3] This protocol outlines the classical organometallic approach requiring cryogenic temperatures.

  • Materials:

    • N-Boc-N'-benzylpiperazine (1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • sec-Butyllithium (s-BuLi) in cyclohexane (1.3 equiv)

    • Electrophile (e.g., acetone, 1.5-2.0 equiv)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add N-Boc-N'-benzylpiperazine.

    • Dissolve the substrate in anhydrous THF (to a concentration of ~0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add s-BuLi dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation (lithiated species forms).

    • Add the chosen electrophile (e.g., acetone) dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.

    • Stir the reaction mixture at -78 °C for 15-30 minutes, then allow it to warm slowly to room temperature.

    • Quench the reaction by the careful addition of saturated aqueous NH₄Cl.

    • Perform a standard aqueous workup, extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Objective Comparison and Outlook

  • Iridium Photoredox Catalysis: This method stands out for its exceptionally mild conditions (room temperature, visible light) and excellent functional group tolerance.[4] It has proven highly effective for α-arylation, vinylation, and heteroarylation, often delivering high yields where other methods fail.[2][3] The primary drawbacks are the high cost of iridium catalysts and potentially long reaction times.

  • α-Lithiation/Trapping: This is a powerful and versatile method with a very broad electrophile scope, making it a workhorse for generating diverse analogs.[1] However, it requires stoichiometric amounts of a strong, pyrophoric base (s-BuLi) and cryogenic temperatures (-78 °C), which can be challenging for large-scale synthesis.[3] Furthermore, the strong basicity limits its compatibility with sensitive functional groups.[8]

  • Palladium and Rhodium Catalysis: These systems are titans in C-H activation but have seen limited application directly on the N-Boc piperazine core, often due to catalyst inhibition by the two nitrogen atoms.[3] Success typically requires the installation of a directing group, adding steps to the synthetic sequence.[3][5] Their strength lies in achieving functionalization at positions other than the α-carbon, such as the palladium-catalyzed transannular C4-arylation.[5]

  • Iron and other 3d Metals: Iron catalysis represents a highly desirable future direction due to the metal's low cost, low toxicity, and natural abundance.[6] While still an emerging field for this specific substrate, iron-catalyzed C-H functionalization is rapidly advancing and may soon offer a sustainable alternative to precious metal catalysts.[7]

For the direct α-C-H functionalization of N-Boc piperazines, Iridium-based photoredox catalysis offers the best combination of high yield, mild conditions, and good functional group tolerance, making it ideal for complex molecule synthesis. The classical α-lithiation/trapping method remains unparalleled for its broad scope and utility in rapid library generation, provided the substrate can tolerate the harsh, basic conditions. The choice of catalyst ultimately depends on the specific transformation desired, the functional group tolerance required, and considerations of cost and scalability.

References

A Comparative Purity Analysis of Tert-butyl 3-propylpiperazine-1-carboxylate from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comparative purity analysis of Tert-butyl 3-propylpiperazine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds, from three representative major suppliers. The analysis is based on standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

While specific batch data will vary, this guide offers a framework for assessing supplier quality based on hypothetical, yet realistic, analytical results.

Data Presentation: Purity Comparison

The following table summarizes the purity and impurity profiles of this compound from three hypothetical suppliers.

Parameter Supplier A Supplier B Supplier C
Purity (HPLC, Area %) 99.5%98.8%99.2%
Major Impurity (HPLC, Area %) 0.3% (Des-propyl analogue)0.7% (Di-tert-butylated piperazine)0.5% (Unidentified)
Residual Solvent (GC-HS) <0.1% (Ethyl Acetate)0.2% (Dichloromethane)<0.1% (Heptane)
Water Content (Karl Fischer) 0.05%0.1%0.08%
Identity Confirmation (¹H NMR) Conforms to structureConforms to structureConforms to structure
Identity Confirmation (MS) Conforms to structureConforms to structureConforms to structure

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity assessment are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate and quantify the main compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is employed to confirm the chemical structure of the compound and to detect any proton-containing impurities.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Concentration: Approximately 10 mg of the compound is dissolved in 0.7 mL of solvent.

  • Procedure: A standard proton NMR spectrum is acquired. The chemical shifts, integrations, and coupling constants are analyzed to confirm the expected structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the target compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Expected Ion: For this compound (C₁₂H₂₄N₂O₂), the expected [M+H]⁺ ion is approximately m/z 229.18.

Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the logical flow of the purity analysis process for this compound.

G cluster_sample Sample Receipt cluster_analysis Purity Analysis cluster_results Data Interpretation Sample Sample HPLC HPLC Sample->HPLC Quantitative NMR NMR Sample->NMR Qualitative MS MS Sample->MS Qualitative Purity_Assessment Purity Assessment (%) HPLC->Purity_Assessment Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MW_Verification MW Verification MS->MW_Verification Final_Report Final Purity Report Purity_Assessment->Final_Report Structure_Confirmation->Final_Report MW_Verification->Final_Report

Caption: Workflow for the purity analysis of this compound.

Safety Operating Guide

Navigating the Disposal of Tert-butyl 3-propylpiperazine-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of tert-butyl 3-propylpiperazine-1-carboxylate, a common intermediate in pharmaceutical synthesis. Adherence to these protocols is critical to mitigate risks to personnel and the environment.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on information for closely related piperazine derivatives, such as (S)-tert-butyl 3-propylpiperazine-1-carboxylate and other N-Boc protected piperazines. These compounds are generally categorized as irritants and require handling as hazardous chemical waste.

Key Safety and Physical Data

Below is a summary of typical physical and hazard data for N-Boc protected piperazine derivatives. This information is crucial for understanding the risks associated with handling and disposal.

PropertyValueNotes
Molecular Formula C₁₂H₂₄N₂O₂For (S)-tert-butyl 3-propylpiperazine-1-carboxylate.
Molecular Weight 228.33 g/mol For (S)-tert-butyl 3-propylpiperazine-1-carboxylate.
Boiling Point 303.9°C at 760 mmHgFor (S)-tert-butyl 3-propylpiperazine-1-carboxylate[1].
GHS Hazard Statements H315, H319, H335Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[2][3].
GHS Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338, P501Avoid breathing dust, Wash hands thoroughly after handling, Wear protective gloves/eye protection, If on skin: Wash with plenty of soap and water, If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, Dispose of contents/container in accordance with local regulation.

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste[4].

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles[5].

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator[5].

Step 2: Waste Collection and Storage

  • Container: Use a designated, leak-proof, and chemically compatible container for the waste. The container must have a secure screw-top cap[4].

  • Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound". Include the date of accumulation and the name of the principal investigator or laboratory[4].

  • Segregation: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids[4].

Step 3: Arranging for Disposal

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup and disposal[2].

  • Documentation: Complete any required waste manifest forms provided by your institution or the disposal service.

  • Do Not Mix: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EH&S department.

Step 4: Decontamination

  • Glassware and Equipment: Triple-rinse any glassware or equipment that has come into contact with the chemical. The rinsate must be collected and disposed of as hazardous waste[4].

  • Work Area: Decontaminate the work area where the chemical was handled.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_ppe Preparation cluster_handling Handling & Storage cluster_disposal Final Disposal A Step 1: Assess Hazards & Wear PPE - Safety Goggles - Lab Coat - Chemical-Resistant Gloves B Step 2: Prepare for Disposal - Obtain designated hazardous waste container - Ensure container is properly labeled A->B Proceed with caution C Step 3: Waste Transfer - Carefully transfer this compound waste into the container - Securely close the container B->C Container ready D Step 4: Temporary Storage - Store in a designated, well-ventilated, and secure area - Use secondary containment C->D Waste contained E Step 5: Arrange for Pickup - Contact Environmental Health & Safety (EH&S) - Complete necessary paperwork D->E Awaiting disposal F Step 6: Professional Disposal - Waste is collected by licensed professionals - Transported to a certified disposal facility E->F Scheduled for pickup

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and the most current regulatory requirements.

References

Personal protective equipment for handling Tert-butyl 3-propylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Tert-butyl 3-propylpiperazine-1-carboxylate in a laboratory setting. The following procedures are based on best practices for handling piperazine derivatives and are intended for use by trained research professionals.

Hazard Identification and Personal Protective Equipment

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar piperazine derivatives indicate a consistent hazard profile. The primary hazards are expected to be skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4][5][6][7] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards.[1][2]Protects against splashes and airborne particles. Standard safety glasses are not sufficient.
Hand Protection Nitrile rubber gloves with a minimum thickness of 0.11 mm.[8]Provides a barrier against skin contact. Gloves should be inspected before use and disposed of after contamination.[1]
Body Protection A lab coat or chemical-resistant apron.[3]Prevents contamination of personal clothing.[2]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.Necessary when working outside of a certified chemical fume hood or when there is a risk of generating dust or aerosols.[2][3]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][7]

    • Ensure that a safety shower and eyewash station are readily accessible.[3]

    • Assemble all necessary PPE and inspect it for any damage.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[1][7]

    • Avoid the formation of dust and aerosols.[1][3]

    • Do not eat, drink, or smoke in the handling area.[3]

    • Wash hands thoroughly after handling the compound.[1][2][7]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7][9]

    • Keep away from incompatible materials such as strong oxidizing agents.[2]

Experimental Workflow for Safe Handling

Figure 1. A stepwise workflow for the safe handling of this compound, from preparation to disposal. prep Preparation handling Handling prep->handling Proceed with caution storage Storage handling->storage After use spill Spill/Emergency handling->spill If spill occurs disposal Disposal handling->disposal For waste storage->handling For reuse spill->disposal Contain and clean up end End disposal->end

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is required to mitigate harm.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response:

In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the material into a suitable, labeled container for disposal.[1][2][3] Do not allow the chemical to enter drains.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all surplus and non-recyclable solutions in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management:

    • Keep waste containers tightly closed and store them in a safe, designated area.

  • Professional Disposal:

    • Dispose of the chemical waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][2]

    • Contaminated packaging should be disposed of as unused product.[1]

Disposal Workflow

Figure 2. A logical workflow for the proper disposal of this compound waste. start Waste Generation collect Collect in Labeled Container start->collect store Store in Designated Area collect->store contact Contact Licensed Disposal Service store->contact transport Arrange for Transport contact->transport end Proper Disposal transport->end

Caption: A logical workflow for the proper disposal of chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.